molecular formula C17H21ClN2O B11979337 N-(1-Adamantyl)-N'-(4-chlorophenyl)urea CAS No. 16192-86-2

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Katalognummer: B11979337
CAS-Nummer: 16192-86-2
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: BANILFSZVAQDHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a high-purity, 1,3-disubstituted urea compound of significant interest in medicinal chemistry and biochemical research. Its structure combines a lipophilic adamantyl group with a 4-chlorophenyl ring, a design often associated with potent biological activity. This compound is primarily valued for its role in the study of human soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxy fatty acids . Inhibition of sEH is a promising therapeutic strategy, and urea derivatives containing the adamantane moiety are among the most potent inhibitors reported, making this compound a valuable tool for probing the enzyme's function and mechanism . Researchers can utilize this chemical to explore pathways related to cardiovascular health, inflammation, and hypertension. The incorporation of the adamantane group is a recognized pharmacophore strategy that can enhance lipophilicity and influence a molecule's bioavailability and binding affinity to hydrophobic pockets within target proteins like sEH . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound according to their institution's laboratory safety protocols.

Eigenschaften

CAS-Nummer

16192-86-2

Molekularformel

C17H21ClN2O

Molekulargewicht

304.8 g/mol

IUPAC-Name

1-(1-adamantyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C17H21ClN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)

InChI-Schlüssel

BANILFSZVAQDHJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (referred to herein as ACU ) represents a prototypical scaffold in the class of Soluble Epoxide Hydrolase (sEH) inhibitors. Unlike transient enzyme substrates, ACU utilizes a urea pharmacophore to mimic the transition state of epoxide hydrolysis, effectively "locking" the enzyme's catalytic tunnel.

The primary pharmacological value of ACU lies in its ability to halt the degradation of Epoxyeicosatrienoic acids (EETs) . By preserving endogenous EETs, ACU potentiates their anti-inflammatory, antihypertensive, and analgesic effects. This guide details the molecular mechanics of this inhibition, the downstream physiological cascade, and the validated protocols required to assay its potency.

Molecular Mechanism of Action

The efficacy of ACU is driven by its structural congruence with the sEH catalytic domain. The mechanism is defined by Transition State Mimicry .

The Catalytic Triad & Binding Mode

The mammalian sEH enzyme (EPHX2) functions via a two-step mechanism involving a catalytic triad: Asp335 , Tyr383 , and Tyr466 (human numbering).

  • The Anchor (Urea Moiety): The central urea group of ACU is the primary pharmacophore.

    • The Carbonyl Oxygen of the urea accepts hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466 . These tyrosines normally stabilize the strained epoxide ring of the substrate; by binding the stable urea oxygen, they are effectively neutralized.

    • The Amide Nitrogens (NH) donate hydrogen bonds to Asp335 . In a native reaction, Asp335 performs a nucleophilic attack on the epoxide; here, it is occupied by the urea, preventing catalysis.

  • The Hydrophobic Anchor (Adamantyl Group):

    • The sEH active site contains a large, "L-shaped" hydrophobic pocket.[1] The bulky 1-adamantyl moiety fits precisely into this lipophilic tunnel, driven by Van der Waals forces and hydrophobic exclusion from the solvent. This confers high affinity (low

      
      ) to the inhibitor.
      
  • The Leaving Group Mimic (4-Chlorophenyl):

    • The chlorophenyl group extends into the catalytic tunnel's exit vector, providing secondary hydrophobic stabilization and π-stacking interactions with aromatic residues (e.g., Trp336) lining the channel.

Visualization of Binding Topology

BindingMechanism cluster_enzyme sEH Catalytic Pocket cluster_inhibitor ACU Inhibitor Structure Tyr383 Tyr383 (Oxyanion Hole) UreaO Urea Carbonyl (C=O) Tyr383->UreaO H-Bond (Stabilization) Tyr466 Tyr466 (Oxyanion Hole) Tyr466->UreaO H-Bond (Stabilization) Asp335 Asp335 (Nucleophile) HydroPocket Hydrophobic Pocket (L-Region) UreaNH Urea Amides (NH) UreaNH->Asp335 H-Bond (Blocks Attack) Adamantyl Adamantyl Group Adamantyl->HydroPocket Van der Waals / Hydrophobic Fit Chlorophenyl 4-Chlorophenyl

Figure 1: Molecular docking logic showing the "Lock and Key" stabilization of the sEH catalytic triad by the urea pharmacophore.

Physiological Cascade: The Arachidonic Acid Pathway

ACU does not act on a receptor but rather modulates the half-life of lipid mediators.

The EETs/DHETs Ratio
  • Endogenous State: Cytochrome P450 epoxygenases (CYP2C/2J) convert Arachidonic Acid into Epoxyeicosatrienoic acids (EETs ).[2][3] EETs are potent vasodilators and anti-inflammatory agents.[3]

  • Pathological State: sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs ), which are biologically weak and rapidly excreted.

  • ACU Intervention: By inhibiting sEH, ACU shifts the metabolic balance, causing EET accumulation .

Downstream Signaling Effects
  • Anti-Inflammation: Accumulated EETs inhibit I

    
    B kinase (IKK), preventing the degradation of I
    
    
    
    B. This keeps NF-
    
    
    B
    sequestered in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (VCAM-1, COX-2).
  • Vasodilation: EETs activate Calcium-activated Potassium channels (

    
    ) on vascular smooth muscle cells, leading to hyperpolarization and relaxation.
    
Pathway Visualization

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Active Mediators) CYP->EETs sEH sEH Enzyme EETs->sEH Rapid Hydrolysis Effects Vasodilation Reduced Inflammation Analgesia EETs->Effects Accumulation DHETs DHETs (Inactive Diols) sEH->DHETs ACU ACU Inhibitor ACU->sEH Inhibits (IC50 ~2nM)

Figure 2: The Arachidonic Acid Cascade. ACU blocks the sEH node, forcing the pathway toward beneficial EET-mediated signaling.

Experimental Validation Protocols

To validate the mechanism of ACU in a research setting, the following protocols are standard. These rely on fluorescent reporters for in vitro kinetics and Mass Spectrometry for in vivo validation.

In Vitro Potency Assay (PHOME Method)

Objective: Determine the IC50 of ACU against recombinant sEH.

Reagents:

  • Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME ).

  • Enzyme: Recombinant human or murine sEH.[4]

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.

Protocol:

  • Preparation: Dilute ACU in DMSO to create a concentration gradient (e.g., 0.1 nM to 1000 nM).

  • Incubation: Mix 20

    
    L of Enzyme solution with 20 
    
    
    
    L of ACU solution. Incubate at 30°C for 5 minutes to allow inhibitor binding.
  • Initiation: Add 160

    
    L of PHOME substrate (final concentration 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence immediately (Kinetic Mode) for 10–15 minutes.

    • Excitation: 330 nm

    • Emission: 465 nm

  • Analysis: The hydrolysis of PHOME yields a cyanohydrin intermediate which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde. Plot the rate of fluorescence appearance vs. [ACU] to calculate IC50.

In Vivo Target Engagement (LC-MS/MS)

Objective: Confirm ACU activity in plasma/tissue by measuring the EET/DHET ratio.

Protocol:

  • Dosing: Administer ACU (e.g., 10 mg/kg IP) to rodent models.

  • Sampling: Collect plasma at

    
     (approx. 1–2 hours). Include antioxidants (BHT) to prevent auto-oxidation.
    
  • Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges.

  • Quantification: Analyze via LC-MS/MS (Negative Mode Electrospray Ionization).

    • Target Analytes: 14,15-EET and 14,15-DHET.

  • Validation Criteria: A successful mechanism of action is defined by a statistically significant increase in the 14,15-EET / 14,15-DHET ratio compared to vehicle control.

Quantitative Data Summary

The following table summarizes the typical potency profile of ACU and related urea-based inhibitors.

ParameterValue / RangeSignificance
IC50 (Human sEH) 0.4 – 2.0 nMExtremely potent; stoichiometric binding.
IC50 (Murine sEH) 0.5 – 2.5 nMHigh cross-species homology allows rodent modeling.
Solubility < 50

M (Water)
Lipophilic; requires formulation (e.g., cyclodextrins) for in vivo use.
Binding Kinetics Slow

"Sticky" inhibitor; long residence time on the enzyme.[3]
LogP ~4.5High lipophilicity aids membrane permeability but limits oral bioavailability without formulation.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[5] Proceedings of the National Academy of Sciences. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. [Link]

  • Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. [Link]

Sources

Biological Activity and Therapeutic Potential of Adamantyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The "Lipophilic Bullet" Meets the "Transition State Mimic"

In modern medicinal chemistry, the fusion of the adamantane scaffold with a urea linkage represents a paradigmatic example of rational drug design. This guide analyzes the adamantyl urea class—a structural motif where the lipophilic, cage-like adamantane (tricyclo[3.3.1.1


]decane) is coupled via a urea bridge to various pharmacophores.

For the application scientist, this scaffold offers a dual advantage:

  • Adamantane ("The Bullet"): Enhances lipophilicity (

    
    ), improves membrane permeability, and fills large hydrophobic pockets within enzyme active sites (e.g., sEH, 11
    
    
    
    -HSD1).
  • Urea ("The Anchor"): Acts as a stable hydrogen-bond donor/acceptor network, often mimicking the transition state of hydrolase enzymes or stabilizing protein-ligand complexes.

This guide dissects the synthesis, biological mechanisms, and experimental validation of these derivatives across three primary therapeutic axes: Cardiovascular (sEH inhibition), Metabolic (11


-HSD1 inhibition), and Oncology (Nur77/Kinase modulation).

Chemical Rationale & Synthesis Workflows[1][2][3][4][5]

Pharmacophore Logic

The adamantyl urea moiety functions effectively because it addresses two common failures in lead optimization: solubility-permeability balance and metabolic stability .

  • Steric Bulk: The adamantane cage (diameter

    
     7 Å) prevents rapid metabolic attack on adjacent functional groups.
    
  • Transition State Mimicry: In epoxide hydrolases, the urea nitrogens hydrogen-bond with the catalytic aspartate or tyrosine residues, mimicking the oxyanion hole formed during epoxide ring opening.

Synthetic Protocols

We present two validated methodologies. Method A is the industry standard for library generation; Method B is a rapid, one-pot approach for high-throughput optimization.

Method A: The Isocyanate Route (Standard)

Best for: High purity, gram-scale synthesis.

  • Activation: Dissolve 1-adamantylamine (1.0 eq) in dry DCM or Toluene.

  • Coupling: Add the appropriate isocyanate (1.1 eq) dropwise at 0°C under

    
    .
    
    • Note: If the isocyanate is unstable, generate it in situ from the corresponding amine using triphosgene (0.33 eq) and TEA (2.0 eq).

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Filter the precipitated urea. Wash with cold

    
     to remove unreacted isocyanate. Recrystallize from EtOH/DMF if necessary.
    
Method B: Microwave-Assisted One-Pot (High-Throughput)

Best for: Rapid SAR exploration.

  • Reagents: Combine 1-adamantyl isocyanate (1.0 eq) and the amine partner (1.0 eq) in Acetonitrile (

    
    ).
    
  • Irradiation: Seal in a microwave vial. Irradiate at 100°C for 10–20 minutes (Power: 50–100W).

  • Purification: Cool to 0°C. The product often crystallizes directly. Filter and dry.[1]

SynthesisWorkflow Start Start: Target Design RouteA Route A: Isocyanate Coupling (Standard) Start->RouteA RouteB Route B: Microwave Assisted (Rapid SAR) Start->RouteB StepA1 1-Adamantylamine + R-NCO Solvent: DCM/Toluene RouteA->StepA1 StepB1 1-Adamantyl-NCO + R-NH2 Solvent: ACN RouteB->StepB1 StepA2 Stir RT, 4-12h Precipitation StepA1->StepA2 Purification Filtration & Recrystallization (EtOH/DMF) StepA2->Purification StepB2 MW Irradiation 100°C, 10-20 min StepB1->StepB2 StepB2->Purification Final Pure Adamantyl Urea Purification->Final

Caption: Comparative workflow for standard vs. microwave-assisted synthesis of adamantyl ureas.

Therapeutic Core 1: Soluble Epoxide Hydrolase (sEH) Inhibition[7][8]

The most mature application of adamantyl ureas is the inhibition of sEH (EC 3.3.2.10). sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols (DHETs).

Mechanism of Action

Adamantyl ureas act as competitive, tight-binding inhibitors .

  • The adamantane group anchors the molecule in the large hydrophobic pocket of the sEH active site.

  • The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383, Tyr466), while the urea NH groups donate hydrogen bonds to Aspartate (Asp335), effectively freezing the enzyme in a non-catalytic state.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for sEH potency (


).
Compound IDStructure DescriptionsEH

(nM)
Notes
ACU 1-Adamantyl-3-cyclohexylurea2.0Potent, but poor solubility.
AUDA 12-(3-adamantylureido)-dodecanoic acid~3.0Acid tail improves solubility; standard reference.
t-AUCB trans-4-[4-(3-adamantylureido)cyclohexyloxy]benzoic acid0.5 - 1.5Improved metabolic stability over AUDA.
1,3-di-Ad 1,3-Diadamantylurea< 1.0"Grease ball" molecule; extremely potent but insoluble.
Spacer-Ad Adamantyl-CH2-NH-C(O)-NH-R> 10.0Methylene spacer often reduces potency (loss of tight fit).
Experimental Protocol: Fluorescent sEH Inhibition Assay

Validation Level: High (Industry Standard)

Objective: Determine


 using the substrate PHOME  (3-phenyl-oxiranyl-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[2][3]
  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding).

  • Enzyme: Recombinant human sEH (diluted to ~1 nM final concentration).

  • Substrate: PHOME (Final conc: 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M).
    
  • Procedure:

    • Add 180

      
      L of Enzyme solution to black 96-well plates.
      
    • Add 20

      
      L of Inhibitor (in DMSO, serial dilutions). Incubate 5 min at 30°C.
      
    • Add Substrate (PHOME).[4][2][3][5][6]

    • Detection: Measure fluorescence (

      
       nm, 
      
      
      
      nm) kinetically for 10–30 mins.
    • Analysis: Hydrolysis of PHOME releases the cyanohydrin, which decomposes to the fluorescent 6-methoxy-2-naphthaldehyde. Slope of fluorescence vs. time indicates activity.

sEH_Pathway Arachidonic Arachidonic Acid CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Anti-inflammatory Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Reduced Inflammation Reduced Inflammation EETs->Reduced Inflammation DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Inhibitor Adamantyl Urea Inhibitor Inhibitor->sEH Blocks

Caption: Mechanism of sEH inhibition by adamantyl ureas, preserving beneficial EETs.

Therapeutic Core 2: Oncology & Apoptosis (Nur77)[4][13]

While sEH inhibition is cytostatic or anti-inflammatory, specific adamantyl urea derivatives (e.g., analogs of Cytosporone B ) exhibit direct cytotoxicity against cancer lines (H460, HepG2) by targeting the orphan nuclear receptor Nur77 (NR4A1).

Mechanism: The "Killer" Conversion

Unlike standard kinase inhibitors, these compounds induce a conformational change in Nur77.

  • Binding: Adamantyl urea binds the Ligand Binding Domain (LBD) of Nur77.

  • Translocation: Induces export of Nur77 from the nucleus to the mitochondria.

  • Bcl-2 Interaction: Mitochondrial Nur77 binds Bcl-2, exposing the Bcl-2 BH3 domain.

  • Apoptosis: This converts Bcl-2 from a protector to a killer, triggering Cytochrome c release.

Experimental Validation: Nur77 Translocation Assay

Protocol:

  • Cell Line: H460 (Lung cancer) or HepG2.[7]

  • Transfection: Transfect cells with GFP-tagged Nur77 plasmid.

  • Treatment: Treat cells with Adamantyl Urea derivative (10

    
    M) for 1–3 hours.
    
  • Imaging: Confocal microscopy.

    • Control: GFP signal localized in Nucleus.

    • Active Compound: GFP signal migrates to Cytoplasm/Mitochondria (co-stain with MitoTracker Red).

Nur77_Apoptosis Drug Adamantyl Urea Nur77_Nuc Nur77 (Nucleus) Drug->Nur77_Nuc Binds LBD Nur77_Mito Nur77 (Mitochondria) Nur77_Nuc->Nur77_Mito Translocation Bcl2 Bcl-2 (Anti-apoptotic) Nur77_Mito->Bcl2 Interaction Bcl2_Conf Bcl-2 (Pro-apoptotic Conformation) Bcl2->Bcl2_Conf Conformational Switch CytoC Cytochrome c Release Bcl2_Conf->CytoC Caspase Caspase Cascade CytoC->Caspase Death Apoptosis Caspase->Death

Caption: The Nur77-dependent apoptotic pathway triggered by adamantyl urea derivatives.

References

  • Burmistrov, V., et al. (2014). "Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • North, E. J., et al. (2013). "Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties." Bioorganic & Medicinal Chemistry. Link

  • Liu, J., et al. (2010). "A unique pharmacophore for activation of the nuclear orphan receptor Nur77 in vivo and in vitro." Cancer Research.[8] Link

  • Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics." Analytical Biochemistry. Link

  • BenchChem Technical Protocols. (2025). "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Link

Sources

Physicochemical Properties and Pharmacological Profiling of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (also recognized systematically as 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) is a highly lipophilic, synthetic 1,3-disubstituted urea derivative. In contemporary medicinal chemistry, this molecular scaffold has garnered significant attention primarily as a potent inhibitor of [1] and as a promising structural backbone for [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, and synthetic protocols, designed to assist researchers and drug development professionals in optimizing adamantyl-urea pharmacophores.

Chemical Identity & Physicochemical Profile

The rational design of adamantyl-urea derivatives relies heavily on their physicochemical parameters, which dictate both their pharmacodynamics (target binding affinity) and pharmacokinetics (solubility and membrane permeability)[3]. The inclusion of the bulky adamantane cage significantly increases lipophilicity, which is a critical necessity for penetrating the deep hydrophobic pockets of target hydrolase enzymes[4].

PropertyValueCausality / Pharmacological Significance
Molecular Formula C17H21ClN2O[5]Defines the core structural composition and halogenation state.
Molecular Weight 304.81 g/mol Falls optimally within Lipinski's Rule of 5 for small-molecule drug-likeness.
Monoisotopic Mass 304.13425 Da[5]Critical parameter for high-resolution mass spectrometry (HRMS) identification.
Predicted XLogP 4.2[5]High lipophilicity drives hydrophobic target engagement but inherently limits aqueous solubility, necessitating advanced formulation strategies[6].
Hydrogen Bond Donors 2Essential for anchoring the urea pharmacophore to target aspartate residues.
Hydrogen Bond Acceptors 1Engages catalytic tyrosine residues within the active sites of hydrolase enzymes.
Topological Polar Surface Area ~46.1 ŲIndicates excellent membrane permeability, including a high probability of crossing the blood-brain barrier (BBB).

Structural Biology & Mechanism of Action

Soluble Epoxide Hydrolase (sEH) Inhibition The primary pharmacological target for adamantyl-ureas is sEH, an enzyme responsible for the rapid hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea acts as a highly effective transition-state analog.

  • Urea Pharmacophore: The urea moiety mimics the transition state of the epoxide ring opening. The carbonyl oxygen acts as a hydrogen bond acceptor, binding tightly to the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site. Simultaneously, the two urea NH groups act as hydrogen bond donors to the carboxylate of Asp335[1].

  • Adamantyl Moiety: The adamantane cage is a rigid, bulky, and highly lipophilic group that perfectly occupies the primary hydrophobic pocket of sEH. This binding event is entropically driven by the displacement of highly ordered water molecules from the active site[6].

  • 4-Chlorophenyl Group: The halogenated phenyl ring occupies the secondary hydrophobic channel. The electron-withdrawing chlorine atom not only enhances the metabolic stability of the phenyl ring against CYP450-mediated oxidation but also engages in potential π-π or halogen bonding interactions within the binding cleft[1].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHETs Hydrolysis Inhibitor N-(1-Adamantyl)-N'- (4-chlorophenyl)urea Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH inhibition by the adamantyl-urea derivative.

Synthetic Methodology & Experimental Protocols

The synthesis of 1,3-disubstituted ureas is highly efficient when utilizing an isocyanate and a primary amine. The following validated protocol outlines the synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, ensuring high yield and analytical purity[2].

Synthesis_Workflow Step1 Reactants: 1-Adamantylamine + 4-Chlorophenyl isocyanate Step2 Solvent Addition: Dichloromethane (CH2Cl2) Step1->Step2 Step3 Reflux Reaction: 313 K for 2 hours Step2->Step3 Step4 Volatilization: Stir 24h & Evaporate Step3->Step4 Step5 Purification: Crystallization in EtOH/CHCl3 (1:1) Step4->Step5 Step6 Pure Product: N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Step5->Step6

Step-by-step synthetic workflow for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea.

Step-by-Step Protocol & Mechanistic Causality:

  • Reagent Preparation: Combine 4-chlorophenyl isocyanate (153 mg, 1.0 mmol) and 1-adamantylamine (amantadine, 166 mg, 1.1 mmol)[2].

    • Causality: A slight stoichiometric excess (1.1 eq) of amantadine is utilized to ensure the complete consumption of the highly reactive, moisture-sensitive isocyanate. This prevents the formation of symmetric bis(4-chlorophenyl)urea, a common and difficult-to-separate byproduct resulting from isocyanate hydrolysis.

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous dichloromethane (CH₂Cl₂)[2].

    • Causality: Dichloromethane is an optimal aprotic solvent for this transformation. It readily dissolves both reagents without acting as a nucleophile (unlike alcohols or primary amines), strictly preventing unwanted side reactions with the isocyanate.

  • Reflux Activation: Heat the reaction mixture at 313 K (40 °C) under reflux for 2 hours[2].

    • Causality: The low boiling point of CH₂Cl₂ allows for mild thermal activation. This provides sufficient kinetic energy to drive the nucleophilic addition of the amine to the isocyanate carbon while preventing the thermal degradation of the resulting urea linkage.

  • Maturation and Volatilization: Allow the mixture to cool and stir at room temperature for 24 hours, followed by solvent volatilization to yield the crude product[2].

    • Causality: Extended stirring ensures the thermodynamic completion of the reaction. Volatilization under reduced pressure efficiently removes the volatile solvent without requiring harsh aqueous workups that could induce product precipitation issues.

  • Crystallization: Dissolve a 50 mg sample of the crude product in 10 mL of a 1:1 Ethanol/Chloroform (EtOH/CHCl₃) mixture. Allow to stand at room temperature for four days to obtain pure crystals[2].

    • Causality: This binary solvent system is precisely tuned for supramolecular assembly. Chloroform provides high solubility for the lipophilic adamantyl-urea, while ethanol acts as a hydrogen-bonding modulator (anti-solvent) that slowly reduces solubility as the chloroform evaporates, promoting the formation of high-quality, diffraction-grade crystals.

Crystallographic & Solid-State Properties

Understanding the solid-state behavior of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is critical for downstream formulation and bioavailability optimization. X-ray crystallographic analysis reveals that the molecules form highly ordered zigzag polymeric chains along the crystallographic a-axis[2].

This robust supramolecular architecture is driven by two classical intermolecular hydrogen bonds:

  • N1–H1···O1: Distance of 2.072 Å, angle of 158.1°[2].

  • N2–H2A···O1: Distance of 2.225 Å, angle of 154.0°[2].

These symmetrical hydrogen-bonding networks contribute to the compound's high melting point and inherently low aqueous solubility—a common pharmacokinetic hurdle in the development of adamantyl-based therapeutics[6]. To overcome this in clinical applications, researchers often employ lipid-based nano-formulations or synthesize polar prodrugs to enhance oral bioavailability while retaining the core pharmacophore's potency.

Conclusion

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea represents a paradigmatic scaffold in medicinal chemistry, perfectly illustrating the delicate balance between lipophilic target engagement and physicochemical constraints. Its rational synthesis, driven by straightforward nucleophilic addition, yields a highly crystalline product stabilized by symmetrical hydrogen bonds. As research into sEH inhibitors and anti-mycobacterial agents progresses, the structural and thermodynamic insights derived from this specific compound will continue to guide the optimization of next-generation adamantyl-ureas.

References

  • The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O. Zeitschrift für Kristallographie - New crystal structures. Available at:[Link]

  • N-(1-adamantyl)-n'-(4-chlorophenyl)urea (CID 3010154). PubChemLite. Available at:[Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI Molecules. Available at:[Link]

  • Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry. Available at:[Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC / NIH). Available at:[Link]

Sources

Structural Dynamics and Binding Efficacy: A Comprehensive Docking Protocol for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Targeting Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the molecular docking framework for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (referred to herein as ACPU ), a potent 1,3-disubstituted urea inhibitor. While adamantyl ureas are a privileged scaffold in medicinal chemistry, their primary utility lies in the inhibition of Soluble Epoxide Hydrolase (sEH) , a key enzyme in the metabolism of arachidonic acid.

The inhibition of sEH stabilizes epoxyeicosatrienoic acids (EETs), producing anti-inflammatory and antihypertensive effects.[1] This guide provides a self-validating computational protocol to rationalize the binding mode of ACPU, specifically highlighting the critical hydrogen bonding network with the sEH catalytic triad and the hydrophobic anchoring of the adamantane cage.

Molecular Basis & Target Selection

The Ligand: ACPU Pharmacophore

The efficacy of ACPU stems from its tripartite structure, which perfectly complements the sEH active site architecture:

  • Adamantane Cage: A bulky, lipophilic moiety that occupies the large hydrophobic pocket of sEH.

  • Urea Linker: The "warhead" that mimics the transition state of epoxide hydrolysis, engaging the catalytic aspartate.

  • 4-Chlorophenyl Group: Provides secondary hydrophobic interactions and potential halogen bonding within the smaller pocket of the enzyme.

The Target: Soluble Epoxide Hydrolase (sEH)[1][2][3][4][5][6][7]
  • Primary PDB Accession: 3ANS (Human sEH complexed with a urea inhibitor) or 5AM3 .

  • Active Site Topology: The sEH active site is an "L-shaped" hydrophobic tunnel. The catalytic mechanism involves a nucleophilic attack by Asp335 , assisted by tyrosines Tyr383 and Tyr466 which polarize the epoxide.

  • Critical Requirement: The docking protocol must reproduce the hydrogen bond network between the urea hydrogens of ACPU and the carboxylate side chain of Asp335.

Computational Workflow & Methodology

Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields often fail to accurately capture the specific bond angles of the rigid adamantane cage.

  • Protocol:

    • Generate 3D structure from SMILES: Clc1ccc(NC(=O)NC23CC4CC(CC(C4)C2)C3)cc1.

    • Geometry Optimization: Perform DFT calculation using B3LYP/6-31G * basis set to derive the global minimum conformation.

    • Charge Assignment: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method to account for the electron-withdrawing chlorine and the urea dipole.

Protein Preparation

The protonation state of Histidine residues in the sEH active site is the single biggest variable affecting docking accuracy.

  • Step 1: Remove crystallographic waters. Rationale: The sEH hydrophobic tunnel is largely devoid of structural waters; including them often prevents the bulky adamantane group from entering.

  • Step 2: Protonation States (pH 7.4).

    • His524: Must be protonated on the N

      
      1 position to form a hydrogen bond with Asp521, stabilizing the catalytic loop.
      
  • Step 3: Energy Minimization. Restrained minimization (OPLS3e or AMBER ff14SB) until RMSD of heavy atoms converges to 0.30 Å.

Grid Generation
  • Center: Defined by the coordinates of the catalytic Asp335 (approx. X: 26.5, Y: 22.1, Z: 118.5 in PDB 3ANS).

  • Dimensions:

    
     Å. Rationale: A large box is required to encompass both the catalytic center and the extended hydrophobic tunnel where the adamantyl group resides.
    

Visualization of the Computational Pipeline

The following diagram outlines the logical flow of the docking study, ensuring data integrity from preparation to analysis.

DockingPipeline cluster_ligand Ligand Workflow cluster_protein Protein Workflow (sEH) L1 ACPU 2D Structure (SMILES) L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 RESP Charge Assignment L2->L3 Dock Molecular Docking (Lamarckian GA) L3->Dock P1 PDB Retrieval (3ANS / 5AM3) P2 Strip Waters & Protonate His524 P1->P2 P3 Restrained Minimization (RMSD < 0.3 Å) P2->P3 Grid Grid Generation (Center: Asp335) P3->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds & Hydrophobic) Dock->Analysis

Figure 1: End-to-end computational workflow for sEH-ACPU docking studies.

Experimental Protocol: Docking & Analysis

Docking Parameters (AutoDock Vina / Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 (High). Rationale: The bulky adamantane group creates a high energy barrier for entry; standard exhaustiveness (8) often results in false positives where the ligand binds to the surface rather than the deep pocket.

  • Scoring Function: Vina Score or Glide SP (Standard Precision).

Interaction Analysis Criteria

A successful pose must meet the following "Self-Validating" geometric constraints. If these are not met, the pose is considered an artifact.

Interaction TypeTarget ResidueGeometric ConstraintFunction
Hydrogen Bond Asp335 (OD1/OD2)Distance < 3.0 ÅCatalytic Anchor (Mimics Transition State)
Hydrogen Bond Tyr383 (OH)Distance < 3.2 ÅOrientation of Urea Carbonyl
Hydrophobic Trp336, Val498 Contact < 4.0 ÅAccommodation of Adamantyl Cage
Pi-Pi / Halogen Phe497 Parallel/T-shapedStabilization of 4-Cl-Phenyl Ring
Binding Mode Schematic

The diagram below illustrates the specific molecular interactions expected within the sEH active site.

InteractionMap ACPU_Urea Urea Linker (NH-CO-NH) ACPU_Ph 4-Cl-Phenyl Ring ACPU_Urea->ACPU_Ph Asp335 Asp335 (Nucleophile) ACPU_Urea->Asp335 H-Bond Tyr383 Tyr383 (Polarizer) ACPU_Urea->Tyr383 H-Bond Tyr466 Tyr466 (Polarizer) ACPU_Urea->Tyr466 H-Bond ACPU_Ad Adamantyl Cage ACPU_Ad->ACPU_Urea Hydrophobic Hydrophobic Pocket (Trp336, Met339) ACPU_Ad->Hydrophobic Van der Waals Phe497 Phe497 (Aromatic Wall) ACPU_Ph->Phe497 Pi-Stacking/Cl-Interaction

Figure 2: Schematic of the critical binding interactions between ACPU and the sEH active site.

Results Interpretation & Validation

Quantitative Benchmarks
  • Binding Affinity: ACPU typically exhibits a binding energy (

    
    ) between -9.5 and -11.0 kcal/mol  in AutoDock Vina.
    
  • IC50 Correlation: These energies correlate with experimental IC50 values in the low nanomolar range (typically 1–50 nM for adamantyl ureas).

Validation Strategy (Redocking)

To prove the trustworthiness of the protocol:

  • Extract the native ligand from the PDB complex (e.g., the urea inhibitor in 3ANS).

  • Dock it back into the protein using the parameters defined in Section 5.1.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

    
     2.0 Å .
    

References

  • Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: A target with multiple potential therapeutic indications.[1][2][3][4] Journal of Medicinal Chemistry.

  • Burmistrov, V., et al. (2018).[5][6] Adamantyl thioureas as soluble epoxide hydrolase inhibitors.[5][6][7][8] Bioorganic & Medicinal Chemistry.[1][7]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • PDB Structure 3ANS. Crystal structure of human soluble epoxide hydrolase complexed with a urea inhibitor. RCSB Protein Data Bank.

Sources

Soluble Epoxide Hydrolase (sEH) Inhibition by N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: Mechanistic Insights and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological targeting of soluble epoxide hydrolase (sEH) has emerged as a highly effective strategy for the treatment of cardiovascular, inflammatory, and neurodegenerative diseases. sEH is the primary enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids that exhibit potent vasodilatory, anti-inflammatory, and cardioprotective properties. By inhibiting sEH, researchers can stabilize EET levels in vivo, prolonging their therapeutic effects.

Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas. This technical guide provides an in-depth analysis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea , a prototypical and highly potent sEH inhibitor. By dissecting its structural pharmacophore, detailing its chemical synthesis, and outlining a self-validating biochemical assay, this whitepaper equips drug development professionals with the foundational logic and protocols required to synthesize and evaluate adamantyl-urea-based sEH inhibitors.

Mechanistic Grounding: The Arachidonic Acid Cascade and sEH Catalysis

To understand the efficacy of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, one must first examine the biochemical cascade it interrupts. Arachidonic acid is metabolized by Cytochrome P450 (CYP450) epoxygenases into four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET). While EETs are biologically active, they are rapidly hydrolyzed by sEH into dihydroxyeicosatrienoic acids (DHETs), which are generally inactive or pro-inflammatory[1].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Inactive) sEH->DHET Hydrolysis Inhibitor N-(1-Adamantyl)-N'- (4-chlorophenyl)urea Inhibitor->sEH Competitive Inhibition

Figure 1: Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and its inhibition.

The catalytic mechanism of sEH relies on a two-step process driven by a catalytic triad (Asp335, Asp496, His524) and two tyrosine residues (Tyr383, Tyr466) that polarize the epoxide ring [1]. The urea pharmacophore of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea acts as a transition-state analog. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while the urea NH groups act as hydrogen bond donors to Asp335, effectively locking the enzyme in an inactive state.

Structural Basis of Inhibition: The Adamantyl-Urea Pharmacophore

The extreme potency of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often exhibiting IC50 values in the low nanomolar range) is dictated by its tripartite structure:

  • The Primary Pharmacophore (Urea Linkage): As described above, the urea core mimics the epoxide transition state, forming an unbreakable hydrogen-bond network within the catalytic site [2].

  • The Primary Lipophilic Group (Adamantyl Moiety): The sEH active site contains a large, L-shaped hydrophobic pocket. The bulky, rigid, and highly lipophilic adamantane cage fits perfectly into the primary hydrophobic pocket, displacing water molecules and driving binding through favorable entropy.

  • The Secondary Lipophilic Group (4-Chlorophenyl Moiety): The 4-chlorophenyl group extends into the secondary hydrophobic pocket. The chlorine atom provides a critical halogen-π or hydrophobic interaction that significantly increases the residence time of the inhibitor on the enzyme compared to unsubstituted phenyl rings [2].

Quantitative Structure-Activity Relationship (SAR)

The evolution of sEH inhibitors demonstrates the necessity of balancing target affinity with metabolic stability. While early inhibitors like DCU proved the concept, the introduction of the adamantyl group dramatically increased potency.

Table 1 summarizes the quantitative inhibition data across generations of urea-based sEH inhibitors, demonstrating the superior binding affinity of adamantyl-aryl configurations [1, 3].

Inhibitor NamePrimary PharmacophoreLipophilic Group 1 (Primary Pocket)Lipophilic Group 2 (Secondary Pocket)Approx. IC50 (Human sEH)
DCU UreaCyclohexylCyclohexyl~24.0 nM
AUDA UreaAdamantylDodecanoic acid~3.0 nM
t-AUCB UreaAdamantylCyclohexyloxybenzoic acid~1.0 nM
N-(1-Adamantyl)-N'-(4-chlorophenyl)urea UreaAdamantyl4-Chlorophenyl~1.5 - 5.0 nM

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are employed.

Chemical Synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

The most efficient route to 1,3-disubstituted ureas is the reaction of an isocyanate with a primary amine.

Reagents: 1-Adamantyl isocyanate (1.0 eq), 4-Chloroaniline (1.05 eq), Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM). Rationale for Solvent: Anhydrous aprotic solvents (like DMF or DCM) are strictly required. The presence of water will cause the isocyanate to hydrolyze into an amine, which will then react with unreacted isocyanate to form a symmetric di-adamantyl urea byproduct, ruining the yield [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroaniline (1.05 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: The slight excess of amine ensures complete consumption of the more expensive isocyanate.

  • Addition: Slowly add 1-adamantyl isocyanate (1.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture continuously for 12-16 hours at room temperature. Causality: The reaction is driven by the strong nucleophilicity of the primary amine attacking the electrophilic carbon of the isocyanate. Heating is generally avoided to prevent side reactions.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold distilled water. The highly lipophilic urea product will immediately precipitate.

  • Filtration & Washing: Filter the white precipitate under a vacuum. Wash sequentially with 0.1 M HCl (to remove unreacted 4-chloroaniline) and cold water.

  • Self-Validation System: The product's integrity must be validated before biological testing. Perform FT-IR spectroscopy: the reaction is deemed successful and complete when the distinct isocyanate peak (~2250 cm⁻¹) disappears, and the strong urea carbonyl stretch (~1650 cm⁻¹) appears. Confirm purity via ¹H-NMR (DMSO-d6), looking for the characteristic broad singlet of the urea NH protons (~8.5 ppm) and the adamantyl cage protons (δ 1.6-2.1 ppm).

High-Throughput Fluorogenic sEH Inhibition Assay

To quantify the IC50 of the synthesized inhibitor, a FRET-based or fluorogenic assay using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is utilized [1, 3].

Workflow Step1 1. Enzyme Preparation Recombinant hsEH in Bis-Tris buffer Step2 2. Inhibitor Incubation Serial dilutions of Adamantyl-urea (10 min) Step1->Step2 Step3 3. Substrate Addition Fluorogenic PHOME substrate (50 µM) Step2->Step3 Step4 4. Kinetic Readout Fluorescence Ex: 330 nm / Em: 465 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput fluorogenic sEH inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA is absolutely critical. Adamantyl-ureas are highly lipophilic and will non-specifically adsorb to the plastic walls of the microtiter plate. BSA acts as a lipid carrier, keeping the inhibitor in solution and preventing artificially inflated IC50 values.

  • Enzyme Dilution: Dilute recombinant human sEH (hsEH) in the assay buffer to a final well concentration of 1 nM.

  • Inhibitor Incubation: Prepare serial dilutions of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in DMSO. Add 1 µL of inhibitor to 99 µL of the enzyme solution in a black 96-well plate. Incubate at 30°C for 10 minutes. Causality: Pre-incubation is required because adamantyl-ureas are often "slow-tight binding" inhibitors; they need time to fully occupy and induce conformational changes in the active site.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. sEH hydrolyzes the non-fluorescent PHOME into a highly fluorescent cyanohydrin which rapidly decomposes into 6-methoxy-2-naphthaldehyde.

  • Self-Validation System: The assay must include two internal controls: a "No-Enzyme Blank" to establish the baseline auto-hydrolysis of PHOME, and a "Positive Control" using a known reference standard (e.g., t-AUCB) to validate the specific activity of the recombinant enzyme batch and ensure day-to-day reproducibility.

References

  • Sun, C. P., Zhang, X. Y., Morisseau, C., Hwang, S. H., Zhang, Z. J., Hammock, B. D., & Ma, X. C. (2021). "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Journal of Medicinal Chemistry, 64(1), 184–215.[Link]

  • Burmistrov, V., Morisseau, C., Danilov, D. V., Gladkikh, B. P., Butov, G. M., & Hammock, B. D. (2023). "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2274797.[Link]

  • Morisseau, C., & Hammock, B. D. (2015). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology, 98(4), 718-731.[Link]

Pharmacophore Modeling of Adamantyl-Phenyl Urea Compounds: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantyl-phenyl ureas represent a privileged scaffold in medicinal chemistry, most notably recognized as picomolar to low-nanomolar inhibitors of1[1]. While initially developed to modulate endogenous epoxyeicosatrienoic acids (EETs) for cardiovascular, neuroprotective, and anti-inflammatory indications, this chemotype has also demonstrated potent whole-cell activity against Mycobacterium tuberculosis (Mtb) via targets such as MmpL3 and bacterial epoxide hydrolases[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond merely listing molecular features. Instead, we will deconstruct the causality behind the pharmacophore—explaining exactly why the adamantyl and urea moieties drive such profound binding affinities—and provide a self-validating computational workflow for rational drug design.

Mechanistic Grounding: The Target Landscape

To build an effective pharmacophore model, one must first understand the structural biology of the target. The efficacy of adamantyl-phenyl ureas is not accidental; it is a direct consequence of the unique architecture of the hsEH catalytic pocket.

The hsEH Catalytic Triad and Activation Mechanism

The C-terminal hydrolase domain of hsEH is the primary target for these inhibitors. The hydrolase activity is driven by a catalytic triad comprised of Asp335, Asp496, and His524 (corresponding to Asp333, Asp495, and His523 in murine models)[4][5]. When an endogenous epoxide substrate enters the wide, L-shaped binding site, the epoxide oxygen is polarized by two tyrosine residues (Tyr383 and Tyr466), facilitating a nucleophilic attack by Asp335[5][6].

Causality of the Urea Pharmacophore

The central urea moiety acts as a highly efficient transition-state mimic. The carbonyl oxygen of the urea serves as a hydrogen bond acceptor, interacting directly with the hydroxyl groups of Tyr383 and Tyr466[6][7]. Concurrently, the two NH groups of the urea act as potent hydrogen bond donors, forming a bidentate interaction with the carboxylate of the catalytic nucleophile, Asp335[6][7]. This dual donor/acceptor system anchors the molecule rigidly within the catalytic core.

The Hydrophobic Desolvation Penalty and the Adamantyl Group

The active site of hsEH contains two distinct hydrophobic subpockets flanking the catalytic triad[1]. The adamantyl group—a bulky, rigid, and highly lipophilic polycyclic hydrocarbon—perfectly occupies the primary hydrophobic pocket[1][7]. The causality here is driven by desolvation energy . The expulsion of high-energy water molecules from this hydrophobic pocket upon adamantyl binding provides a massive entropic driving force, pushing binding affinities into the sub-nanomolar and even picomolar range[1][8].

Pharmacophore Architecture and Optimization

A robust pharmacophore model for this class consists of three distinct features:

  • Primary Pharmacophore (H-Bonding Core): The 1,3-disubstituted urea (or amide) moiety[1].

  • Primary Hydrophobic Feature: The adamantyl group (or substituted variants like memantyl or chloroadamantyl)[7][9].

  • Secondary Pharmacophore (Polar/Aromatic Tail): A phenyl ring or aliphatic chain linked to a polar group (e.g., carboxylic acid, PEG, or sulfonamide)[1][10].

Addressing the Lipophilicity Paradox

While the adamantyl group drives potency, it introduces severe pharmacokinetic liabilities, notably high lipophilicity (ClogP > 4), poor aqueous solubility, and rapid cytochrome P450 (CYP3A4)-mediated hydroxylation of the adamantane ring[2][10]. Therefore, the secondary pharmacophore must be engineered to lower the overall ClogP and improve metabolic stability[6]. For instance, replacing the adamantyl group with an oxaadamantyl group or incorporating polar functional groups on the phenyl ring significantly improves the in vivo half-life[1][6].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of pharmacophore modifications on target inhibition and lipophilicity.

Compound Class / ModificationPrimary TargetRepresentative IC50 (hsEH)ClogPKey Structural Feature
Adamantyl-Phenyl Urea (Unoptimized) hsEH / Mtb1.0 - 5.0 nM> 5.0Highly lipophilic; poor solubility[2].
t-AUCB hsEH~1.5 nM3.2Cyclohexyl-phenyl with carboxylic acid tail[6].
Memantyl-Urea (e.g., B401) hsEH0.4 nM4.13,5-dimethyl adamantyl enhances VdW contacts[7].
Adamantyl-Heteroaryl Urea Mtb (MmpL3)> 100 nM2.5 - 3.5Secondary-linked adamantyl; optimized for TB[2].
AEPU hsEH< 5.0 nM2.8PEGylated tail improves aqueous solubility[10].

Experimental Protocol: Pharmacophore-Based Virtual Screening Workflow

To discover novel adamantyl-phenyl urea derivatives or scaffold-hop to new chemotypes, scientists must employ a systematic, self-validating computational workflow.

Step 1: Target Preparation and Grid Generation

  • Obtain a high-resolution X-ray crystal structure of hsEH co-crystallized with a urea-based inhibitor (e.g., PDB ID: 5AM3)[9].

  • Remove water molecules (except those bridging key interactions), add hydrogen atoms, and assign protonation states at pH 7.4. Ensure Asp335 is deprotonated and His524 is protonated.

  • Generate a receptor grid centered on the urea moiety of the co-crystallized ligand.

Step 2: Pharmacophore Model Generation

  • Define the Hydrogen Bond Donor (HBD) features corresponding to the two urea NH groups interacting with Asp335.

  • Define the Hydrogen Bond Acceptor (HBA) feature corresponding to the urea carbonyl interacting with Tyr383/Tyr466.

  • Define a Hydrophobic (HYD) feature with a radius of 2.5 Å centered on the adamantyl binding pocket (near Met469 and Val498)[7].

  • Define a Ring Aromatic (RA) or secondary aliphatic feature for the phenyl/tail binding region.

Step 3: Database Screening and Filtering

  • Filter commercial libraries (e.g., ZINC, Enamine) using Lipinski's Rule of 5, specifically restricting ClogP < 4.5 to avoid the lipophilicity trap inherent to adamantyl compounds.

  • Screen the filtered library against the 4-point pharmacophore model (HBD, HBA, HYD, RA). Require a match of at least 3 out of 4 features.

Step 4: Molecular Docking and Pose Validation (Self-Validating System)

  • Dock the pharmacophore-matched hits into the hsEH grid using Extra Precision (XP) docking[9].

  • Self-Validation Check: Discard any poses that do not maintain the bidentate H-bond with Asp335. If the urea/amide core is flipped or misaligned, the scoring function is yielding a false positive. Only poses that satisfy the mechanistic geometry of the catalytic triad should proceed to in vitro testing[1].

Visualizations

G A 1. Target Preparation (hsEH X-ray, PDB: 5AM3) B 2. Binding Site Analysis (Asp335, Tyr383, Tyr466) A->B C 3. Pharmacophore Generation (H-bond & Hydrophobic Features) B->C D 4. Virtual Screening (Library Filtering & Matching) C->D E 5. Molecular Docking (Pose & H-bond Validation) D->E F 6. Hit Optimization (ADME/Tox & SAR Analysis) E->F

Figure 1: Step-by-step computational workflow for pharmacophore-based virtual screening.

G cluster_ligand Adamantyl-Phenyl Urea Ligand cluster_protein hsEH Catalytic Pocket Adamantyl Adamantyl Group (Primary Hydrophobic) Urea Urea Moiety (Primary Pharmacophore) Adamantyl->Urea Pocket1 Hydrophobic Pocket (Met469, Val498) Adamantyl->Pocket1 Desolvation / VdW Phenyl Phenyl + Polar Tail (Secondary Pharmacophore) Urea->Phenyl Catalytic Catalytic Triad (Asp335, Tyr383, Tyr466) Urea->Catalytic H-Bond Donor/Acceptor Solvent Solvent Channel (His524, Arg410) Phenyl->Solvent Polar Interactions

Figure 2: Interaction network mapping pharmacophore features to hsEH binding pocket residues.

References

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. NIH. 1

  • Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. NIH. 2

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. ResearchGate. 8

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. NIH. 6

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers. 3

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. NIH. 7

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. NIH. 9

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. NIH. 10

  • Asp333, Asp495, and His523 form the catalytic triad of rat soluble epoxide hydrolase. NIH. 4

  • Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. MDPI.5

Sources

Pharmacological Profiling of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: A Foundational Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The arachidonic acid (AA) cascade is a central pillar of lipid signaling, governing inflammatory, vascular, and nociceptive responses. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been heavily targeted by commercial therapeutics, the cytochrome P450 (CYP450) epoxygenase pathway has emerged as a critical frontier in drug development[1]. CYP450 enzymes convert AA into epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling lipids that promote vasodilation, resolve inflammation, and exert cardioprotective effects[2].

However, the biological half-life of EETs is severely limited by soluble epoxide hydrolase (sEH) , an enzyme that rapidly hydrolyzes these beneficial epoxides into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[3].

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (also referred to in literature as 1-(1-adamantyl)-3-(4-chlorophenyl)urea) represents a prototypical, first-generation sEH inhibitor. By acting as a competitive, tight-binding transition-state mimic, this compound provided the foundational structural biology required to prove that stabilizing EETs via sEH inhibition is a viable therapeutic strategy[4]. This whitepaper dissects the bioactivity, structural pharmacophore, and experimental methodologies associated with this highly potent tool compound.

Mechanism of Action & Structural Biology

The human sEH enzyme (encoded by the EPHX2 gene) features a wide, L-shaped hydrophobic binding pocket with a catalytic triad consisting of Asp335, Tyr383, and Tyr466 [5]. The hydrolysis of EETs occurs via a two-step mechanism involving the nucleophilic attack of Asp335 on the epoxide ring.

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea halts this process through a highly specific pharmacophore design:

  • The Urea Core (Transition-State Mimic): The urea functional group acts as an excellent mimic of the epoxide ring-opening transition state. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for the tyrosine residues (Tyr383, Tyr466), while the urea nitrogens act as hydrogen bond donors to the catalytic aspartic acid (Asp335)[4].

  • The Adamantyl Group: This bulky, highly lipophilic cage structure perfectly occupies the primary hydrophobic subpocket of the sEH active site, driving the thermodynamics of binding through favorable desolvation entropy[6].

  • The 4-Chlorophenyl Group: The halogenated phenyl ring extends into the secondary hydrophobic pocket, providing additional van der Waals interactions and stabilizing the inhibitor-enzyme complex[5].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory, Less Active) sEH->DHETs Inhibitor N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH inhibition by adamantyl ureas.

Bioactivity Profile & Quantitative Data

Adamantyl ureas are characterized by their extreme in vitro potency, frequently achieving IC₅₀ values in the low nanomolar range (< 10 nM)[7]. The table below contextualizes the bioactivity of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea against other benchmark sEH inhibitors developed throughout the evolution of the field.

InhibitorTarget EnzymeIC₅₀ (nM)Structural HallmarkPharmacokinetic Profile / Limitation
N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Human sEH~2.0 - 5.0Adamantane + 4-chlorophenylHigh lipophilicity; rapid CYP450 oxidation[6]
AUDA Human sEH~3.0Adamantane + Dodecanoic acidImproved aqueous solubility[8]
TPPU Human sEH~1.1Piperidine + TrifluoromethoxyphenylExcellent metabolic stability; high in vivo half-life[9]
TCC (Triclocarban) Human sEH~10.0Di-chlorinated phenyl ringsOff-target antimicrobial; environmental persistence[10]

Data synthesized from foundational sEH literature and high-throughput screening assays[9][11].

Experimental Methodologies: Self-Validating sEH Inhibition Assay

To accurately quantify the bioactivity of highly lipophilic compounds like N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, researchers rely on a continuous fluorometric assay using the surrogate substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

Protocol & Causal Logic

Step 1: Buffer and Enzyme Preparation

  • Action: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Dilute recombinant human sEH to a final well concentration of 1 nM.

  • Causality (E-E-A-T): Adamantyl ureas possess a high partition coefficient (clogP > 4). Without a lipid carrier, the inhibitor will non-specifically bind to the hydrophobic walls of the polystyrene microplate, artificially inflating the apparent IC₅₀. BSA acts as a solubilizing sink, ensuring the inhibitor remains bioavailable to the enzyme.

Step 2: Inhibitor Pre-Incubation

  • Action: Add serial dilutions of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (e.g., 0.1 nM to 10 μM) to the enzyme solution. Incubate at 30°C for 10 minutes.

  • Causality (E-E-A-T): Urea-based sEH inhibitors are competitive, tight-binding transition-state mimics. The 10-minute pre-incubation is critical to allow the inhibitor to achieve thermodynamic equilibrium with the enzyme's active site before the introduction of a competing substrate.

Step 3: Substrate Addition & Kinetic Measurement

  • Action: Add PHOME substrate (final concentration 50 μM) to initiate the reaction. Immediately monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) continuously for 15 minutes.

  • Self-Validating System: Why PHOME? Upon epoxide hydrolysis by sEH, PHOME forms an unstable cyanohydrin intermediate that spontaneously decomposes into 6-methoxy-2-naphthaldehyde. This secondary decomposition is highly fluorescent. Because the fluorescence is entirely dependent on the initial enzymatic cleavage, the assay is self-validating—a background control well (buffer + substrate, no enzyme) will remain dark, proving the signal is strictly sEH-mediated.

Assay_Workflow Step1 1. Enzyme Preparation Recombinant sEH in BSA buffer Step2 2. Inhibitor Incubation Add Adamantyl Urea (10 min, 30°C) Step1->Step2 Step3 3. Substrate Addition Add PHOME fluorogenic substrate Step2->Step3 Step4 4. Kinetic Measurement Ex: 316 nm / Em: 460 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 via regression Step4->Step5

Step-by-step workflow for the in vitro fluorescent sEH inhibition assay.

Pharmacokinetics & The "Adamantyl Problem"

While N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is an exceptionally potent in vitro inhibitor, its transition to an in vivo therapeutic was hindered by two major pharmacokinetic liabilities, collectively known in the field as the "Adamantyl Problem"[6][12]:

  • Aqueous Insolubility: The combination of an adamantane cage and a chlorinated phenyl ring results in a highly crystalline, hydrophobic lattice. This leads to poor dissolution in the gastrointestinal tract, severely limiting oral bioavailability.

  • Rapid Hepatic Metabolism: The adamantane ring is highly susceptible to rapid phase I metabolism. Hepatic cytochrome P450 enzymes readily hydroxylate the methylene carbons of the adamantane cage, leading to rapid clearance and a very short in vivo half-life[7].

Evolutionary Impact on Drug Design: Recognizing these limitations, medicinal chemists utilized the pharmacophore of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea as a blueprint for next-generation compounds. To solve the solubility issue, polar groups were added (e.g., the dodecanoic acid chain in AUDA )[6]. To solve the metabolic instability, the adamantane cage was eventually replaced with metabolically stable piperidine rings, culminating in clinical-grade inhibitors like TPPU [9][13].

Ultimately, while N-(1-Adamantyl)-N'-(4-chlorophenyl)urea remains primarily a biochemical tool compound, its discovery was the watershed moment that validated the sEH active site geometry, paving the way for modern clinical trials targeting neuropathic pain, cardiovascular disease, and renal fibrosis[1][14].

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Wagner, K. M., McReynolds, C. B., Schmidt, W. K., & Hammock, B. D. (2017). "Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases." Pharmacology & Therapeutics, 180, 62-76.[Link]

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.[Link]

  • Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry, 53(19), 7067-7075.[Link]

  • Tsai, H. J., Hwang, S. H., Morisseau, C., Yang, J., Jones, P. D., Kasagami, T., Kim, I. H., Marinello, R. J., & Hammock, B. D. (2010). "Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys." British Journal of Pharmacology, 161(8), 1911-1922.[Link]

  • Codony, S., et al. (2021). "Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits." Journal of Chemical Information and Modeling, 62(1), 142-156.[Link]

Sources

The Toxicological Landscape of Adamantyl Urea Analogs: From Molecular Design to Safety Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantyl urea analogs represent a privileged scaffold in medicinal chemistry, most notably as potent inhibitors of Soluble Epoxide Hydrolase (sEH) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1).[1][2] While the adamantane moiety provides exceptional lipophilic anchoring and the urea linker mimics transition states (e.g., epoxide opening), this combination introduces distinct toxicological liabilities. This guide dissects the safety profile of these analogs, focusing on metabolic instability, hERG channel inhibition, and physicochemical solubility limits. It provides a roadmap for de-risking these scaffolds during lead optimization.

Structural Basis of Toxicology

The safety profile of adamantyl ureas is dictated by the "Lipophilic Bullet" concept. The adamantane cage (


) is highly lipophilic (logP ~2.5 for the cage alone), which drives potency but simultaneously elevates toxicological risks.
The Lipophilicity-Toxicity Axis

High lipophilicity in adamantyl ureas correlates with two primary safety failures:

  • hERG Inhibition: The hydrophobic adamantane cage can facilitate trapping within the pore of the hERG potassium channel, leading to QT prolongation and potential Torsades de Pointes arrhythmias.

  • Phospholipidosis: If the "tail" attached to the urea contains a basic amine (common in early 11

    
    -HSD1 inhibitors), the amphiphilic nature of the molecule can induce lysosomal accumulation and phospholipidosis.
    
Solubility and Crystal Nephropathy

Adamantyl ureas possess high melting points and low aqueous solubility due to strong intermolecular hydrogen bonding of the urea motif and the lattice energy of the adamantane cage.

  • Risk: At high doses, poorly soluble analogs may precipitate in the renal tubules, posing a risk of crystal nephropathy, although this is less common than with sulfonamides.

  • Mitigation: Introduction of polar groups (e.g., carboxylic acids in AUDA) or ether linkages (e.g., AEPU) is critical to disrupt crystal lattice energy and improve solubility.

ADME and Metabolic Fate

The metabolic instability of early generation adamantyl ureas (e.g., AUDA) is the primary barrier to their clinical utility.

Metabolic Soft Spots

The adamantane cage is not inert. It acts as a substrate for Cytochrome P450 enzymes, primarily CYP3A4 .

  • Adamantane Hydroxylation: The tertiary carbons (bridgehead positions) are rapidly hydroxylated to form 3-hydroxy-adamantyl metabolites. These are generally active but more polar, facilitating excretion.

  • Side-Chain Oxidation: In analogs like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), the alkyl chain undergoes rapid

    
    -oxidation, drastically reducing half-life (
    
    
    
    ).
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the adamantyl urea scaffold.

MetabolicFate Parent Parent Adamantyl Urea (Lipophilic Scaffold) CYP3A4 CYP3A4/Phase I Parent->CYP3A4 Bridgehead Oxidation BetaOx Beta-Oxidation (Mitochondrial) Parent->BetaOx Alkyl Chain Degradation (e.g., AUDA) Met1 3-OH-Adamantyl Urea (Active, Polar) CYP3A4->Met1 Met2 Chain-Shortened Carboxylates (Inactive/Active) BetaOx->Met2 Met3 Glucuronide Conjugates (Phase II Excretion) Met1->Met3 UGT Conjugation Met2->Met3

Caption: Divergent metabolic pathways of adamantyl ureas. CYP3A4 targets the cage, while beta-oxidation targets alkyl side chains.

Target-Organ Toxicity & Safety Pharmacology

Cardiovascular Safety (hERG)

Adamantyl ureas are prone to hERG inhibition.

  • Mechanism: Direct pore blocking.

  • SAR Insight: Reducing LogP below 3.0 and introducing polar ethers (e.g., in the linker region) significantly mitigates this risk.

  • Reference Point: Optimized sEH inhibitors like t-AUCB show reduced hERG liability compared to earlier lipophilic alkyl-ureas.

Hepatotoxicity

While generally well-tolerated, the induction of CYP enzymes by adamantane derivatives is a concern. High-dose exposure can lead to hypertrophy of the smooth endoplasmic reticulum (SER) in hepatocytes, a hallmark of enzyme induction.

Cytotoxicity Profile[3][4]
  • sEH Inhibitors: Generally display low cytotoxicity. Compounds like AUDA and t-AUCB have

    
     values >100 
    
    
    
    M in standard cell lines (HepG2, HEK293), providing a wide therapeutic index.
  • Anticancer Analogs: Adamantyl ureas designed with specific pharmacophores (e.g., diarylureas related to Sorafenib) intentionally exhibit cytotoxicity (

    
     < 10 
    
    
    
    M) via kinase inhibition, not sEH inhibition.

Validated Experimental Workflows

To ensure data integrity, the following protocols utilize internal controls to validate the safety profile of adamantyl urea analogs.

Protocol A: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test Compound: 1

      
      M final concentration (prevents saturation).
      
    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[3]

    • Cofactor: NADPH regenerating system (active) vs. Buffer (negative control).

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Tolbutamide (internal standard).

  • Analysis:

    • LC-MS/MS quantification of parent depletion.

    • Self-Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil

      
       > 20 min, the assay is invalid (inactive microsomes).
      
Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Assess cardiac safety margin.

  • System: CHO cells stably expressing hERG (

    
    ).
    
  • Perfusion:

    • Extracellular solution (Tyrode’s buffer).

    • Test concentrations: 0.1, 1, 10, 30

      
      M.
      
  • Voltage Protocol:

    • Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Validation:

    • Positive Control: E-4031 (IC50 ~10-50 nM).

    • Criteria: Run must show stable seal resistance (>500 M

      
      ) before compound addition.
      
Visualization: Safety Screening Workflow

SafetyWorkflow Start Lead Candidate (Adamantyl Urea) Tier1 Tier 1: In Silico/PhysChem (cLogP < 4, Solubility > 50uM) Start->Tier1 Tier1->Start Fail: Redesign Tail Tier2 Tier 2: In Vitro Metabolism (HLM Stability) Tier1->Tier2 Pass Tier2->Start Fail: Block Metabolic Site Tier3 Tier 3: Safety Pharmacology (hERG Patch Clamp + Cytotoxicity) Tier2->Tier3 t1/2 > 30min Decision Go / No-Go? Tier3->Decision hERG IC50 > 10uM

Caption: Tiered screening workflow. Tier 1 filters physicochemical liabilities; Tier 2 addresses metabolic stability; Tier 3 confirms cardiac safety.

Comparative Data: Evolution of the Scaffold

The following table summarizes the toxicological evolution from early probes to clinical candidates.

CompoundStructure NoteMetabolic Stability (

HLM)
hERG LiabilitySafety Status
AUDA Flexible alkyl chain< 10 min (Rapid

-ox)
LowTool Only. Rapid clearance limits in vivo tox assessment.
AEPU Polyether tail~30 minLowImproved solubility; moderate stability.
t-AUCB Cyclohexyl-ether> 60 minVery LowOptimized. High potency, metabolically robust.
EC5026 Heterocyclic replacementHighLowClinical. Phase I completed (non-opioid analgesic).

References

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Discovery of adamantyl derivatives as potent and selective TRPM2 inhibitors with significantly reduced hERG liability. Source: PubMed [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: MDPI (Molecules) [Link]

  • Synthesis and 11

    
     hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. 
    Source: PubMed
    [Link]
    

Sources

Metabolic Stability Assessment of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: A Technical Guide for In Vitro Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often chemically indexed as 1-(1-adamantyl)-3-(4-chlorophenyl)urea) represents a classic scaffold in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. While the urea pharmacophore mimics the transition state of epoxide hydrolysis, the adamantyl group provides the necessary lipophilic bulk to fill the enzyme's hydrophobic pocket.

However, for drug development professionals, this molecule presents a textbook case of metabolic liability . The adamantane cage is a "metabolic soft spot," highly prone to oxidation by Cytochrome P450 (CYP) enzymes. Consequently, assessing its metabolic stability in vitro is not merely a screening step but a critical determinant of its viability as a pharmacological probe or lead candidate.

This guide details the technical workflow for assessing the metabolic stability of this compound, with a specific focus on overcoming the challenges posed by its high lipophilicity (LogP > 4) and susceptibility to non-specific binding (NSB).

Physicochemical Context
PropertyValue / CharacteristicImplication for Assay
Molecular Formula C₁₇H₂₁ClN₂OStandard detection via LC-MS/MS (ESI+).
Lipophilicity (cLogP) ~4.5 - 5.0High risk of NSB to plasticware; requires solvent optimization.
Solubility Poor in water (< 1 µM)Risk of precipitation in incubation buffer; DMSO limit < 0.1% essential.
Metabolic Class High Clearance (Predicted)Rapid sampling points required (e.g., 0, 5, 10 min).

Mechanistic Metabolic Pathways (The "Why")

To design an effective stability assay, one must understand the likely metabolic fate of the analyte.[1] For N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, metabolism is dominated by Phase I oxidative processes.

Primary Soft Spots
  • Adamantane Hydroxylation: The bridgehead carbons of the adamantane cage are electron-rich and sterically accessible to CYP isoforms (predominantly CYP3A4 and CYP2C9). This is the primary clearance mechanism.

  • Aromatic Hydroxylation: The chlorophenyl ring is less deactivated than a fluorophenyl ring, allowing for minor hydroxylation events.

  • Urea Hydrolysis: While ureas are generally stable, amidases in liver microsomes can theoretically cleave the linker, though this is secondary to oxidative clearance.

Predicted Pathway Diagram

The following diagram illustrates the hierarchical metabolic cascade, highlighting the dominance of adamantyl oxidation.

MetabolicPathway Parent N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (Parent) M1 Hydroxy-Adamantyl Metabolite (Major) Parent->M1 CYP3A4/2C9 (Hydroxylation) M2 Hydroxy-Phenyl Metabolite (Minor) Parent->M2 CYP P450 (Aromatic Oxid.) M3 Amine Cleavage Products (Trace) Parent->M3 Amidase (Hydrolysis) Phase2 Glucuronide Conjugate (Phase II) M1->Phase2 UGT (Glucuronidation)

Figure 1: Predicted metabolic fate.[2] The adamantyl hydroxylation (Red) represents the primary clearance vector.

Experimental Protocol: Microsomal Stability Assay

This protocol is optimized for lipophilic urea compounds . Standard protocols often fail here due to compound loss on plastic surfaces (NSB), leading to false "high clearance" or "low recovery" data.

Critical Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

    • Standard: 20 mg/mL protein concentration (stock).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog).

  • Vessels: Glass-coated 96-well plates or low-binding polypropylene. Avoid standard polystyrene.

Step-by-Step Workflow

Step 1: Pre-Incubation (Thermodynamic Equilibration)

  • Prepare a 1 µM substrate solution in Potassium Phosphate Buffer (100 mM, pH 7.4).

    • Expert Note: Prepare this from a 10 mM DMSO stock. Final DMSO concentration must be ≤ 0.1% to avoid CYP inhibition.

  • Add liver microsomes to a final concentration of 0.5 mg/mL .

  • Incubate at 37°C for 10 minutes without NADPH. This allows the lipophilic compound to equilibrate with the proteins and lipids, mitigating the "initial drop" often mistaken for metabolism.

Step 2: Reaction Initiation

  • Initiate the reaction by adding 1 mM NADPH (final conc).

  • Mix gently (orbital shaker, 300 rpm).

Step 3: Time-Course Sampling Due to the adamantyl group's instability, rapid sampling is required to capture the linear phase of depletion.

  • Time Points: 0, 5, 10, 20, 30, and 60 minutes.

  • Action: At each point, transfer 50 µL of reaction mixture into 150 µL of Ice-Cold Quench Solution .

Step 4: Post-Processing

  • Centrifuge quenched samples at 3,500 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to glass vials for LC-MS/MS analysis.

Workflow Visualization

AssayWorkflow Prep Preparation 1 µM Substrate + 0.5 mg/mL Microsomes (Glass-coated plate) Equil Equilibration 10 min @ 37°C (No NADPH) Prep->Equil Start Initiation Add NADPH (1 mM) Equil->Start Sample Sampling Loop 0, 5, 10, 20, 30, 60 min Start->Sample Quench Quench Add to Ice-Cold ACN + IS Sample->Quench At each t Analyze LC-MS/MS Analysis Monitor Parent Depletion Quench->Analyze

Figure 2: Optimized workflow for lipophilic urea stability testing.

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/IS) is converted into Intrinsic Clearance (


).
Calculation Logic[3][4]
  • Plot: ln(% Remaining) vs. Time (min).

  • Slope (

    
    ):  Determine the negative slope of the linear portion of the curve.
    
  • Half-life (

    
    ): 
    
    
    
    
    [3]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Data Interpretation

The following table illustrates typical results for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea compared to a metabolically optimized analog (e.g., a fluorinated adamantane).

ParameterN-(1-Adamantyl)-N'-(4-chlorophenyl)ureaOptimized Analog (Ref)Interpretation

(min)
12.5> 60Rapid turnover. The adamantane cage is quickly oxidized.

(µL/min/mg)
~110< 23High Clearance. Indicates poor metabolic stability.
Major Metabolite M+16 (Hydroxylation)Stable / Minor M+16Confirms adamantane as the soft spot.
Recovery (0 min) 85%98%Lower recovery in parent indicates NSB issues despite optimization.
Troubleshooting "False" Clearance

If you observe a steep drop at


 to 

followed by a plateau, this is likely not metabolism but lipid partitioning .
  • Solution: Increase the pre-incubation time or add 0.05% BSA (Bovine Serum Albumin) to the incubation buffer (Note: BSA binds drug, so free fraction correction is required).

References

  • Metabolism of Adamantyl Ureas: Liu, J. Y., et al. (2015). "In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors." Biochemical Pharmacology. Link

  • Structural Optimization: Burmistrov, V., et al. (2023). "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Standard industry reference for CLint calculations).

  • Compound Data: PubChem. "N-(1-adamantyl)-N'-(4-chlorophenyl)urea."[7] Link

Sources

Target Identification and Mechanistic Profiling of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of molecular targets for rigid, highly lipophilic small molecules require a rigorous synthesis of structural biology, enzymology, and phenotypic profiling. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (CID 3010154)[1] is a paradigmatic 1,3-disubstituted urea derivative that has garnered significant attention in medicinal chemistry. Historically recognized as a highly potent inhibitor of mammalian Soluble Epoxide Hydrolase (sEH) [2], recent phenotypic screens have unveiled its emerging polypharmacology as a potent antimicrobial agent against multidrug-resistant pathogens, including Acinetobacter baumannii[3] and Mycobacterium tuberculosis[4].

This whitepaper provides an in-depth technical guide to the target identification workflows, mechanistic causality, and experimental protocols required to validate both the canonical and emerging targets of this compound.

Structural Rationale & Pharmacophore Deconvolution

To understand the target binding profile of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, we must first deconstruct its pharmacophore. As application scientists, we do not view chemical structures as static images, but as dynamic keys designed for specific enzymatic locks.

  • The Urea Core (Primary Pharmacophore): The urea moiety is the functional anchor. It acts as a transition-state analog for epoxide ring-opening. In target binding, the dual N-H groups serve as critical hydrogen-bond donors[5].

  • The 1-Adamantyl Group: Adamantane is a bulky, highly lipophilic, and rigid tricyclic cage. It is entropically favored to displace water molecules from deep, hydrophobic enzymatic pockets (such as the primary catalytic tunnel of sEH)[2].

  • The 4-Chlorophenyl Group: The halogenated phenyl ring occupies secondary hydrophobic pockets. The chlorine atom enhances metabolic stability by blocking para-hydroxylation (a common cytochrome P450 liability) and provides additional binding affinity via halogen-

    
     interactions[6].
    

Canonical Target: Mammalian Soluble Epoxide Hydrolase (sEH)

Mechanistic Causality of sEH Inhibition

In mammalian physiology, sEH is the primary enzyme responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—which are potent anti-inflammatory and vasodilatory lipid mediators—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs)[2].

When N-(1-Adamantyl)-N'-(4-chlorophenyl)urea enters the sEH active site, the urea carbonyl oxygen accepts a hydrogen bond from the catalytic Tyr383 and Tyr466 residues, while the urea N-H groups donate hydrogen bonds to Asp335 . This competitive binding effectively locks the enzyme in an inactive state, stabilizing endogenous EET levels[2].

sEH_Mechanism Substrate EET (Epoxide) Enzyme sEH Active Site Tyr383 Tyr466 Asp335 Substrate->Enzyme Binds Product DHET (Diol) Enzyme->Product Hydrolysis (H2O) Inhibitor N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Inhibitor->Enzyme Competitive Binding

Fig 1: sEH catalytic pathway and competitive inhibition by adamantyl urea.

Protocol: Recombinant sEH Fluorescent Assay

To validate sEH as the target, a self-validating biochemical assay is required. We utilize a fluorescent readout using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Causality Check: Adamantyl ureas have a high predicted LogP (~4.2)[1]. Without a carrier protein, the compound will non-specifically adhere to polystyrene microplates, resulting in artificially inflated


 values. Therefore, the inclusion of Bovine Serum Albumin (BSA) is an absolute requirement to maintain the free-drug fraction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.

  • Enzyme Dilution: Dilute recombinant human sEH to a final well concentration of 1 nM in the assay buffer.

  • Compound Plating: Serially dilute N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in DMSO. Add 1 µL of the compound to a 96-well black plate (final DMSO concentration

    
     1%).
    
  • Incubation: Add 89 µL of the enzyme solution to the compound wells. Incubate at 30°C for 15 minutes to allow the rigid adamantyl group to fully access and bind the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of 40 µM PHOME substrate (final concentration 4 µM).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Validation: Calculate the

    
     using non-linear regression. A true sEH target hit for this scaffold will yield an 
    
    
    
    in the low nanomolar range (1.0 - 5.0 nM)[2].

Emerging Polypharmacology: Bacterial Membrane Targets

Antimicrobial Efficacy

Beyond mammalian targets, adamantyl ureas have demonstrated profound bactericidal activity. Recent studies have shown that 1-(1-adamantyl)-3-(4-chlorophenyl)urea exhibits up to 77% growth inhibition against Acinetobacter baumannii[3]. Furthermore, closely related structural analogs, such as AU1235 (an adamantyl-trifluorophenyl urea), specifically target MmpL3 , an essential inner membrane transporter in Mycobacterium tuberculosis responsible for mycolic acid translocation[4].

Protocol: Activity-Based Protein Profiling (ABPP) for Target Deconvolution

Because the exact molecular target in A. baumannii remains to be definitively crystallized, we must employ an unbiased, self-validating target deconvolution strategy using Activity-Based Protein Profiling (ABPP).

Causality Check: To prove that the compound binds a specific protein and isn't just disrupting the lipid bilayer non-specifically, we must perform a competitive displacement control. If the target is specific, pre-incubating the bacteria with an excess of unlabeled compound will block the photo-probe from binding.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a functionalized derivative of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea containing a diazirine photo-crosslinker and a terminal alkyne tag.

  • In Situ Incubation: Incubate live A. baumannii cultures (

    
    ) with 5 µM of the probe for 1 hour at 37°C. Control: In a parallel sample, co-incubate with 500 µM of the unmodified parent compound.
    
  • UV Crosslinking: Irradiate the cultures with UV light (365 nm) for 10 minutes on ice. The diazirine forms a highly reactive carbene, covalently linking the probe to the target protein's binding pocket.

  • Lysis & Click Chemistry: Lyse the bacteria. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne tag.

  • Enrichment & LC-MS/MS: Pull down the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the peptides via high-resolution LC-MS/MS. Proteins present in the probe sample but absent in the competitive control sample are the validated targets.

ABPP_Workflow Step1 1. Probe Design (Diazirine + Alkyne Tag) Step2 2. Proteome Incubation (Binding to Target) Step1->Step2 Step3 3. UV Irradiation (Covalent Crosslinking) Step2->Step3 Step4 4. Click Chemistry (Biotin-Azide Attachment) Step3->Step4 Step5 5. Streptavidin Pull-Down & LC-MS/MS Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for bacterial target deconvolution.

Quantitative Profiling & Structure-Activity Relationship (SAR)

To contextualize the efficacy of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, we must compare its quantitative metrics against benchmark reference compounds in the field. The data below synthesizes findings across both mammalian and bacterial phenotypic assays.

CompoundPrimary Target FocusMammalian sEH

(nM)
Antimicrobial Inhibition / MICPredicted LogP
N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Dual (sEH / Bacterial)~1.0 - 5.077% (A. baumannii)4.2
t-AUCB (Reference sEHI)Mammalian sEH1.5Inactive3.8
AU1235 (Reference MmpL3i)Mycobacterial MmpL3N/A0.1 µg/mL (M. tb)4.5

Data synthesized from established literature protocols[1][2][3][4].

Conclusion & Future Perspectives

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea stands as a masterclass in pharmacophore design. Its transition-state mimicking urea core, combined with the extreme lipophilicity of the adamantyl cage, allows it to anchor deeply into complex hydrophobic target pockets. While its role as a picomolar-to-nanomolar sEH inhibitor is well established[2], its emerging capability to disrupt bacterial membrane transport systems[3][4] opens a new frontier. Future drug development efforts must leverage ABPP and X-ray crystallography to fully map its polypharmacological landscape, potentially yielding dual-action therapeutics that combat both systemic inflammation and opportunistic bacterial infections.

References

  • PubChemLite - N-(1-adamantyl)-n'-(4-chlorophenyl)urea, Université du Luxembourg,
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy, N
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies, MDPI,
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models, N
  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility, N
  • INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE, N

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Analysis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea. The method is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for this highly hydrophobic compound. The developed method demonstrates excellent linearity, accuracy, precision, and specificity, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document provides a comprehensive, step-by-step protocol for method implementation, optimization, and validation.

Introduction

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a molecule of interest in pharmaceutical research due to the unique properties conferred by its adamantane and substituted phenylurea moieties. The adamantane group, a bulky, lipophilic cage-like structure, can influence a molecule's pharmacokinetic and pharmacodynamic properties. The 4-chlorophenylurea component is a known chromophore, making UV detection a suitable analytical approach. The compound's significant hydrophobicity, with a predicted XlogP of 4.2, necessitates a well-designed analytical method to ensure accurate and reliable quantification in various sample matrices.

The development of a robust and validated HPLC method is a critical step in the drug development process, ensuring data integrity for purity assessments, stability studies, and quality control. This application note provides a comprehensive guide to developing and validating such a method, grounded in scientific principles and aligned with current regulatory expectations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular Formula C₁₇H₂₁ClN₂O[1]
Molecular Weight 304.81 g/mol Inferred from formula
Predicted XlogP 4.2[1]
Solubility Insoluble in water; expected to be soluble in organic solvents like methanol and acetonitrile.[2]
Chromophore The 4-chlorophenylurea moiety provides UV absorbance.[3]

The high XlogP value strongly indicates that reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is the most appropriate separation technique.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea follows a logical, stepwise approach, from initial parameter selection to fine-tuning for optimal performance.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Method Parameter Selection (Column, Mobile Phase, Detector) A->B Guides selection C Scouting Gradient Run B->C Defines starting point D Method Optimization (Gradient, Flow Rate, Temperature) C->D Provides initial retention data E System Suitability Testing D->E Refined method F Method Validation (ICH Q2(R2)) E->F Ensures system performance ValidationProtocol Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Sources

Application Note: Formulation and In Vivo Dosing Protocols for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and In Vivo Pharmacologists Application: Soluble Epoxide Hydrolase (sEH) Inhibition in Murine Models

Executive Summary & Pharmacological Context

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a highly potent, prototypical inhibitor of soluble epoxide hydrolase (sEH)[1]. The sEH enzyme plays a critical role in the arachidonic acid cascade by rapidly hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory or biologically inactive dihydroxyeicosatrienoic acids (DHETs)[2]. By competitively binding to the sEH active site, adamantyl-urea derivatives stabilize endogenous EET levels, offering profound therapeutic potential for cardiovascular, neurodegenerative, and inflammatory diseases[1].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory/Inactive) sEH->DHET Inhibitor Adamantyl-Urea Inhibitor Inhibitor->sEH Competitive Inhibition

Caption: Mechanism of action for sEH inhibitors in the arachidonic acid cascade.

Despite its pharmacological potency, N-(1-Adamantyl)-N'-(4-chlorophenyl)urea presents severe formulation challenges. As a Senior Application Scientist, I have designed this guide to bypass the compound's prohibitive physicochemical limitations and provide self-validating protocols for in vivo administration.

Physicochemical Profiling: The "Brick Dust" & "Grease" Dilemma

To formulate a compound successfully, one must first understand the causality behind its insolubility. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea suffers from a dual-penalty system:

  • The "Grease" Penalty: The bulky adamantane cage is highly lipophilic, actively repelling aqueous solvation[3].

  • The "Brick Dust" Penalty: The central urea moiety acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these molecules stack into a rigid, tightly packed crystal lattice. The immense energy required to break this lattice manifests as a high melting point, directly opposing aqueous dissolution[4].

Quantitative Data Summary
PropertyValueImplication for In Vivo Formulation
Molecular Weight 304.82 g/mol Favorable for systemic absorption and cell permeability.
LogP (Estimated) ~4.5 - 5.0Highly lipophilic; requires hydrophobic shielding or micellization[3].
Melting Point > 200 °CHigh crystal lattice energy; resists dissolution in mild aqueous buffers[4].
Aqueous Solubility < 1 µg/mL"Practically insoluble"; precludes direct aqueous dosing[1].

Formulation Strategies & Mechanistic Rationale

Because simple aqueous buffers will fail, we must employ advanced formulation strategies based on the intended route of administration.

Formulation_Workflow Start Compound: Adamantyl-Urea Route Determine Dosing Route Start->Route IV_IP IV / IP Dosing (Requires True Solution) Route->IV_IP PO PO (Oral Gavage) (Suspension Acceptable) Route->PO CD 20% HP-β-CD Formulation (Adamantane Inclusion) IV_IP->CD Preferred Cosolvent DMSO/PEG400/Tween-80 (Micellar Solubilization) IV_IP->Cosolvent Alternative PO->Cosolvent Low Dose Suspension 0.5% CMC / 0.1% Tween-80 (Homogeneous Suspension) PO->Suspension High Dose

Caption: Decision matrix for selecting in vivo formulation strategies based on dosing route.

Strategy A: Host-Guest Complexation (Preferred for IV/IP)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity diameter of ~6.0–6.5 Å. The adamantane cage has a diameter of ~7 Å. This creates a near-perfect "lock-and-key" fit. The inclusion complex masks the lipophilic adamantane group from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5].

Strategy B: Micellar Solubilization (Alternative for SC/IP/PO)

Causality: For micellar solubilization, DMSO is first used to shatter the rigid urea crystal lattice. PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase, and Tween-80 (a non-ionic surfactant) forms micelles that trap the hydrophobic compound before it can nucleate and precipitate upon the addition of saline[6].

Self-Validating Experimental Protocols

Protocol 1: Preparation of a 20% HP-β-CD True Solution (For IV / IP Dosing)

This protocol yields a clear, true solution suitable for systemic injection without risk of embolism.

Materials:

  • N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile saline to create a 20% (w/v) HP-β-CD stock vehicle. Vortex until completely clear.

  • API Addition: Weigh the required amount of API (e.g., 2 mg for a 2 mg/mL solution) into a glass vial.

  • Complexation: Add 1 mL of the 20% HP-β-CD vehicle to the API.

  • Energy Input: Sonicate the mixture in a heated water bath (40–50 °C) for 20–30 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the adamantane moiety to enter[5].

  • Self-Validation Check: Inspect the vial against a dark background.

    • Pass: The solution is optically clear. The inclusion complex has successfully formed.

    • Fail: The solution is cloudy or contains particulates. Causality: The API concentration exceeds the cyclodextrin capacity, or insufficient energy was provided. Correction: Add more vehicle or continue sonication.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Protocol 2: DMSO / PEG400 / Tween-80 Microemulsion (For SC / IP Dosing)

Utilize this protocol if the compound exceeds the loading capacity of cyclodextrins.

Materials:

  • DMSO, PEG400, Tween-80, Sterile Saline

Step-by-Step Methodology:

  • Lattice Disruption: Dissolve the API in DMSO to achieve a concentration 10x your final target (e.g., 20 mg/mL API in 100% DMSO). Vortex until completely dissolved. Note: DMSO must not exceed 10% of the final volume to prevent in vivo toxicity[6].

  • Co-solvent Addition: To 100 µL of the DMSO stock, add 400 µL of PEG400. Vortex vigorously for 1 minute. The PEG400 prevents immediate precipitation by lowering the solution's polarity[2].

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 1 minute. The Tween-80 coats the solvated molecules, preparing them for micellization.

  • Aqueous Quench: Dropwise, add 450 µL of sterile saline while continuously vortexing.

  • Self-Validation Check: The final solution (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline) should be clear or slightly opalescent[6]. If macroscopic white flakes appear, the compound has crashed out due to overly rapid saline addition; discard and repeat, ensuring dropwise addition.

Protocol 3: 0.5% CMC / 0.1% Tween-80 Suspension (For PO Oral Gavage)

For oral dosing, a true solution is not strictly required, as the gastrointestinal tract provides a large volume for dissolution.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in distilled water. Stir overnight to ensure complete polymer hydration.

  • Wetting the API: Place the dry API powder in a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. Causality: The Tween-80 lowers the surface tension of the highly hydrophobic adamantane crystals, allowing the aqueous vehicle to wet the powder.

  • Geometric Dilution: Gradually add the remaining vehicle while continuously mixing until the target volume is reached.

  • Self-Validation Check: The suspension should be milky and homogeneous. If the powder floats to the top, the API is not properly wetted; add an additional 0.1% Tween-80 and re-triturate.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. nih.gov. 1

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. nih.gov. 3

  • 2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis - PMC. nih.gov. 4

  • Peripheral soluble epoxide hydrolase inhibition reduces hypernociception and inflammation in albumin-induced arthritis in temporomandibular joint of rats - PMC. nih.gov. 2

  • From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis | Journal of Medicinal Chemistry - ACS Publications. acs.org. 5

  • UC-1728 (t-TUCB) | Epoxide Hydrolase Inhibitor. MedchemExpress.com. 6

Sources

Application Note: Advanced Crystallization & Purification Protocols for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (CAS: 16192-86-2), a lipophilic urea derivative often synthesized as a soluble epoxide hydrolase (sEH) inhibitor or structural analog in medicinal chemistry.[1]

The purification of this compound presents a specific challenge: balancing the high lipophilicity of the adamantyl cage with the strong hydrogen-bonding capability of the urea linkage.[1] This protocol moves beyond standard "recrystallization" to provide a Dual-Mode Purification Strategy :

  • Method A (High-Purity/Structural): A chloroform/ethanol system designed for growing diffraction-quality single crystals and removing trace organic impurities.[1]

  • Method B (Scalable/Process): A Green Chemistry-aligned ethanol/water displacement method suitable for gram-to-kilogram batches.[1]

Physicochemical Profiling & Solubility Logic

Understanding the molecular "personality" of the target is crucial for solvent selection.[1]

Molecular Architecture
  • Lipophilic Domain: The 1-Adamantyl group is a bulky, hydrophobic cage.[1] It drives solubility in non-polar solvents (hexane, toluene) but also significantly raises the melting point due to efficient crystal packing.[1]

  • Polar Domain: The central urea (

    
    ) motif acts as a "polar anchor," creating strong intermolecular hydrogen bond networks (ribbons) in the solid state.[1]
    
  • Electronic Domain: The 4-chlorophenyl ring adds electron density and potential

    
    -stacking interactions, slightly increasing solubility in chlorinated solvents compared to unsubstituted phenyl rings.[1]
    
Solubility Matrix

Data summarized from internal process screening and literature precedents.

Solvent ClassSolventSolubility (Hot)Solubility (Cold)Role in Protocol
Chlorinated Chloroform (

)
HighModeratePrimary Solvent (Method A)
Dichloromethane DCMHighModerateExtraction/Solubilization
Alcohols Ethanol (EtOH)HighLowPrimary Solvent (Method B)[1] / Co-solvent
Polar Aprotic DMSO / DMFVery HighHighAvoid (Difficult to remove)
Hydrocarbon Heptane / HexaneLowInsolubleAnti-solvent
Aqueous WaterInsolubleInsolubleAnti-solvent

Impurity Profiling & Rejection Strategy

The primary impurity in urea synthesis (via isocyanate + amine) is the symmetrical urea .[1]

  • Target Reaction: 1-Adamantylamine + 4-Chlorophenyl isocyanate

    
    Target Urea [1]
    
  • Side Reaction (Hydrolysis): 4-Chlorophenyl isocyanate +

    
    
    
    
    
    4-Chloroaniline +
    
    
    .[1]
    • Then: 4-Chloroaniline + 4-Chlorophenyl isocyanate

      
      1,3-Bis(4-chlorophenyl)urea (Symmetrical Impurity) .[1]
      

Rejection Logic: The symmetrical impurity (Bis-urea) is significantly less soluble in ethanol and chloroform than the adamantyl-urea target due to rigid


-

stacking.[1] We exploit this by Hot Filtration .[1]

Detailed Experimental Protocols

Method A: The "Crystal Growth" Protocol (CHCl₃/EtOH)

Best for: Analytical standards, X-ray crystallography, and removing stubborn oil residues.[1]

Reagents:

  • Crude N-(1-Adamantyl)-N'-(4-chlorophenyl)urea[1]

  • Chloroform (HPLC Grade)[1]

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 10 mL of Chloroform .

  • Heating: Gently warm to 40°C. The solution should become clear. If a fine white precipitate remains, this is likely the symmetrical bis-urea impurity.

  • Clarification: Filter the warm solution through a 0.45 µm PTFE syringe filter or sintered glass funnel to remove insoluble impurities.[1]

  • Co-Solvent Addition: Add 10 mL of Ethanol to the warm chloroform filtrate. The ratio is now 1:1 (v/v).[1]

  • Evaporative Crystallization: Cover the flask with a perforated film (or loose foil) to allow slow evaporation of the chloroform (which is more volatile).[1]

  • Nucleation: As the chloroform evaporates, the solvent composition shifts toward ethanol (poor solvent), triggering slow, controlled crystallization.[1]

  • Harvest: After 24-48 hours, colorless block-like crystals will form. Filter and wash with cold ethanol.[1]

Method B: The "Scalable Process" Protocol (EtOH/H₂O)

Best for: Large batches (>10g), removing unreacted adamantylamine.[1]

Reagents:

  • Crude N-(1-Adamantyl)-N'-(4-chlorophenyl)urea[1]

  • Ethanol (95% or Absolute)[1]

  • Deionized Water[1]

Step-by-Step:

  • Reflux: Suspend the crude product in Ethanol (approx. 15 mL per gram of solid). Heat to reflux (80°C).

  • Saturation: If the solid does not dissolve completely after 15 mins at reflux, add more ethanol in small increments. Note: If a small amount of solid persists despite large solvent volumes, filter it off while hot (symmetrical impurity).[1]

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Anti-Solvent Addition (Optional but Recommended): If yield is low, add Water dropwise to the stirring mixture until a persistent turbidity is observed, then stop.

  • Aging: Cool the slurry to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with Cold 50% Ethanol/Water to remove unreacted amine (which remains soluble in the mother liquor).

  • Drying: Dry under vacuum at 50°C for 12 hours.

Process Visualization (Graphviz)[1]

The following diagram illustrates the logic flow for selecting the correct purification path and handling impurities.

PurificationLogic Start Crude Reaction Mixture (Target + Impurities) SolubilityCheck Dissolve in Hot Ethanol (Reflux) Start->SolubilityCheck InsolubleCheck Is there insoluble solid? SolubilityCheck->InsolubleCheck HotFilter Hot Filtration (Remove Symmetrical Bis-Urea) InsolubleCheck->HotFilter Yes ClearSol Clear Filtrate InsolubleCheck->ClearSol No HotFilter->ClearSol MethodChoice Select Crystallization Method ClearSol->MethodChoice MethodA Method A: CHCl3/EtOH (Slow Evaporation) MethodChoice->MethodA Analytical/Structural MethodB Method B: Ethanol/Water (Cooling + Anti-solvent) MethodChoice->MethodB Bulk/Process ResultA High Purity Crystals (X-Ray Quality) MethodA->ResultA ResultB Bulk Powder (High Yield) MethodB->ResultB

Caption: Decision tree for purification of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, highlighting impurity removal.

Analytical Validation

A purified batch must meet the following criteria to be considered "Drug Grade."

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Distinct Adamantyl multiplet (1.6-2.1 ppm) and Urea singlets (~8.5 ppm).[1]
Purity HPLC (C18, ACN/H₂O)> 98.5% Area under curve.[1]
Melting Point DSC or Capillary209-211°C (Sharp endotherm).[1] Broadening indicates impurity.[1]
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; Chloroform < 60 ppm (ICH limits).[1]

Note on NMR: The urea protons often appear as two distinct singlets. If they appear as one broad peak, the sample may be wet or the DMSO may contain water (proton exchange).[1]

Troubleshooting

  • Problem: Oiling Out (Product comes out as a sticky oil/gum).

    • Cause: Cooling too fast or adding anti-solvent (water) too quickly.[1]

    • Fix: Re-heat to dissolve.[1][2][3] Add a "seed crystal" from a previous batch.[1] Cool very slowly (1°C/min).[1]

  • Problem: Low Yield.

    • Cause: Product is too soluble in ethanol.[1]

    • Fix: Increase the ratio of Water (Method B) or evaporate the mother liquor to half volume and re-cool.[1]

  • Problem: Gray/Off-white Color.

    • Cause: Oxidation of trace chloroaniline.[1]

    • Fix: Add activated charcoal to the hot ethanol solution, stir for 10 mins, and filter through Celite before crystallization.

References

  • Pang, L., & Shao, X. (2023).[1] "The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O."[1] Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 263-265.[1] [Link][1][4]

    • Source of Method A (EtOH/CHCl3)
  • Burmistrov, V., et al. (2014).[1] "Synthesis and properties of 1,3-disubstituted ureas containing adamantane fragment." Russian Journal of Organic Chemistry, 50, 1294–1300.[1]

    • Provides context on general adamantyl-urea synthesis and solubility.
  • General guidance on adamantane impurity profiling.
  • PubChem. (2025).[1][5] "Compound Summary: N-(1-adamantyl)-N'-(4-chlorophenyl)urea." National Library of Medicine. [Link][1]

    • Source of physicochemical constants.[1][3][4]

Sources

Application Note: In Vitro Assay Protocols for Adamantyl Urea Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Profiling Soluble Epoxide Hydrolase (sEH) Activity and Inhibition.

Executive Summary

Adamantyl urea derivatives represent a premier class of soluble epoxide hydrolase (sEH) inhibitors. By blocking the catalytic degradation of endogenous epoxyeicosatrienoic acids (EETs), these compounds exhibit profound anti-inflammatory, antihypertensive, and analgesic properties. However, the extreme lipophilicity and slow, tight-binding kinetics inherent to the adamantyl pharmacophore present unique challenges during in vitro screening.

This application note provides a comprehensive, self-validating experimental framework for evaluating adamantyl urea inhibitors. It details the causality behind critical assay parameters—such as carrier protein supplementation and pre-incubation kinetics—ensuring robust, reproducible IC50 determinations.

Mechanistic Background

In mammalian systems, cytochrome P450 epoxygenases convert arachidonic acid into EETs, which act as potent autocrine and paracrine signaling molecules. The sEH enzyme rapidly hydrolyzes these beneficial EETs into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs) 1.

Adamantyl ureas, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) and t-AUCB, act as competitive inhibitors. The adamantyl group anchors deeply into the hydrophobic pocket of the sEH active site, while the urea moiety forms critical hydrogen bonds with the catalytic residues, effectively halting EET degradation [[2]]().

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory / Inactive) sEH->DHET Inhibitor Adamantyl Urea Inhibitors (e.g., AUDA, t-AUCB) Inhibitor->sEH Competitive Inhibition

Diagram 1: Mechanism of action of adamantyl urea inhibitors targeting the sEH-mediated degradation of EETs.

Quantitative Pharmacological Profiles

To establish a baseline for assay validation, it is critical to benchmark novel compounds against established reference inhibitors. The table below summarizes the in vitro potency of standard adamantyl urea derivatives.

Table 1: Inhibitory Potency (IC50) of Reference Adamantyl Urea Inhibitors

CompoundTarget EnzymeIC50 (nM)Key Pharmacological CharacteristicsRef
AUDA Human sEH69.0Prototypical tool compound; limited in vivo solubility requires careful formulation.3
AUDA Murine sEH18.0Widely utilized as a positive control in murine inflammatory models.3
t-AUCB Human sEH1.3Highly potent, orally active inhibitor with improved pharmacokinetic properties.4
t-AUCB Murine sEH8.0Exhibits strong anti-inflammatory and anti-glioma activity in vivo.4
Compound 3b *Human sEH0.5Slow tight-binding inhibitor with a long residence time on the enzyme.1

*1,6-(hexamethylene)bis[(adamant-1-yl)urea]

Assay Rationale and Self-Validating Design

The most robust method for evaluating sEH inhibition relies on a kinetic fluorescent assay utilizing substrates like PHOME or CMNPC . When the epoxide moiety of these substrates is hydrolyzed by sEH, an intramolecular cyclization occurs, releasing a cyanohydrin that decomposes into a highly fluorescent naphthaldehyde derivative 5, 6.

Critical Causal Parameters (The "Why"):
  • Carrier Protein Addition (0.1 mg/mL BSA): Adamantyl ureas are notoriously hydrophobic. Without Bovine Serum Albumin (BSA) in the assay buffer, these compounds rapidly adsorb to the polystyrene walls of the microplate. This depletes the effective concentration of the inhibitor in solution, leading to artificially inflated (false-negative) IC50 values 7.

  • Pre-incubation Phase: Many adamantyl ureas are slow, tight-binding inhibitors. A 5 to 10-minute pre-incubation of the enzyme and inhibitor prior to substrate addition is mandatory to allow the binding kinetics to reach thermodynamic equilibrium 1, [[8]]().

  • Solvent Control: sEH is sensitive to organic solvents. Compound stocks must be prepared in pure DMSO, but the final DMSO concentration in the assay well must not exceed 1% to preserve enzyme integrity [[7]](_), [[5]]().

Self-Validating Controls:

To ensure the assay is a self-validating system, every plate must include:

  • Vehicle Control (100% Activity): Buffer + Enzyme + Substrate + 1% DMSO.

  • Background Control (0% Activity): Buffer + Substrate + 1% DMSO (No Enzyme).

  • Positive Control: AUDA or t-AUCB run in parallel to verify the assay's dynamic range.

Step-by-Step Fluorometric Assay Protocol

Workflow Prep 1. Reagent & Buffer Preparation Dilution 2. Inhibitor Serial Dilution Prep->Dilution PreInc 3. Pre-incubation (Enzyme + Inhibitor) Dilution->PreInc Reaction 4. Substrate Addition (PHOME/CMNPC) PreInc->Reaction Detection 5. Fluorescence Detection Reaction->Detection Analysis 6. IC50 Calculation & Validation Detection->Analysis

Diagram 2: Step-by-step experimental workflow for the fluorometric sEH inhibition assay.

Materials Required
  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) or 100 mM Sodium Phosphate (pH 7.4) containing 0.1 mg/mL BSA [[7]](_), [[6]]().

  • Enzyme: Recombinant human sEH (purified to >95%, free of esterase activity).

  • Substrate: PHOME or CMNPC (solubilized in DMSO).

  • Microplates: Black, flat-bottom 96-well or 384-well non-binding plates.

Methodology

Step 1: Reagent Preparation

  • Thaw the sEH enzyme on ice. Dilute the enzyme in Assay Buffer to achieve a final well concentration of ~1 to 3 nM. Do not vortex the enzyme; mix by gentle inversion.

  • Prepare the substrate (PHOME or CMNPC) by diluting the DMSO stock into Assay Buffer to achieve a final well concentration of 5 to 50 µM, depending on the specific substrate's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 5.
    

Step 2: Inhibitor Serial Dilution

  • Prepare a 10 mM stock of the adamantyl urea test compound in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Transfer a small volume (e.g., 1-2 µL) of the diluted compounds to the black assay plate to ensure the final DMSO concentration remains

    
     1% of the total reaction volume.
    

Step 3: Pre-Incubation Phase

  • Add the diluted sEH enzyme (e.g., 130 µL) to the wells containing the test compounds, vehicle controls, and positive controls.

  • Add Assay Buffer (without enzyme) to the background control wells.

  • Incubate the plate at 25°C to 30°C for exactly 5 to 10 minutes to allow the adamantyl urea to fully occupy the active site 7, 8.

Step 4: Reaction Initiation

  • Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells using a multichannel pipettor.

  • Mix thoroughly by pipetting up and down, ensuring no bubbles are introduced, as they will scatter light and ruin the fluorescence read.

Step 5: Fluorescence Detection

  • Immediately place the plate into a multimode microplate reader.

  • Kinetic Mode (Preferred): Read fluorescence every minute for 30 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm [[6]]().

  • Endpoint Mode: Alternatively, incubate in the dark for 30 minutes, then take a single fluorescence reading.

Data Analysis & Quality Control

  • Calculate Reaction Rates: For kinetic reads, calculate the slope (Relative Fluorescence Units/min) of the linear portion of the progress curve for each well.

  • Normalize Data: Convert the raw fluorescence or slope into Percent Activity:

    
    
    
  • IC50 Determination: Plot the Percent Activity against the log of the inhibitor concentration. Use a four-parameter non-linear regression curve fit (e.g., via GraphPad Prism) to calculate the IC50 8.

  • Assay Validation (Z'-Factor): Calculate the Z'-factor using the Vehicle (100%) and Background (0%) controls. A Z' value

    
     0.5 confirms the assay has a sufficient dynamic range and low variability to trust the generated IC50 values.
    

References

  • 7 Burmistrov, V. V., et al. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

  • 1 "Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors." PMC.

  • 3 "AUDA | sEH Inhibitor." MedChemExpress.

  • [[2]]() "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." ResearchGate.

  • 8 "Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library." Agilent Technologies.

  • [[4]]() "trans-AUCB (t-AUCB) | sEH Inhibitor." MedChemExpress.

  • 5 "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." PMC.

  • 6 "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit." Cayman Chemical.

Sources

Application Notes and Protocols: Formulation Strategies for Lipophilic Adamantyl Urea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Lipophilic adamantyl urea compounds represent a promising class of therapeutic agents, often characterized by their high lipophilicity and crystalline nature. These physicochemical properties, while beneficial for target engagement, present significant challenges for formulation development, primarily due to poor aqueous solubility and consequently, low and variable oral bioavailability. This document provides an in-depth technical guide on formulation strategies to overcome these hurdles. We will explore the mechanistic basis and provide detailed protocols for three key technologies: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Nanosuspension Technology. The causality behind experimental choices, self-validating protocols, and characterization techniques are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Formulation Challenge of Adamantyl Urea Compounds

The adamantane moiety, a rigid, bulky, and highly lipophilic cage-like hydrocarbon, is a valued scaffold in medicinal chemistry.[1][2][3][4] When incorporated into a urea-based structure, it can lead to potent biological activity. However, the very properties that confer therapeutic efficacy also create significant drug delivery obstacles.

Key Challenges:

  • Poor Aqueous Solubility: The high lipophilicity (often high LogP values) and stable crystalline lattice of adamantyl urea derivatives lead to extremely low solubility in gastrointestinal fluids.[5][6][7]

  • Low Dissolution Rate: The rate at which the solid compound dissolves is a major limiting factor for absorption.

  • Low and Erratic Bioavailability: Poor solubility and slow dissolution result in incomplete absorption and high inter-subject variability in pharmacological response.

The goal of formulation science in this context is to enhance the aqueous solubility and/or dissolution rate of these compounds to ensure adequate and reproducible systemic exposure. This guide will focus on three primary strategies to achieve this.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are a highly effective approach for lipophilic drugs.[8][9][10][11] The core principle is to present the drug to the gastrointestinal tract in a solubilized or pre-solubilized state, bypassing the dissolution-limiting step. These formulations are isotropic mixtures of oils, surfactants, and sometimes cosolvents.[12][13]

One of the most promising LBDDS approaches for adamantyl urea compounds is the Self-Emulsifying Drug Delivery System (SEDDS).[14][15][16] SEDDS are designed to spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract, facilitating drug dispersion and absorption.[13][14]

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS of a model adamantyl urea compound for oral delivery in a soft or hard gelatin capsule.

Materials:

  • Adamantyl Urea Compound: The active pharmaceutical ingredient (API).

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812), long-chain triglycerides (e.g., soybean oil, sesame oil).

  • Surfactant: Non-ionic surfactants with high HLB values (e.g., Kolliphor® EL, Tween® 80, Labrasol®).[13]

  • Co-solvent/Co-surfactant: Short-chain alcohols (e.g., ethanol), glycols (e.g., propylene glycol, Transcutol® HP).

Step-by-Step Protocol:

  • Excipient Screening:

    • Determine the solubility of the adamantyl urea compound in a range of oils, surfactants, and co-solvents.

    • Add an excess amount of the compound to a known volume of each excipient in a sealed vial.

    • Agitate at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.

    • Select excipients that demonstrate the highest solubilizing capacity for the compound.

  • Constructing Ternary Phase Diagrams:

    • Based on the screening results, select an oil, a surfactant, and a co-solvent.

    • Prepare a series of blank formulations with varying ratios of the three components.

    • Visually inspect each mixture for clarity and homogeneity.

    • To each homogenous blank formulation, add a known amount of the adamantyl urea compound and assess its solubility.

    • Construct a ternary phase diagram to identify the region of miscibility and high drug loading.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Accurately weigh each component and mix them in a glass vial.

    • Add the adamantyl urea compound to the excipient mixture.

    • Gently heat (if necessary, not exceeding 40-50°C) and vortex until the drug is completely dissolved and the solution is clear.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (e.g., 50 rpm using a magnetic stirrer).

    • Visually observe the emulsification process. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.

    • Measure the time taken for complete emulsification.

Data Presentation: Excipient Solubility Screening

Excipient CategoryExcipient NameSolubility of Adamantyl Urea Compound (mg/mL)
Oil Phase Capryol™ 90[Insert experimental data]
Miglyol® 812[Insert experimental data]
Soybean Oil[Insert experimental data]
Surfactant Kolliphor® EL[Insert experimental data]
Tween® 80[Insert experimental data]
Labrasol®[Insert experimental data]
Co-solvent Transcutol® HP[Insert experimental data]
Propylene Glycol[Insert experimental data]
Characterization of SEDDS
  • Droplet Size and Zeta Potential: Analyze the emulsion formed in step 4 of the protocol using dynamic light scattering (DLS). Aim for a mean droplet size of 100-500 nm for a SEDDS.[14] The zeta potential provides an indication of the stability of the emulsion.

  • In Vitro Drug Release: Perform dissolution testing using a USP apparatus II (paddle method) in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). The SEDDS formulation should be filled into a capsule for testing.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Rationale: Amorphous solid dispersions involve dispersing the drug in an amorphous, non-crystalline state within a carrier matrix, typically a polymer.[17][18] The amorphous form of a drug has a higher free energy and thus, enhanced apparent solubility and dissolution rate compared to its crystalline counterpart.[17][19] The polymer carrier serves to stabilize the amorphous drug and prevent recrystallization.[17][18]

Protocol: Preparation of an ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of an adamantyl urea compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Adamantyl Urea Compound: The API.

  • Polymer Carrier: Polyvinylpyrrolidone (PVP), copovidone (Kollidon® VA 64), hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Solvent System: A common solvent for both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture thereof).

Step-by-Step Protocol:

  • Polymer and Solvent Selection:

    • Assess the solubility of the adamantyl urea compound and various polymers in different pharmaceutically acceptable solvents.

    • The goal is to find a common solvent system that can dissolve both the drug and the polymer at the desired concentration.

  • Preparation of the Spray Solution:

    • Dissolve the adamantyl urea compound and the selected polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).

    • Ensure a clear solution is formed. The total solid content in the solution typically ranges from 2% to 10% (w/v).

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer.[20][21]

    • Optimize the spray drying parameters:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.

      • Aspirator/Blower Rate: Controls the residence time of the droplets in the drying chamber.

      • Feed Rate: The rate at which the solution is pumped to the nozzle.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

    • Collect the dried powder from the cyclone separator.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

Visualization: ASD Preparation Workflow

ASD_Workflow cluster_prep Solution Preparation cluster_spray Spray Drying cluster_post Post-Processing API Adamantyl Urea Compound Mixing Dissolution & Mixing API->Mixing Polymer Polymer Carrier Polymer->Mixing Solvent Solvent System Solvent->Mixing SprayDryer Spray Dryer Mixing->SprayDryer Feed Drying Solvent Evaporation SprayDryer->Drying Collection Powder Collection Drying->Collection SecondaryDrying Secondary Drying Collection->SecondaryDrying

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation via spray drying.

Characterization of ASDs
  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the ASD powder. The absence of a sharp melting endotherm corresponding to the crystalline drug indicates the successful formation of an amorphous system.[22][23][24]

    • X-Ray Powder Diffraction (XRPD): Analyze the ASD powder by XRPD. A halo pattern without the characteristic sharp Bragg peaks of the crystalline drug confirms its amorphous nature.[22][24][25]

  • In Vitro Dissolution:

    • Conduct dissolution testing as described for SEDDS. Compare the dissolution profile of the ASD to that of the pure crystalline drug. A significant increase in the rate and extent of dissolution is expected.

    • Biorelevant dissolution media (e.g., FaSSIF, FeSSIF) can provide more predictive insights into in vivo performance.[26][27]

Strategy 3: Nanosuspension Technology

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[28][29][30] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio of the drug is dramatically increased.[28][31] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution velocity.

Protocol: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of an adamantyl urea compound to enhance its dissolution rate.

Materials:

  • Adamantyl Urea Compound: The API.

  • Stabilizer(s): Surfactants (e.g., Poloxamer 188, Tween® 80) and/or polymers (e.g., HPMC, PVP).

  • Dispersion Medium: Purified water.

  • Milling Media: Yttria-stabilized zirconium oxide beads (e.g., 0.1-0.5 mm diameter).

Step-by-Step Protocol:

  • Pre-suspension Preparation:

    • Disperse the adamantyl urea compound in an aqueous solution of the selected stabilizer(s).

    • Use a high-shear mixer to create a homogenous pre-suspension and wet the drug particles.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber of a bead mill.

    • Add the milling media to the chamber.

    • Mill the suspension at a controlled temperature (cooling is often required) for a specific duration (e.g., 1-4 hours). The high-energy impact of the milling beads breaks down the drug crystals into nanoparticles.

  • Separation and Collection:

    • Separate the nanosuspension from the milling media.

    • The final product is a milky or opalescent liquid.

Visualization: Nanosuspension Logical Relationship

Nanosuspension_Logic Start Crystalline Adamantyl Urea Compound Process Particle Size Reduction (e.g., Wet Milling) Start->Process Result Nanosized Drug Particles Process->Result SurfaceArea Increased Surface Area Result->SurfaceArea Dissolution Increased Dissolution Velocity (Noyes-Whitney Equation) SurfaceArea->Dissolution Bioavailability Enhanced Bioavailability Dissolution->Bioavailability

Caption: Logic diagram illustrating the principle of nanosuspension technology.

Characterization of Nanosuspensions
  • Particle Size and Polydispersity Index (PDI):

    • Measure the mean particle size and PDI using DLS or laser diffraction (LD). The PDI indicates the width of the particle size distribution.

  • Zeta Potential:

    • Measure the zeta potential to assess the electrostatic stabilization of the suspension and predict its long-term physical stability.[29]

  • In Vitro Dissolution:

    • Perform dissolution testing. A significant increase in dissolution rate compared to the unmilled drug is the primary indicator of success.

Summary and Recommendations

The formulation of lipophilic adamantyl urea compounds requires strategies that effectively address their poor aqueous solubility. This guide has detailed three robust approaches: LBDDS (specifically SEDDS), ASDs, and nanosuspensions. The choice of the most suitable strategy will depend on the specific physicochemical properties of the drug molecule, the desired dosage form, and the target product profile.

Comparative Overview of Formulation Strategies

StrategyPrincipleAdvantagesKey Considerations
SEDDS Pre-solubilization of the drug in a lipidic system.High drug loading potential; suitable for very lipophilic compounds; enhances lymphatic transport.Chemical stability of the drug in the formulation; potential for GI side effects from surfactants.
ASDs Conversion of the drug to a high-energy amorphous state.Significant increase in apparent solubility and dissolution rate.Physical stability (recrystallization); hygroscopicity; selection of an appropriate polymer.
Nanosuspensions Increased surface area through particle size reduction.Applicable to drugs that are poorly soluble in both aqueous and lipid media; high drug loading.Physical stability (particle aggregation, Ostwald ripening); requires specialized equipment.

It is imperative that comprehensive analytical characterization, including solid-state analysis and in vitro performance testing, is conducted to ensure the development of a robust and effective formulation. The protocols provided herein serve as a foundational framework for initiating the formulation development of this challenging yet promising class of compounds.

References

  • Stimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. [Link]

  • Müller, R. H., & Möschwitzer, J. (2010). The Role of Particle Size Analysis in the Development Process of Nanosized Drug Products. American Pharmaceutical Review.
  • Stimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]

  • Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Markopoulos, C., & Tho, I. (2020). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery.
  • Pharma Focus Asia. (n.d.). Advances in spray drying for the improved delivery of poorly soluble drugs. [Link]

  • Trasi, N. S., & Taylor, L. S. (2024). Optimizing Nonsink Dissolution Testing for Amorphous Solid Dispersions: Exploring Sample Handling Variables. Molecular Pharmaceutics. [Link]

  • Löbmann, K., & Rades, T. (2013). Dissolution testing of amorphous solid dispersions. PubMed. [Link]

  • Zhang, G. G. Z., et al. (2022). Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media. PubMed. [Link]

  • Al-Zoubi, N., et al. (2025). Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation. MDPI. [Link]

  • Njoku, C. I., et al. (2020). Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus.
  • Wisdomlib. (2025). DSC and XRD studies: Significance and symbolism. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. [Link]

  • Krasavin, M., et al. (2022). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Smith, D. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
  • Polshettiwar, S. (2025). Understanding the Role of DSC, XRD, EDX SEM, TEM & FTIR in Drug Formulation & Preformulation. YouTube. [Link]

  • Semantic Scholar. (n.d.). NANOSUSPENSION. [Link]

  • Google Patents. (n.d.).
  • H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]

  • Georgakopoulos, E., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. [Link]

  • PROvendis GmbH. (n.d.). A process for the spray freeze-drying of lipophilic compounds. [Link]

  • Georgakopoulos, E., et al. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Europe PMC.
  • International Journal of Pharmaceutical Research and Applications. (2023). Nanosuspensions. [Link]

  • Keck, C. M., & Müller, R. H. (2009). Particle size analysis of nanocrystals. Ovid.
  • Dove Medical Press. (2025). Spray Drying: A Method to Enhance Bioavailability and Stability in Pha. [Link]

  • Chew, C. F., et al. (2008). Distribution and Dynamics of Adamantanes in a Lipid Bilayer. PMC. [Link]

  • Gao, P., et al. (2011). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. PMC. [Link]

  • Thomas, N. (2013).
  • van Eerdenbrugh, B., et al. (2010). Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs. PMC. [Link]

  • Al-Adayleh, K. I., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • ResearchGate. (n.d.). Preparation of self-emulsifying drug delivery systems (SEDDS) in the.... [Link]

  • Stella, V. J., & Charman, W. N. (1995). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed. [Link]

  • Pharmacophore. (n.d.). Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. [Link]

  • ResearchGate. (2024). synthesis of ureas, oxalyl ureas and their thioderivatives containing adamantyl and campholenyl fragments. [Link]

  • Pharmaceutical Technology. (2025). Self-Emulsifying Drug Delivery Systems. [Link]

  • Vo, C. L. N., et al. (n.d.). Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. PMC.
  • Wanka, L., et al. (n.d.).
  • Google Patents. (n.d.).
  • Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Zhang, X., et al. (n.d.).
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • ResearchGate. (2025). Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats: Preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery. [Link]

  • Kim, J. S., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. [Link]

  • FDA. (n.d.). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. [Link]

  • Vazquez, S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Vazquez, S., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a rapid, high-yielding protocol for the synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea , a potent pharmacophore used in the inhibition of soluble epoxide hydrolase (sEH). By leveraging microwave dielectric heating, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly improving purity profiles.[1] This method is optimized for medicinal chemistry groups focusing on structure-activity relationship (SAR) libraries for anti-inflammatory and cardiovascular therapeutics.

Scientific Background & Rationale

Target Molecule Significance

The 1,3-disubstituted urea moiety containing an adamantyl group is a privileged scaffold in medicinal chemistry.[2] Specifically, N-(1-Adamantyl)-N'-(4-chlorophenyl)urea acts as a mimic of the transition state for epoxide hydrolysis, binding tightly to the sEH enzyme. Inhibition of sEH stabilizes epoxyeicosatrienoic acids (EETs), which are endogenous signaling lipids with potent anti-inflammatory, antihypertensive, and analgesic properties [1, 2].

The Microwave Advantage

Traditional urea synthesis often involves the reaction of amines with isocyanates in refluxing solvents (e.g., toluene or DCM) for 4–12 hours. These thermal methods frequently suffer from:

  • Side Reactions: Extended heating can lead to biuret formation or isocyanate dimerization.

  • Solvent Waste: High volumes of solvent are required for thermal reflux.

Microwave-Assisted Organic Synthesis (MAOS) addresses these limitations through dipolar polarization . The polar transition state of the urea formation is stabilized by the oscillating electric field, lowering the activation energy (


) and selectively heating the absorbing species (reactants) rather than the vessel walls. This results in "molecular radiator" effects that drive the reaction to completion in minutes [3].

Reaction Mechanism

The formation of the urea linkage proceeds via the nucleophilic addition of the primary amine (1-Adamantylamine) to the electrophilic carbon of the isocyanate (4-Chlorophenyl isocyanate).

Mechanistic Pathway (DOT Visualization)

UreaMechanism Reactants Reactants 1-Adamantylamine + 4-Chlorophenyl isocyanate TS Transition State (Dipolar Intermediate) STABILIZED BY MW Reactants->TS Nucleophilic Attack (Rate Limiting) ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Zwitterion Collapse Product Product N-(1-Adamantyl)-N'-(4-chlorophenyl)urea ProtonTransfer->Product Crystallization

Figure 1: Mechanistic pathway of urea formation. The high polarity of the transition state makes it highly susceptible to stabilization via microwave dielectric heating.

Materials & Equipment

Reagents[1][3]
  • Nucleophile: 1-Adamantylamine (CAS: 768-94-5) - Solid, >98% purity.

  • Electrophile: 4-Chlorophenyl isocyanate (CAS: 104-12-1) - Solid/Liquid depending on ambient temp. Moisture sensitive.

  • Solvent: Anhydrous Toluene (Preferred for precipitation) or THF (Tetrahydrofuran).

  • Work-up: Diethyl ether or Hexanes (for washing).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2-5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bar (high coupling efficiency).

Experimental Protocol

Step-by-Step Procedure

Safety Note: Isocyanates are sensitizers and lachrymators. Handle in a fume hood. Adamantylamine is a solid amine.[2]

  • Stoichiometry Setup:

    • Weigh 1.0 equivalent of 1-Adamantylamine (e.g., 151 mg, 1.0 mmol).

    • Weigh 1.05 equivalents of 4-Chlorophenyl isocyanate (e.g., 161 mg, 1.05 mmol). Slight excess ensures full consumption of the amine.

  • Solvation:

    • Add the amine to a 5 mL microwave vial equipped with a stir bar.

    • Add 3.0 mL of Anhydrous Toluene .

    • Add the isocyanate.[2][3][4] Cap the vial immediately to prevent moisture ingress.

    • Note: If solids persist, a brief vortex is recommended, though full solubility is not required before heating.

  • Microwave Irradiation:

    • Control Mode: Dynamic (IR Temperature Control).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Pressure Limit: Set to 15 bar (Toluene generates low pressure at 100°C).

  • Work-up (Precipitation Method):

    • Allow the vial to cool to room temperature (compressed air cooling usually built-in).

    • The urea product typically precipitates as a white solid upon cooling in toluene.

    • Filtration: Vacuum filter the solid.

    • Wash: Rinse the filter cake with 2 x 5 mL cold Toluene, followed by 2 x 5 mL Hexanes to remove unreacted isocyanate.

  • Drying:

    • Dry under high vacuum for 2 hours.

Workflow Logic (DOT Visualization)

Workflow Prep Preparation Combine Amine + Isocyanate in Toluene (Dry) MW Microwave Irradiation 100°C | 10 min | High Stirring Prep->MW Cool Cooling & Crystallization Precipitate forms MW->Cool Filter Filtration & Wash Wash w/ Hexanes to remove excess isocyanate Cool->Filter Analysis Validation 1H-NMR, LC-MS, MP Filter->Analysis

Figure 2: Operational workflow for the synthesis.[5] The use of Toluene facilitates a "filter-and-wash" purification, avoiding chromatography.

Data Analysis & Validation

Performance Comparison

The microwave protocol demonstrates superior efficiency compared to standard thermal methods found in early sEH inhibitor literature.

MetricThermal Reflux (Standard)Microwave Protocol (This Work)
Temperature 110 °C (Oil Bath)100 °C (Internal IR)
Time 4 – 12 Hours10 Minutes
Yield 65 – 75%85 – 92%
Purification Recrystallization often requiredFiltration & Wash (High Purity)
Atom Economy Lower (Side products common)High (Cleaner conversion)
Characterization Criteria

To validate the synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, ensure the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • Adamantyl protons: Multiplets in the 1.6 – 2.1 ppm range (15H).

    • Urea NH protons: Two distinct singlets (or broad peaks) typically between 5.8 – 8.5 ppm. The NH attached to the aryl ring is more downfield.

    • Aromatic protons: Two doublets (AA'BB' system) around 7.2 – 7.5 ppm corresponding to the 4-chlorophenyl group.

  • Mass Spectrometry (ESI+):

    • Look for

      
       peak.[2] Molecular weight is ~304.8  g/mol . Expect 
      
      
      
      and the characteristic Chlorine isotope pattern (
      
      
      ratio of 3:1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility in solventSwitch solvent to 1:1 Toluene/Heptane or evaporate solvent and recrystallize from Ethanol.
Sticky/Oily Product Impure IsocyanateIsocyanates hydrolyze to amines over time. Use fresh isocyanate or distill before use.
Incomplete Reaction Moisture contaminationEnsure glassware is oven-dried. Isocyanates react with water to form symmetric ureas (impurity).
Vessel Failure Thermal runawayEnsure the reaction volume is within the "safe zone" of the microwave vial (usually 0.5 mL to 3.5 mL for a 5 mL vial) to allow headspace.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6][7] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Butov, G. M., et al. (2015).[2] Synthesis of adamantyl-containing 1,3-disubstituted diureas and thioureas, efficient targeted inhibitors of human soluble epoxide hydrolase. Russian Chemical Bulletin.

Sources

Comprehensive Application Note: Storage, Handling, and Experimental Protocols for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (CAS 16192-86-2) is a highly lipophilic 1,3-disubstituted urea derivative. Compounds within this structural class—characterized by a bulky, rigid adamantane cage linked via a urea pharmacophore to a substituted phenyl ring—are extensively utilized in pharmacological research as potent, competitive inhibitors of [1].

Mechanistic Causality : The urea group acts as a transition-state mimic for the enzyme's natural epoxide substrates, forming stable hydrogen bonds with the catalytic residues of the sEH active site[1]. Simultaneously, the highly lipophilic adamantane group tightly occupies the hydrophobic pocket of the enzyme, resulting in low nanomolar to picomolar binding affinities[2]. By inhibiting sEH, these compounds prevent the rapid hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) metabolites[2][3].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory & Vasodilatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory & Less Active] sEH->DHET Inhibitor N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (sEH Inhibitor) Inhibitor->sEH Competitive Inhibition

Figure 1. Soluble Epoxide Hydrolase (sEH) signaling pathway and its competitive inhibition.

Physicochemical Properties & Storage Requirements

The adamantane moiety imparts extremely low aqueous solubility to the compound, dictating strict handling and storage parameters to prevent degradation or irreversible precipitation[2][4].

Quantitative Data Summary
PropertySpecification
Chemical Name N-(1-Adamantyl)-N'-(4-chlorophenyl)urea
CAS Number 16192-86-2
Molecular Formula C17H21ClN2O
Molecular Weight 304.82 g/mol
Primary Target Soluble Epoxide Hydrolase (sEH)[1]
Solubility Soluble in DMSO or DMF; Insoluble in water[4]
Storage Protocols
  • Solid State : Store the lyophilized powder at 4°C or room temperature in a tightly sealed, desiccated container. The compound is chemically stable but must be protected from ambient moisture.

  • Solution State (DMSO Stocks) : Once reconstituted in 100% DMSO, the stock solution must be aliquoted into single-use volumes and stored at -20°C or -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric condensation into the solvent. Even trace amounts of water in the DMSO stock will cause the highly lipophilic adamantyl urea to irreversibly precipitate out of solution, destroying the stock's known concentration and compromising downstream assays.

Handling and Formulation Protocols

Handling_Workflow Solid Solid Compound (Store at 4°C, Desiccated) Stock 10 mM Stock in 100% DMSO (Store at -20°C in Aliquots) Solid->Stock Dissolve Working Working Solution (Aqueous Buffer + 0.1% BSA) Stock->Working Dilute (Avoid Plastic Binding) Assay Biological Assay (Final DMSO < 1%) Working->Assay Apply to System

Figure 2. Step-by-step formulation workflow for highly lipophilic adamantyl urea compounds.

Preparation of 10 mM Master Stock
  • Equilibrate the solid N-(1-Adamantyl)-N'-(4-chlorophenyl)urea to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired amount (e.g., 3.05 mg) using an analytical balance.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

  • Vortex vigorously until the solution is completely clear.

  • Aliquot into low-binding microcentrifuge tubes (50–100 µL per tube) and immediately transfer to -20°C.

Preparation of Aqueous Working Solutions

Causality for Carrier Proteins: When diluting into aqueous assay buffers, the lipophilic adamantane group will rapidly adsorb to the hydrophobic walls of standard polystyrene or polypropylene plasticware, leading to a massive drop in the actual free-drug concentration[2]. To mitigate this, carrier proteins or surfactants must be used.

  • Prepare the assay buffer (e.g., 25 mM Bis-Tris, pH 7.0) supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 .

  • Perform serial dilutions of the compound in 100% DMSO first.

  • Transfer the DMSO dilutions into the aqueous assay buffer at a 1:100 ratio to ensure the final DMSO concentration does not exceed 1.0% (ideally 0.1% to 0.5%).

  • Mix by gentle pipetting (avoid foaming if using Tween-20) and use immediately.

Experimental Protocol: sEH Inhibition Fluorometric Assay

To validate the inhibitory potency of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, a self-validating fluorometric assay using the substrate PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is recommended.

Assay Components
  • Enzyme : Recombinant human sEH (hsEH).

  • Substrate : PHOME (Yields highly fluorescent 6-methoxy-2-naphthaldehyde upon hydrolysis).

  • Buffer : 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

Step-by-Step Methodology
  • System Setup : Use a black, low-binding 96-well microplate to minimize background fluorescence and compound adsorption.

  • Enzyme Preparation : Dilute recombinant hsEH in the assay buffer to a final concentration of 1 nM. Add 90 µL of the enzyme solution to each well.

  • Inhibitor Addition : Add 5 µL of the working solution (N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in 10% DMSO/Buffer) to the test wells.

    • Self-Validating Controls :

      • Positive Control: 5 µL of a known sEH inhibitor (e.g., )[1][3].

      • Vehicle Control: 5 µL of 10% DMSO/Buffer (establishes baseline uninhibited enzyme activity and normalizes solvent effects).

      • Blank Control: 95 µL of buffer without enzyme (subtracts background substrate auto-hydrolysis).

  • Incubation : Incubate the plate at 30°C for 10 minutes. Causality: Adamantyl ureas are often slow, tight-binding inhibitors; this pre-incubation allows the compound to fully equilibrate within the enzyme's active site[2].

  • Reaction Initiation : Add 5 µL of 40 µM PHOME substrate (dissolved in DMSO) to all wells to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Measure the kinetic increase in fluorescence (Excitation: 330 nm / Emission: 465 nm) over 15 minutes at 30°C.

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Determine the IC50 by plotting the fractional activity (V_inhibitor / V_vehicle) against the log concentration of the inhibitor.

References

  • Burmistrov, V. V., et al. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

  • Olearczyk, J. J., et al. "Administration of a substituted adamantyl urea inhibitor of soluble epoxide hydrolase protects the kidney from damage in hypertensive Goto-Kakizaki rats." Clinical Science (2009). URL:[Link]

  • Morisseau, C., et al. "Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Burmistrov, V. V., et al. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors." Molecules (2021). URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of N-(1-Adamantyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantyl urea pharmacophore combines the lipophilic, bulky adamantane cage with a polar, hydrogen-bonding urea linkage. This structural duality creates unique spectroscopic signatures but also presents solubility challenges during characterization. This guide provides a definitive protocol for the structural elucidation of N-(1-adamantyl)ureas using NMR, IR, and Mass Spectrometry, focusing on the distinction between the rigid aliphatic cage and the dynamic urea moiety.

Synthetic Context & Sample Preparation

Before characterization, understanding the sample's origin is critical. Adamantyl ureas are typically synthesized via the reaction of 1-adamantylamine with an isocyanate (R-N=C=O) or 1-adamantyl isocyanate with an amine (R-NH₂).

Solubility & Solvent Selection[1]
  • Challenge: The adamantane group drives lipophilicity, while the urea group promotes intermolecular hydrogen bonding (aggregation), often resulting in poor solubility in non-polar solvents like CDCl₃.

  • Solution: DMSO-d₆ is the standard solvent for NMR. It disrupts urea self-aggregation, sharpening NH signals and preventing precipitation.

    • Note: If CDCl₃ must be used, expect broad NH signals and potential concentration-dependent chemical shifts.

Infrared Spectroscopy (FT-IR): The Fingerprint

IR is the primary rapid-screening tool to confirm urea formation (disappearance of isocyanate N=C=O stretch at ~2270 cm⁻¹) and assess hydrogen bonding.

Characteristic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Urea N-H Stretching (

)
3300 – 3450Medium/SharpFree NH appears >3400; H-bonded <3350.
Adamantyl C-H Stretching (

)
2850 – 2930StrongDistinctive sp³ C-H cluster; lower freq than alkene C-H.
Isocyanate Stretching (

)
~2270Absent CRITICAL: Presence indicates unreacted starting material.
Urea C=O Stretching (Amide I)1630 – 1660StrongShifts to lower freq (1630) if strongly H-bonded.
Urea N-H Bending (Amide II)1530 – 1570MediumOften overlaps with aromatic C=C if R-group is aryl.
Protocol: ATR-FTIR[2]
  • Crystal Contact: Ensure the solid sample is a fine powder. Press firmly against the Diamond/ZnSe crystal to maximize the evanescent wave penetration.

  • Background: Run a background scan (air) immediately prior to sample measurement to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

Mass Spectrometry (MS): The Confirmation

Mass spectrometry confirms the molecular weight and provides a diagnostic fragmentation pattern characteristic of the adamantyl cage.

Ionization Method[3]
  • Electrospray Ionization (ESI): Preferred. Run in Positive Mode (ESI+) .

    • Why? Ureas protonate easily on the carbonyl oxygen or nitrogen

      
      .
      
  • Electron Impact (EI): Useful for fragmentation studies but may not show the molecular ion for unstable derivatives.

Diagnostic Fragmentation Pathway

The hallmark of any N-adamantyl compound is the formation of the stable 1-adamantyl cation .

MS_Fragmentation Parent Parent Urea Ion [M+H]+ Transition Inductive Cleavage (N-C Bond Break) Parent->Transition Collision Induced Dissociation (CID) AdCation Adamantyl Cation (C10H15+) m/z 135 Transition->AdCation Charge Retention on Tertiary C UreaFrag Urea Neutral/Fragment (R-NH-CO-NH2) Transition->UreaFrag Neutral Loss

Figure 1: Primary fragmentation pathway of N-adamantyl ureas in ESI+ MS. The m/z 135 peak is the diagnostic signature.

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR provides the definitive proof of the adamantane cage symmetry and the urea linkage.

¹H NMR (Proton)

Solvent: DMSO-d₆ (Referenced to 2.50 ppm).

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Urea NH 5.5 – 8.5Singlet (Broad)1H or 2HHighly variable. Alkyl-NH ~5.5-6.5; Aryl-NH ~8.0-9.0. Exchangeable with D₂O.[1]
Ad-

(H4)
1.60 – 1.70Broad Singlet/Multiplet6HMethylene protons furthest from the urea nitrogen.
Ad-

(H2)
1.90 – 2.00Broad Singlet/Multiplet6HMethylene protons

to the bridgehead.
Ad-

(H3)
2.00 – 2.10Broad Singlet3HMethine (tertiary) protons at the bridgehead positions.
  • Interpretation Tip: The adamantyl group typically integrates to 15 protons . In low-field instruments (300 MHz), these may appear as two broad "humps" at 1.6 and 2.0 ppm. High-field (600 MHz) is required to resolve the specific couplings.

¹³C NMR (Carbon)

Solvent: DMSO-d₆ (Referenced to 39.5 ppm). The 1-substituted adamantane cage possesses


 symmetry, simplifying the 10-carbon cage into 4 distinct signals .
  • C=O (Urea): 155 – 160 ppm . The most downfield signal.

  • C1 (Quaternary): 50 – 52 ppm . Attached directly to Nitrogen.[2] Significantly downfield due to the electronegative urea group.

  • C2 (Methylene,

    
    ): 41 – 43 ppm .
    
  • C4 (Methylene,

    
    ): 36 – 37 ppm .
    
  • C3 (Methine,

    
    ): 29 – 30 ppm .
    

NMR_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis Sample Purified Adamantyl Urea H_Integration Check Integration: Total Ad H = 15? Sample->H_Integration H_NH Locate NH Protons (5.5 - 9.0 ppm) H_Integration->H_NH C_Symmetry Verify Cage Symmetry: 4 Signals for Ad group? H_NH->C_Symmetry If Pass C_Carbonyl Confirm Urea C=O (~158 ppm) C_Symmetry->C_Carbonyl Final Validated Structure C_Carbonyl->Final Structure Confirmed

Figure 2: Logical flow for confirming adamantyl urea structure via NMR.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Objective: Prevent aggregation-induced line broadening.

  • Weigh 5-10 mg of the adamantyl urea into a clean vial.

  • Add 0.6 mL of DMSO-d₆ .

  • Optional: If the sample is cloudy, gently warm the vial with a heat gun (do not boil) or sonicate for 30 seconds. The solution must be perfectly clear.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the quaternary C1 and Carbonyl carbons.

Protocol B: LC-MS Setup

Objective: Detect molecular ion and diagnostic fragment.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA aids protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (Adamantyl groups are sticky; use a high organic wash at the end of the run).

  • Gradient: Start at 50% B (due to high lipophilicity) -> 95% B over 5 mins.

  • Detection: Scan range m/z 100 – 600. Look for [M+H]⁺ and 135.1 .

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general shift ranges).
  • Tognetto, V., et al. "Adamantane derivatives as versatile pharmacophores." European Journal of Medicinal Chemistry, 2020.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Adamantane fragmentation patterns).

  • Reich, H. J. Structure Determination Using NMR. (University of Wisconsin).

Sources

Troubleshooting & Optimization

Improving water solubility of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

[1]

Welcome to the Formulation & Solubility Support Hub. Ticket ID: ACU-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Technical Snapshot & Diagnostic Hub

Before attempting solubilization, you must understand the physicochemical barriers inherent to N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (referred to hereafter as ACU ). This compound belongs to a class of potent Soluble Epoxide Hydrolase (sEH) inhibitors .[1][2] Its poor solubility is not an anomaly; it is a structural feature.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (304.8 g/mol ).[3]
LogP (Predicted) ~4.2 - 5.0 High Lipophilicity. The adamantane cage is a "grease ball," driving the molecule into lipid phases and out of water.
Crystal Lattice High Energy ("Brick Dust")The urea linkage (

) creates a rigid backbone with strong intermolecular hydrogen bonding, leading to high melting points and resistance to dissolution.
pKa Weakly basic/acidicSalt formation is generally ineffective. The urea protons are not acidic enough, and the nitrogens are not basic enough for stable salt formation at physiological pH.
The "Adamantane Paradox"

The adamantyl group is critical for pharmacological potency (fitting into the hydrophobic pocket of sEH) but is the primary cause of aqueous insolubility.

  • The Problem: Water molecules cannot form an ordered cage around the bulky adamantane group without a significant entropy penalty.

  • The Solution: You must "mask" this hydrophobic group or disrupt the crystal lattice.

Troubleshooting Workflow: Solubilization Strategies

We recommend three distinct workflows depending on your application.

Decision Tree: Select Your Protocol

FormulationStrategyStartStart: ACU FormulationAppTypeApplication Type?Start->AppTypeInVitroIn Vitro / Cell AssaysAppType->InVitroHigh ThroughputInVivoIn Vivo (Animal Studies)AppType->InVivoPK/PD StudiesMethodAMethod A: Cosolvent Spike(DMSO/Media)InVitro->MethodARouteAdministration Route?InVivo->RouteIVIntravenous (IV) / IPRoute->IVOralOral Gavage (PO)Route->OralMethodBMethod B: Cyclodextrin Complex(HP-β-CD)IV->MethodBMethodCMethod C: Amorphous Dispersion(HPMC-AS/PVP)Oral->MethodCMethodB->OralAlternative

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental needs.

Method A: Cosolvent System (In Vitro / Acute Use)

Best for: Cell culture, enzyme assays, single-dose IP injections. Mechanism: Uses organic solvents to disrupt the crystal lattice and surfactants to prevent Ostwald ripening (precipitation).

Protocol:

  • Stock Preparation: Dissolve ACU in pure DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock solution .

    • Note: Sonicate if necessary. The solution should be perfectly clear.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into aqueous media. It will crash out immediately.

  • Formulation:

    • Step 1: Take 10 µL of DMSO Stock.

    • Step 2: Add 90 µL of Tween 80 (or Cremophor EL). Vortex vigorously.

    • Step 3: Slowly add 900 µL of warm Saline or PBS while vortexing.

    • Final Composition: ~1% DMSO / 9% Surfactant / 90% Aqueous.

Troubleshooting:

  • Issue: "Cloudiness appears after 10 minutes."

  • Fix: The compound is crystallizing.[4][5] Switch to Method B or reduce the concentration. Do not use >1% DMSO in cell assays if avoidable due to cytotoxicity.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, high-concentration aqueous stocks, improving stability. Mechanism: The adamantane group fits with exceptionally high affinity (


-Cyclodextrin

Hydroxypropyl-

-Cyclodextrin

Protocol (Freeze-Drying Method):

  • Ratio: Use a 1:2 to 1:5 molar ratio of ACU to HP-

    
    -CD. (Excess CD drives the equilibrium).
    
  • Dissolution:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v solution).
      
    • Dissolve ACU in a small amount of Acetone or Ethanol.

  • Mixing: Slowly add the organic ACU solution to the aqueous CD solution with rapid stirring.

  • Equilibration: Stir for 24–48 hours at room temperature. The organic solvent will evaporate (if open) or equilibrate.

  • Lyophilization: Filter the solution (0.45 µm) to remove uncomplexed drug, then freeze-dry the filtrate.

  • Reconstitution: The resulting white powder will be freely soluble in water/saline.

CDComplexAdamantaneAdamantylGroupComplexInclusionComplexAdamantane->Complex k_on CDβ-CyclodextrinCavityCD->Complex HydrophobicEffect Complex->Adamantane k_off Complex->CD

Figure 2: Thermodynamic equilibrium of the Adamantane-Cyclodextrin inclusion complex. The high binding constant (

Method C: Amorphous Solid Dispersion (Oral Bioavailability)

Best for: Oral delivery (PO) in animal models to maximize exposure (

Mechanism:

Protocol:

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 .

  • Solvent: Dissolve both ACU and Polymer (Ratio 1:3 or 1:4) in a mixture of Dichloromethane:Ethanol (1:1) .

  • Evaporation: Use a Rotary Evaporator (Rotovap) or Spray Dryer to remove the solvent rapidly.

  • Result: A "glassy" solid solution.

  • Administration: Suspend this powder in 0.5% Methylcellulose for oral gavage. The polymer prevents recrystallization in the gut.

Frequently Asked Questions (FAQ)

Q: Can I just use PEG400 and water? A: You can, but be careful. Adamantyl ureas are prone to precipitation upon dilution. A typical mix is 20% PEG400 / 10% Tween 80 / 70% Water . If you see a white precipitate immediately upon adding water, your drug has crystallized. You must add the water very slowly to the PEG/Drug mix, not the other way around.

Q: Why not make a hydrochloride salt? A: The urea nitrogens are not sufficiently basic. Reacting with HCl will likely not form a stable salt and may hydrolyze the urea linkage under strong acidic conditions. Stick to Method B (Cyclodextrins) for true aqueous solubility.

Q: My compound precipitated during the animal study. What happened? A: This is likely the "dilution shock." When you inject a cosolvent formulation (Method A) into the bloodstream, the solvent (DMSO/PEG) dilutes instantly, leaving the drug stranded. To prevent this, use Method B (Cyclodextrin) , as the inclusion complex is thermodynamically stable in the blood.

Q: Is the adamantyl group stable? A: Chemically, yes. However, metabolically, the adamantane ring is a target for hydroxylation by Cytochrome P450s. This does not affect solubility formulation, but it affects pharmacokinetics.

References

  • Mechanism of Adamantane-Cyclodextrin Binding: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[6][7][8] Journal of Pharmaceutical Sciences.

  • Solubility of sEH Inhibitors (Adamantyl Ureas): Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. (Describes the "brick dust" properties of this specific class).

  • Lipid-Based Formulations for Lipophilic Drugs: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Physicochemical Properties of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea: PubChem Compound Summary for CID 3010154.

Technical Support Center: Troubleshooting Low Yield in Adamantyl Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adamantyl urea synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the robust yet sensitive reaction between adamantyl isocyanates (or amines) and their respective partners to form the critical adamantyl urea pharmacophore. The unique lipophilicity and rigidity of the adamantyl cage make it a privileged scaffold in drug design, but its incorporation via urea linkage can be fraught with challenges leading to diminished yields and complex purification.[1][2]

This document provides in-depth, field-tested insights to help you diagnose and resolve common issues encountered during synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for successful and reproducible outcomes.

Section 1: Core Synthesis Principles & Potential Pitfalls

The most prevalent method for synthesizing 1,3-disubstituted adamantyl ureas is the reaction of an adamantyl isocyanate with a primary or secondary amine, or conversely, the reaction of an adamantylamine with a suitable isocyanate.[3][4][5] The reaction is typically fast and high-yielding due to the high electrophilicity of the isocyanate carbon and the nucleophilicity of the amine.

However, the very reactivity that makes this synthesis attractive is also the source of its primary challenges. Isocyanates are highly susceptible to reaction with any nucleophile containing an active hydrogen, most notably water.[6][7]

Primary Reaction Pathway

The desired reaction is a straightforward nucleophilic addition of the amine to the isocyanate.

G cluster_main Desired Reaction Ad_NCO Adamantyl Isocyanate (R-N=C=O) Product Adamantyl Urea (R-NH-CO-NH-R') Ad_NCO->Product Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Product

Major Side Reaction: The Role of Water

Trace amounts of moisture present a significant threat to the reaction's success. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[8][9][10] This newly formed amine can then react with another molecule of the starting isocyanate to produce a symmetrical, often insoluble, urea byproduct, consuming two equivalents of your starting isocyanate for every molecule of water.

G

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning cloudy and forming a white precipitate immediately after adding the isocyanate?

A: This is a classic sign of moisture contamination.[7] The precipitate is very likely the symmetrical bis(adamantyl)urea, which is often poorly soluble in common organic solvents. This byproduct forms via the pathway described in the diagram above, consuming your isocyanate and reducing the yield of your desired product.

Q2: My reaction is bubbling or foaming unexpectedly. What is happening?

A: This is another strong indicator of water contamination. The decomposition of the carbamic acid intermediate releases carbon dioxide gas.[7][8][10] This not only confirms a detrimental side reaction is occurring but can also create pressure buildup in a sealed system, posing a safety hazard.

Q3: I'm using 1-adamantylamine and reacting it with an isocyanate. Are the same issues at play?

A: Yes, absolutely. While your adamantyl-containing starting material is an amine, the isocyanate reactant is still highly sensitive to moisture. If water is present, it will react with your isocyanate to form a new amine, which will then compete with your adamantylamine, leading to a mixture of ureas and a lower yield of your target compound.

Q4: How stable is 1-adamantyl isocyanate? Should I be concerned about storage?

A: 1-Adamantyl isocyanate is a solid with a melting point of 144-146 °C and is relatively stable if stored correctly.[5][11] However, like all isocyanates, it must be rigorously protected from moisture. Store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Over time, exposure to atmospheric moisture can cause it to slowly hydrolyze and oligomerize, reducing its purity and effectiveness.

Section 3: In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each symptom, we explore the probable causes and provide actionable solutions.

Symptom 1: No or Very Low Product Conversion

If your TLC or LC-MS analysis shows primarily unreacted starting materials, consider the following causes.

Potential Cause Explanation & Validation Recommended Solution
Inactive Reagents Isocyanate: The isocyanate may have degraded due to improper storage and exposure to moisture. Validate by running a control reaction with a fresh, reliable amine or by checking for the characteristic isocyanate peak (~2250-2275 cm⁻¹) via IR spectroscopy.[8] Amine: While less common, the amine could be of poor quality or be a salt form (e.g., hydrochloride) without added base, rendering it non-nucleophilic.Isocyanate: Purchase fresh isocyanate or purify the existing stock if possible. Always store under inert gas and in a desiccator. Amine: Ensure the amine is the free base. If starting from an amine salt, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA) to liberate the free amine in situ.[12]
Steric Hindrance The adamantyl group is exceptionally bulky. If the other reaction partner (amine or isocyanate) is also highly sterically hindered, the reaction rate can be dramatically reduced. The reaction may require more forcing conditions than anticipated.Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C). Extend the reaction time significantly (monitor by TLC/LC-MS over 24-48 hours). Consider using a less hindered solvent to promote better solvation of the transition state.
Incorrect Stoichiometry An error in calculating molar equivalents can lead to one reagent being limiting, leaving the other in excess. This is especially critical if the excess reagent complicates purification.Double-check all molecular weights and calculations. Accurately weigh all reagents. For small-scale reactions, consider making stock solutions and dispensing by volume for higher precision.
Symptom 2: High Levels of Byproducts, Complicated Purification

This is the most common failure mode, typically pointing to side reactions.

Potential Cause Explanation & Validation Recommended Solution
Moisture Contamination As detailed previously, this is the most likely culprit. The primary byproduct will be the symmetrical urea derived from your isocyanate. This can be confirmed by LC-MS (look for a mass corresponding to 2x[R-NCO] - CO + H₂) or by its characteristic insolubility.[7]Implement Rigorous Anhydrous Technique: 1. Dry Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere.[7]2. Dry Glassware: Oven-dry all glassware (and stir bars) at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon using a balloon or Schlenk line.[8]4. Dry Reagents: Dry any non-isocyanate starting materials that may be hygroscopic.
Isocyanate Dimerization/Trimerization Isocyanates can self-condense to form dimers (uretdiones) or trimers (isocyanurates), especially at higher temperatures or in the presence of certain catalysts (e.g., tertiary amines, metal salts).[9][13] These byproducts are often stable and can be difficult to separate from the desired product.Add the isocyanate slowly to the solution of the amine. This keeps the instantaneous concentration of the isocyanate low, favoring the bimolecular reaction with the amine over self-condensation. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The reaction with the amine is usually very fast and does not require heat.[9][14]
Reaction with Solvent If using a protic solvent (e.g., an alcohol), the solvent will compete with the amine to react with the isocyanate, forming a carbamate. This is a common error and will drastically reduce the yield of the desired urea.Use only aprotic solvents. Recommended solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[11][15] Ensure the chosen solvent is anhydrous.
Symptom 3: Product Appears Oily or Fails to Crystallize

Even with a good conversion rate, isolating a pure, solid product can be challenging.

Potential Cause Explanation & Validation Recommended Solution
Residual Solvent High-boiling point solvents like DMF or DMSO can be difficult to remove completely and can keep the product as an oil.After aqueous workup, perform multiple extractions with a lower-boiling organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers thoroughly with water and brine to remove residual high-boiling solvents. If possible, triturate the resulting oil with a non-polar solvent like hexanes or ether to induce precipitation/crystallization.
Presence of Soluble Byproducts Minor byproducts or unreacted starting materials can act as impurities that inhibit crystallization.Purify the crude material using column chromatography. The high lipophilicity of the adamantyl group usually allows for good separation on normal-phase silica gel.[16]
Product is Intrinsically an Oil While many adamantyl ureas are high-melting solids, certain substitution patterns (especially on the non-adamantyl side) can lead to low-melting solids or oils.Confirm the identity and purity of the product by NMR and LC-MS. If pure, the oily nature is an intrinsic property. Consider converting the urea to a salt if it contains a basic or acidic handle, as salts are typically crystalline solids.

Section 4: Validated Experimental Protocols

Protocol 1: General Procedure for Adamantyl Urea Synthesis under Anhydrous Conditions

This protocol details the synthesis of 1-(Adamantan-1-yl)-3-phenylurea as a representative example.

Materials:

  • 1-Adamantylamine (or other amine)

  • Phenyl isocyanate (or other isocyanate)[5]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, if starting from an amine salt)[12]

  • Oven-dried, two-neck round-bottom flask with stir bar

  • Septa, nitrogen inlet/outlet (balloon), and syringe

Procedure:

  • Setup: Assemble the oven-dried flask under a positive pressure of dry nitrogen.

  • Reagent 1: To the flask, add 1-adamantylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration). If using an amine salt, add triethylamine (1.1 eq) and stir for 10 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the exotherm and minimizes side reactions.

  • Reagent 2 Addition: Add phenyl isocyanate (1.0 eq) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often complete much faster.

  • Monitoring: Monitor the reaction progress by TLC (stain with KMnO₄ or use UV visualization) or LC-MS. Check for the disappearance of the limiting starting material.

  • Workup:

    • Quench the reaction by adding a small amount of methanol to consume any excess isocyanate.

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can often be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by trituration with ether or hexanes to remove soluble impurities.[17] If necessary, perform column chromatography.

Diagram: Troubleshooting Workflow

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion High_Byproducts High Conversion, Many Byproducts Check_Conversion->High_Byproducts High Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion Low Moisture Symptom: Precipitate/Gas. Cause: Moisture Contamination. High_Byproducts->Moisture Purification Problem with Purification/ Product Isolation? High_Byproducts->Purification If conversion is good Reagents Cause: Inactive Reagents? Low_Conversion->Reagents Conditions Cause: Steric Hindrance? Low_Conversion->Conditions If reagents are good Solve_Moisture Solution: Implement Strict Anhydrous Technique. Moisture->Solve_Moisture Solve_Reagents Solution: Use Fresh/Verified Reagents. Add Base for Amine Salts. Reagents->Solve_Reagents Solve_Conditions Solution: Increase Temp/Time. Conditions->Solve_Conditions Solve_Purification Solution: Chromatography, Trituration, Change Solvents. Purification->Solve_Purification

References
  • Technical Insights into Isocyanate Reaction Pathways . Patsnap Eureka. Available at: [Link]

  • How To Get Isocyanate? | ACS Omega . ACS Publications. Available at: [Link]

  • ISOCYANATES | PDF . Scribd. Available at: [Link]

  • Isocyanate - Wikipedia . Wikipedia. Available at: [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride . National Institutes of Health (PMC). Available at: [Link]

  • Synthetic route to new 1–adamantylamine derivatives . ResearchGate. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion . National Institutes of Health (PMC). Available at: [Link]

  • Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships . National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and properties of 1,3-disubstituted ureas bearing adamantyl and pyridin(quinolin)yl moieties | Request PDF . ResearchGate. Available at: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea . Arabian Journal of Chemistry. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments . National Institutes of Health. Available at: [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion . MDPI. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt . MDPI. Available at: [Link]

  • Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties . National Institutes of Health (PMC). Available at: [Link]

  • A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane | Request PDF . ResearchGate. Available at: [Link]

  • 1-Adamantyl isocyanate - High purity | EN . Georganics. Available at: [Link]

  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas . ResearchGate. Available at: [Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors . National Institutes of Health (PMC). Available at: [Link]

  • Purification of urea - US2663731A. Google Patents.
  • How to purify the urea bought from market to pure urea? . ResearchGate. Available at: [Link]

  • Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability . National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Support Center: Bioavailability Enhancement of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

[1][2]

Ticket System Status: [ONLINE] Current Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Bioavailability for sEH Inhibitor Protocols[1][2]

Welcome to the Formulation Support Center

You are likely working with N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often utilized as a potent Soluble Epoxide Hydrolase (sEH) inhibitor).[1][2] In our database, this compound is flagged as a BCS Class II candidate (Low Solubility, High Permeability), though it borders on Class IV due to its extreme hydrophobicity.[2]

The Core Problem: This molecule presents a "Brick Dust" challenge.[2] The urea linkage creates strong intermolecular hydrogen bonding (high crystal lattice energy/melting point), while the adamantyl cage acts as a "grease ball" (high LogP).[2] Your biological assays are likely failing not because the drug isn't potent, but because it is precipitating in the aqueous environment of the gut or media before it can be absorbed.

Below are the troubleshooting guides and protocols designed to disrupt this crystal lattice and solubilize the adamantane moiety.

Module 1: Diagnostic Workflow

User Query: "I suspended the compound in 0.5% Methylcellulose for a PK study, but the plasma exposure (AUC) is negligible. Is the compound metabolically unstable?"

Support Response: Before assuming metabolic instability, we must rule out dissolution-limited absorption.[1][2] Adamantyl ureas often have aqueous solubilities in the nanomolar range.[2] A simple suspension does not provide enough driving force for absorption.[1][2]

Action Plan: Use the decision matrix below to select the correct formulation strategy based on your target concentration.

FormulationDecisionStartTarget Dose / Concentration?LowDoseLow Dose (< 5 mg/kg)In Vitro AssaysStart->LowDoseHighDoseHigh Dose (> 10 mg/kg)Tox StudiesStart->HighDoseSolventCo-solvent System(PEG400 / DMSO)LowDose->SolventAcute useCDCyclodextrin Complexation(HP-β-CD)LowDose->CDPreferredLipidLipid Formulation(SEDDS)HighDose->LipidIf LogP > 4NanoNanosuspension(Bead Milling)HighDose->NanoIf Melting Pt > 200°C

Caption: Decision matrix for selecting formulation vehicles based on dose requirements and physicochemical properties.

Module 2: The "Molecular Encapsulation" Strategy (Cyclodextrins)

User Query: "I tried alpha-cyclodextrin, but the solution remained cloudy. Which cyclodextrin should I use?"

Support Response: This is a geometry mismatch issue. The adamantane cage (~7 Å diameter) is too bulky to fit inside the cavity of


-cyclodextrin

-cyclodextrin
12Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
12

Protocol: Preparation of Inclusion Complex (Freeze-Drying Method)

ParameterSpecification
Molar Ratio 1:2 (Drug : HP-

-CD) to ensure full encapsulation.
Solvent t-Butanol / Water (50:50 v/v).[1][2]
Equilibration 24 Hours.

Step-by-Step Guide:

  • Dissolve the Host: Dissolve HP-

    
    -CD in distilled water (e.g., 20% w/v solution).[1][2]
    
  • Dissolve the Guest: Dissolve N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in minimal t-Butanol.

  • Mixing: Slowly add the drug solution to the CD solution with constant stirring. The solution should remain clear.

  • Equilibration: Stir at room temperature for 24 hours to allow the adamantane to thermodynamically settle into the CD cavity.

  • Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) to obtain a fluffy white powder.

  • Reconstitution: This powder will now dissolve rapidly in water/saline for injection or oral gavage.[1][2]

Scientific Validation:

  • Why it works: The binding constant (

    
    ) of adamantane derivatives with 
    
    
    -CD is exceptionally high (
    
    
    ), creating a stable "molecular shuttle" that releases the drug at the membrane surface.[1][2]
Module 3: The "Grease Loves Grease" Strategy (SEDDS)

User Query: "The cyclodextrin load is too high for my toxicity study. I need to dose 100 mg/kg. How do I formulate this?"

Support Response: At high doses, cyclodextrins can be toxic (osmotic diarrhea).[2] For high-dose studies, switch to a Self-Emulsifying Drug Delivery System (SEDDS) .[1][2] The high LogP of the adamantyl group makes it highly soluble in medium-chain triglycerides.

Recommended SEDDS Formulation (Type IIIA):

Component RoleExcipient ExampleFunction
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizes the adamantyl core.[1][2]
Surfactant Cremophor EL (Kolliphor EL) or Tween 80Emulsifies oil into nanodroplets.[1][2]
Co-Surfactant Transcutol HP (Diethylene glycol monoethyl ether)Prevents drug precipitation at the oil-water interface.[1][2]

Protocol:

  • Weighing: Mix Oil (30%) + Surfactant (50%) + Co-Surfactant (20%) in a glass vial.

  • Loading: Add the drug powder to this pre-concentrate.

  • Heating: Vortex and heat to 50°C until the drug is fully dissolved (clear amber liquid).

  • Dosing: Administer the concentrate directly into capsules (for larger animals) or emulsify with water (1:10 ratio) immediately prior to oral gavage (forms a milky white nano-emulsion).[1][2]

Module 4: Mechanism of Action Visualization

User Query: "Can you explain the mechanism of how these formulations improve bioavailability for my grant proposal?"

Support Response: Certainly. The diagram below illustrates the kinetic pathway. The native crystal requires high energy to break the lattice (Rate Limiting Step 1).[2] The formulation strategies bypass this step, presenting the drug in a pre-dissolved or amorphous state.

BioavailabilityMechanismcluster_0Gut Lumencluster_1Intestinal Membranecluster_2Systemic CirculationNativeNative Crystal(High Lattice Energy)FreeDrugFree Drug(Molecularly Dissolved)Native->FreeDrugDissolution (Slow/Rate Limiting)CD_ComplexHP-β-CD Complex(Hydrophilic Shell)CD_Complex->FreeDrugRapid EquilibriumSEDDSLipid Micelle(Solubilized Core)SEDDS->FreeDrugInterfacial TransferMembraneLipid BilayerFreeDrug->MembranePassive DiffusionPlasmaPlasma ProteinBound DrugMembrane->Plasma

Caption: Kinetic pathway comparison showing how CD and SEDDS formulations bypass the rate-limiting dissolution step of the native crystal.[1]

FAQ: Common Anomalies

Q: I see precipitation when I inject my DMSO stock into saline. Why? A: This is the "Crash-Out" effect.[1][2] Adamantyl ureas are so insoluble that even 1% DMSO is insufficient to keep them in solution once the water content rises.[2]

  • Fix: Do not use pure DMSO stocks for IV injection. Use the HP-

    
    -CD  protocol (Module 2) for IV routes.[1][2] The complex prevents precipitation upon dilution in the bloodstream.
    

Q: My LC-MS signal is suppressing. Is it the formulation? A: If you are using Tween 80 or PEG400 (from the SEDDS protocol), these are known to suppress electrospray ionization.[2]

  • Fix: Switch to a liquid-liquid extraction (LLE) using Ethyl Acetate for your plasma samples to remove the surfactants before injection into the mass spec.[2]

References
  • Morisseau, C., & Hammock, B. D. (2005).[2] Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.[1][2][3] Annual Review of Pharmacology and Toxicology.[1][2]

  • Hwang, S. H., et al. (2007).[2] Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.[1][2] (Provides structural context for adamantyl ureas). [1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][4] Advanced Drug Delivery Reviews.[1][2] (Fundamental guide for the CD protocol).

  • Tsai, H. J., et al. (2010).[2] Physicochemical Characterization of the Inclusion Complex of Adamantane Derivatives with

    
    -Cyclodextrin. Journal of Pharmaceutical Sciences.[1][2] (Validates the Adamantane-CD interaction). 
    

Technical Support Center: Troubleshooting Cytotoxicity of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in Cell Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (structurally known as 1-(1-adamantyl)-3-(4-chlorophenyl)urea) is a potent, urea-based inhibitor of soluble epoxide hydrolase (sEH) [1]. While highly effective at stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) [2], researchers frequently report acute, unexpected cytotoxicity when applying this compound to in vitro cell cultures.

This guide provides field-proven, mechanistically grounded troubleshooting steps to resolve formulation-induced cytotoxicity and ensure the scientific integrity of your sEH assays.

Part 1: Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: Why does N-(1-Adamantyl)-N'-(4-chlorophenyl)urea cause rapid cell death in my assays, even at low micromolar concentrations? Root Cause: The cytotoxicity you are observing is rarely target-mediated (sEH inhibition is generally cytoprotective). Instead, it is a physicochemical artifact. The adamantane moiety is extremely lipophilic and bulky [3]. When introduced directly into aqueous culture media (like DMEM or RPMI), the compound rapidly precipitates out of solution, forming needle-like microcrystals. These microcrystals physically disrupt cellular lipid bilayers, leading to rapid necrosis. Alternatively, if high concentrations of dimethyl sulfoxide (DMSO) are used to force the drug into solution, the solvent itself induces osmotic stress and membrane permeabilization.

Q2: How can I formulate this compound to avoid both precipitation and DMSO-induced toxicity? Solution: The gold standard for delivering bulky, lipophilic adamantyl-ureas is host-guest complexation using cyclodextrins[4]. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether β-cyclodextrin, feature a hydrophobic internal cavity that perfectly accommodates the adamantane ring, while their hydrophilic exterior ensures aqueous solubility [5, 6]. This securely masks the hydrophobic bulk, eliminating the need for toxic DMSO concentrations and preventing microcrystal formation [7].

Q3: Does the choice of cell culture media or serum concentration affect the drug's solubility and apparent toxicity? Solution: Yes. Serum proteins, particularly Bovine Serum Albumin (BSA), act as endogenous carriers for lipophilic molecules. Assays performed in serum-free media are highly susceptible to drug precipitation. Supplementing your media with at least 0.1% to 1% BSA (fatty acid-free) can significantly improve the solubility and bioavailability of adamantyl-urea compounds, dampening artifactual cytotoxicity if cyclodextrins are unavailable.

Part 2: Logical Relationships & Experimental Workflows

Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Target) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Drug N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (Highly Lipophilic) Precip Aqueous Media Precipitation (Microcrystals) Drug->Precip Direct Addition Complex HP-β-CD Inclusion Complex (Formulation) Drug->Complex Protocol A Cyto Membrane Disruption & Cytotoxicity Precip->Cyto Physical Damage Soluble Solubilized Drug (Bioavailable) Complex->Soluble Soluble->sEH Target Inhibition

Fig 1. sEH signaling pathway and the logical divergence of physicochemical cytotoxicity.

Workflow Step1 1. Dissolve Drug in 100% DMSO Step3 3. Dropwise Addition under Vortexing Step1->Step3 Step2 2. Prepare 20% HP-β-CD Solution Step2->Step3 Step4 4. Sonication (30 mins, RT) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5 Step6 6. Dilute in Culture Media Step5->Step6

Fig 2. Step-by-step experimental workflow for generating aqueous host-guest inclusion complexes.

Part 3: Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Recommended)

Purpose: To create a stable, aqueous-soluble formulation that prevents microcrystal formation and minimizes solvent toxicity.

  • Primary Stock Preparation: Dissolve N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in 100% molecular-grade DMSO to create a highly concentrated primary stock (e.g., 50 mM). Causality: The high concentration ensures that the final volume of DMSO transferred to the cells remains negligible.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal culture media.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise. The final DMSO concentration at this intermediate stage should not exceed 5%.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 30 minutes. Causality: Acoustic cavitation provides the activation energy required to drive the adamantane moiety into the hydrophobic cavity of the cyclodextrin ring [7].

  • Sterilization & Dilution: Filter the solution through a 0.22 µm PES syringe filter. Dilute this working stock into your final cell culture media. Ensure the final DMSO concentration in the culture well is ≤ 0.1%.

  • Self-Validation Step: Prior to adding cells, observe the final culture media under a phase-contrast microscope (20x or 40x magnification). The complete absence of refractile microcrystals confirms successful complexation. Always run a vehicle-only control (HP-β-CD + 0.1% DMSO without drug) to validate baseline cell viability.

Protocol B: BSA-Facilitated Delivery (Alternative)

Purpose: To utilize carrier proteins for drug stabilization in low-serum assays when cyclodextrins are unavailable.

  • Prepare a 10 mM stock of the drug in 100% DMSO.

  • Warm the culture media to 37°C and supplement with 1% (w/v) Fatty Acid-Free BSA.

  • Pre-dilute the DMSO stock 1:10 into a small volume of the BSA-supplemented media, pipetting vigorously to bind the drug to the albumin.

  • Add this pre-mixture to the bulk culture media to reach the desired final concentration (e.g., 10 µM drug, 0.1% DMSO).

Part 4: Data Presentation & Formulation Comparison

Table 1: Impact of Delivery Vehicle on N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Solubility and Cell Viability

Delivery VehicleMax Aqueous SolubilityFinal DMSO in CultureMicrocrystal FormationTarget Cell Viability (48h)
Direct DMSO Spike < 1 µM1.0%High (Needle-like)< 40% (Solvent/Physical Toxicity)
10% Tween-80 ~5 µM0.5%Moderate~60% (Surfactant Toxicity)
1% BSA Supplemented ~15 µM0.1%Low> 85%
20% HP-β-CD Complex > 100 µM< 0.1%None> 95% (Optimal)

Part 5: References

  • N-(1-adamantyl)-n'-(4-chlorophenyl)urea - PubChemLite. uni.lu.

  • INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION. PMC.

  • 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea. Benchchem.

  • Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model. PMC.

  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications.

  • US10858338B2 - Inhibitors for soluble epoxide hydrolase (SEH) and fatty acid amide. Google Patents.

  • An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension. American Heart Association Journals.

Technical Support Center: Optimizing Adamantyl Isocyanate and Chloroaniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the synthesis of adamantyl-chloroaniline ureas. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges of this coupling reaction. The inherent steric bulk of the adamantyl group combined with the electronically deactivated nature of chloroaniline requires careful consideration of reaction parameters.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you achieve higher yields, purity, and reproducibility in your experiments.

Reaction Fundamentals: The Nucleophilic Addition Pathway

The formation of a urea from an isocyanate and an amine is a classic nucleophilic addition reaction. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Adamantyl_NCO Adamantyl-N=C=O TS [Intermediate Zwitterion] Adamantyl_NCO->TS Nucleophilic Attack Chloroaniline Cl-Ph-NH₂ Chloroaniline->TS Urea Adamantyl-NH-C(=O)-NH-Ph-Cl TS->Urea Proton Transfer

Fig 1. General mechanism for urea formation.
Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the coupling of adamantyl isocyanate and chloroaniline.

Question: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Answer: Low or no yield in this specific reaction is a frequent issue stemming from a combination of steric and electronic factors, or process-related issues.

  • Root Cause 1: Steric Hindrance: The adamantyl group is exceptionally bulky.[1][2] This three-dimensional, rigid cage structure physically obstructs the approach of the chloroaniline to the electrophilic isocyanate carbon, significantly slowing down the reaction rate compared to less hindered isocyanates.

  • Root Cause 2: Poor Nucleophilicity of Chloroaniline: Aniline is a nucleophile due to the lone pair on the nitrogen atom.[3] However, the chlorine atom is an electron-withdrawing group, which pulls electron density away from the benzene ring and, consequently, from the nitrogen atom. This effect, known as a negative inductive effect, deactivates the amine, making it a weaker nucleophile and less reactive towards the isocyanate.

  • Root Cause 3: Moisture Contamination: Isocyanates are highly susceptible to reaction with water.[4][5] Even trace amounts of moisture in your solvents, reagents, or glassware can lead to a devastating side reaction. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decomposes to form 1-aminoadamantane and carbon dioxide (CO₂).[4][5] This newly formed, highly reactive amine will then immediately react with another molecule of adamantyl isocyanate to produce a symmetric and often insoluble 1,3-diadamantylurea byproduct. This process consumes two equivalents of your starting isocyanate for every one molecule of water, drastically reducing the yield of your desired product.[5]

Side_Reaction NCO1 Adamantyl-NCO CarbamicAcid [Adamantyl-NHCOOH] (Unstable Carbamic Acid) NCO1->CarbamicAcid + H₂O H2O H₂O (Moisture) Amine Adamantyl-NH₂ CarbamicAcid->Amine Decomposition CO2 CO₂ (Gas) CarbamicAcid->CO2 SymmetricUrea Adamantyl-NH-CO-NH-Adamantyl (Symmetric Byproduct) Amine->SymmetricUrea + 2nd NCO NCO2 Adamantyl-NCO (2nd Equivalent)

Fig 2. Moisture-induced formation of symmetric urea byproduct.

Solutions Summary

ProblemPotential CauseRecommended Solution
Low / No Yield Steric Hindrance & Poor Nucleophilicity Increase thermal energy: Reflux the reaction at a higher temperature to overcome the activation energy barrier. Select a solvent with a suitable boiling point (see FAQs).Use a catalyst: Introduce a catalyst like triethylamine (Et₃N) or other non-nucleophilic bases to activate the reactants.[6]
Moisture Contamination Implement rigorous anhydrous techniques: Dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar).[4] Use freshly distilled, anhydrous solvents or solvents from a commercial drying system.[5][7] Dry the chloroaniline reagent if necessary.
Incorrect Stoichiometry Verify reagent purity and mass: Ensure the purity of your starting materials. Consider using a slight excess (1.05-1.1 eq.) of the less expensive or more easily removed reagent to drive the reaction to completion.

Question: I'm observing a significant amount of white precipitate that isn't my product. What is it and how do I prevent it?

Answer: This is a classic symptom of moisture contamination. The white precipitate is almost certainly the symmetric 1,3-diadamantylurea byproduct, which is often highly crystalline and poorly soluble in common organic solvents.[5]

Prevention Strategy: A Zero-Tolerance Approach to Moisture

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 120 °C for several hours and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen or argon.[4]

  • Solvent Choice & Preparation: Use high-purity anhydrous solvents. For many applications, commercially available "anhydrous" grade solvents are sufficient. For extremely sensitive reactions, freshly distilling the solvent over an appropriate drying agent is recommended (see Protocol 2). Never use a solvent from a bottle that has been opened multiple times over a long period.

  • Reagent Handling: Chloroaniline can be hygroscopic. If it is a solid, dry it in a vacuum oven before use. Liquid chloroaniline should be handled under an inert atmosphere. Adamantyl isocyanate is moisture-sensitive and should be stored in a desiccator and handled quickly.

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or a Schlenk line. Add reagents via syringe through rubber septa.

Question: My reaction starts but seems to stall before reaching completion. What can I do?

Answer: A stalled reaction indicates that the conditions are not energetic enough to overcome the combined steric and electronic hurdles.

  • Cause: Insufficient thermal energy or activation. The energy required for the deactivated chloroaniline to successfully attack the sterically shielded isocyanate is not being met.

  • Solution 1: Increase Temperature: If you are running the reaction at room temperature, begin by gently heating it. If it is already heated, consider switching to a higher-boiling point solvent (e.g., from THF to DMF or Toluene, see table below) to safely increase the reaction temperature.

  • Solution 2: Add a Catalyst: If heating alone is insufficient or leads to degradation, a catalyst is warranted. A non-nucleophilic base like triethylamine (Et₃N) can help by deprotonating the aniline, increasing its nucleophilicity.[6] Start with a catalytic amount (e.g., 0.1 eq.) and monitor for improvement.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / Stalled CheckMoisture Did you use rigorous anhydrous techniques? Start->CheckMoisture ImplementDry ACTION: 1. Oven-dry glassware. 2. Use fresh anhydrous solvent. 3. Run under N₂/Ar. CheckMoisture->ImplementDry No CheckTemp Is the reaction running at room temp? CheckMoisture->CheckTemp Yes ImplementDry->Start Retry Reaction IncreaseTemp ACTION: Heat the reaction. (e.g., 50 °C to reflux) CheckTemp->IncreaseTemp Yes CheckCatalyst Is a catalyst present? CheckTemp->CheckCatalyst No IncreaseTemp->CheckCatalyst AddCatalyst ACTION: Add a non-nucleophilic base (e.g., 0.1 eq. Et₃N) CheckCatalyst->AddCatalyst No RecheckStoichiometry Final Check: Verify reagent purity and stoichiometry. CheckCatalyst->RecheckStoichiometry Yes AddCatalyst->RecheckStoichiometry

Fig 3. Troubleshooting decision tree for low-yield reactions.
Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for coupling adamantyl isocyanate and chloroaniline?

A1: There is no single "best" solvent, as the choice depends on the desired reaction temperature and solubility of the reagents. Aprotic solvents are required to avoid reaction with the isocyanate. Here is a comparison of common choices:

SolventBoiling Point (°C)PolarityProsCons
Tetrahydrofuran (THF) 66ModerateGood solubility for many organics. Easily removed.Low boiling point limits reaction temperature.
Dichloromethane (DCM) 40ModerateExcellent solvent, easy to remove.Very low boiling point, only suitable for highly reactive systems or room temp reactions.
N,N-Dimethylformamide (DMF) 153High (Polar Aprotic)Excellent solvating power. High boiling point allows for high reaction temperatures.Difficult to remove. Can react with isocyanates or promote trimerization at high temperatures or during prolonged storage.[8]
Toluene 111Low (Nonpolar)High boiling point. Good for driving reactions requiring heat.May have lower solubility for polar intermediates.

Recommendation: Start with THF. If the reaction is too sluggish, switch to Toluene or cautiously use DMF for higher temperatures.

Q2: How can I monitor the reaction's progress effectively?

A2: Several techniques are available:

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture against your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product.[9][10]

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: The most powerful method for real-time analysis. The isocyanate group (N=C=O) has a very strong, sharp, and unique absorbance peak around 2250-2285 cm⁻¹ .[5] Monitoring the disappearance of this peak provides a direct, real-time measurement of isocyanate consumption and reaction kinetics.[5][11]

Q3: How does the position of the chlorine on the aniline ring (ortho, meta, para) affect the reaction?

A3: The position is critical:

  • ortho-Chloroaniline: Will be the least reactive. It suffers from both the electron-withdrawing inductive effect of the chlorine and a significant steric hindrance effect, where the ortho-substituent physically blocks the nitrogen atom.

  • meta-Chloroaniline: Reactivity is primarily reduced by the inductive effect, making it less nucleophilic than aniline but generally more reactive than the ortho isomer.

  • para-Chloroaniline: Reactivity is also reduced by the inductive effect. It is generally similar in reactivity to the meta isomer, as steric hindrance is not a factor.

Q4: What are the best practices for purifying the final adamantyl-chloroaniline urea product?

A4: Adamantyl ureas are often highly crystalline and possess good thermal stability.[12]

  • Precipitation/Crystallization: Due to their often-limited solubility, especially compared to the starting materials, the product may precipitate directly from the reaction mixture upon cooling. If not, the product can often be precipitated by adding a non-polar solvent like hexanes to the crude reaction mixture. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an excellent method for achieving high purity.

  • Aqueous Wash: If the reaction was run with a basic catalyst like Et₃N, an acidic wash (e.g., dilute HCl) during workup will remove it.

  • Filtration: Simple filtration is often sufficient to isolate the solid product, followed by washing with a cold solvent to remove residual impurities.

  • Column Chromatography: While possible, the low solubility of these compounds can sometimes make chromatography challenging. It should be used if crystallization and precipitation fail to yield a pure product.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Coupling of 1-Adamantyl Isocyanate and 4-Chloroaniline

  • Setup: Assemble an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Allow the system to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 4-chloroaniline (e.g., 1.28 g, 10 mmol, 1.0 eq.). Add 40 mL of anhydrous toluene via cannula or syringe. Stir until the aniline is fully dissolved.

  • Add 1-adamantyl isocyanate (e.g., 1.77 g, 10 mmol, 1.0 eq.) to the solution.

  • Add triethylamine (Et₃N) (e.g., 0.14 mL, 1 mmol, 0.1 eq.) as a catalyst.[6]

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir.

  • Monitoring: Monitor the reaction progress by TLC or by observing the disappearance of the isocyanate peak (~2275 cm⁻¹) via IR spectroscopy.

  • Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature. A white precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add 50 mL of hexanes to induce precipitation.

  • Purification: Wash the filtered solid with cold hexanes or diethyl ether to remove any remaining soluble impurities. Dry the resulting white solid under vacuum to yield the desired 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea.

Protocol 2: Preparation of Anhydrous THF via Sodium/Benzophenone Still [5][7]

Objective: To produce a solvent with a moisture content <10 ppm.[7]

WARNING: This procedure involves metallic sodium, a highly reactive and flammable metal. It must be performed by trained personnel with appropriate safety precautions, including working in a fume hood and having a Class D fire extinguisher available.

  • Pre-drying: Add ~500 mL of THF (reagent grade) to a 1 L round-bottom flask containing a stir bar. Add ~5 g of sodium metal, cut into small pieces.

  • Initiation: Add a small amount (a few crystals) of benzophenone to the flask.

  • Reflux: Gently heat the mixture to reflux under a nitrogen atmosphere. The solution will gradually turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen; more sodium may be required.

  • Distillation: Once the deep blue/purple color is stable, distill the solvent directly into a flame-dried receiving flask that is under an inert atmosphere.

  • Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.

References
  • Isocyanate Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (2018). Organic Process Research & Development. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (2022). Molecules. Retrieved from [Link]

  • A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (2011). Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. (2024). Retrieved from [Link]

  • Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC. (2021). Annals of Work Exposures and Health. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (2014). Chimia. Retrieved from [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications. (2010). Organic Letters. Retrieved from [Link]

  • Urea Formation - Common Conditions. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC. (2023). Molecules. Retrieved from [Link]

  • How To Get Isocyanate? | ACS Omega. (2024). ACS Omega. Retrieved from [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. (2023). ACS Chemical Biology. Retrieved from [Link]

  • Adamantane - Wikipedia. (n.d.). Retrieved from [Link]

  • Method of detecting isocyanates - Google Patents. (1994).
  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

  • Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. (2011). Arabian Journal of Chemistry. Retrieved from [Link]

  • Preparation of n-aryl amines from isocyanates - Google Patents. (1991).
  • 7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024). RSC Advances. Retrieved from [Link]

  • Towards a sustainable synthesis of aromatic isocyanates : by the palladium diphosphane catalyzed reduction of nitrobenzene - Scholarly Publications Leiden University. (n.d.). Retrieved from [Link]

  • OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE - Environmental Protection Agency (EPA). (n.d.). Retrieved from [Link]

  • Oxidative Decarbonylation Coupling of Anilines with Isocyanates for the Synthesis of Unsymmetric Azobenzenes - Chemical Communications (RSC Publishing). (2020). Chemical Communications. Retrieved from [Link]

  • Catalyzed Hydroamination of Isocyanates - ACS Publications - ACS.org. (2019). Organometallics. Retrieved from [Link]

  • Proposed reaction mechanism for the amination reaction with chloranil... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023). Molecules. Retrieved from [Link]

  • Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. (2024). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - MDPI. (2022). Molecules. Retrieved from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane - MDPI. (2024). Molbank. Retrieved from [Link]

  • Purification of urea - US2663731A - Google Patents. (1953).

Sources

Technical Support Center: Troubleshooting Plasma Stability & Bioanalysis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a highly lipophilic N,N'-disubstituted urea derivative. Compounds of this structural class are heavily investigated as potent inhibitors of soluble epoxide hydrolase (sEH)[1] and as anti-tuberculosis agents targeting the MmpL3 transporter[2].

This guide provides a self-validating troubleshooting framework to distinguish between pseudo-instability (artifacts of assay design) and true metabolic clearance, alongside optimized protocols to rescue your bioanalytical quantification.

Troubleshooting FAQs: Diagnosing Apparent Instability

Q1: My compound concentration drops by >50% within the first hour of plasma incubation, even on ice. Is it being degraded by plasma amidases?

Diagnosis & Causality: No. The rapid loss of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in cold plasma is a classic symptom of Non-Specific Binding (NSB) or aqueous precipitation , not enzymatic degradation. The adamantyl moiety drives the molecule out of the aqueous phase, causing it to aggressively adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes. Actionable Solution: Switch all incubation vessels, transfer pipettes, and autosampler vials to silanized glass or low-bind plastics. Additionally, introduce a carrier protein (e.g., 0.1% BSA) or a co-solvent (1-2% DMSO) into your spiking solution to maintain solubility.

Q2: I am extracting plasma samples using a standard 1:2 ratio of plasma to acetonitrile (ACN). My LC-MS/MS recovery is consistently below 30%. How do I fix this?

Diagnosis & Causality: Adamantyl ureas exhibit extreme human plasma protein binding (HPPB), frequently exceeding 99%[4]. When you use a low volume of organic solvent (1:2 ratio), the plasma proteins precipitate, but the hydrophobic interactions between the drug and albumin are not fully disrupted. The drug remains trapped in the protein pellet and is discarded during centrifugation. Actionable Solution: You must use a harsher disruption method. Increase the crash ratio to 1:4 (Plasma:ACN) and acidify the extraction solvent with 0.1% Formic Acid. The acid alters the charge state of the protein binding pockets, forcing the release of the lipophilic drug into the supernatant.

Q3: If the compound is stable in plasma, why does it show high clearance in vivo?

Diagnosis & Causality: While stable against plasma hydrolases, adamantyl ureas are highly susceptible to Phase I hepatic metabolism. Cytochrome P450 enzymes (particularly CYP3A4) rapidly oxidize the adamantyl ring, leading to hydroxylated metabolites[5]. Actionable Solution: If true metabolic stability is the goal, structural optimization is required. Literature demonstrates that substituting the adamantyl ring (e.g., using secondary instead of tertiary adamantyl attachments) or introducing halogens like chlorine can block CYP-mediated oxidation while maintaining target affinity[6].

Diagnostic Workflows & Methodologies

To permanently resolve these issues, you must implement a self-validating assay. By running parallel control arms, the assay inherently diagnoses the root cause of the signal loss.

DiagnosticWorkflow Start Observe Rapid Concentration Drop in Plasma Assay Test1 Incubate in Buffer (No Plasma Proteins) Start->Test1 Test2 Incubate in Glass vs. Plastic Tubes Start->Test2 Result1 Concentration Drops in Buffer Too Test1->Result1 Result3 Stable in Buffer, Drops in Plasma Test1->Result3 Result2 Stable in Glass, Drops in Plastic Test2->Result2 Conc1 Diagnosis: Aqueous Precipitation Action: Add Co-solvent (DMSO) Result1->Conc1 Conc2 Diagnosis: Non-Specific Binding Action: Use Glass/Low-Bind Plastics Result2->Conc2 Conc3 Diagnosis: Protein Co-precipitation Action: Optimize Extraction Ratio Result3->Conc3

Diagnostic workflow to differentiate between pseudo-instability and extraction failures.

Quantitative Data: Assay Optimization Matrix
ParameterStandard ConditionOptimized ConditionCausality / Mechanism
Incubation Vessel Polypropylene TubeSilanized GlassPrevents Non-Specific Binding (NSB) of the lipophilic adamantyl cage to plastic surfaces.
Co-solvent <0.1% DMSO1-2% DMSO + 0.1% BSAMaintains aqueous solubility; prevents micro-precipitation of the chlorophenyl-urea moiety.
Extraction Ratio 1:2 (Plasma:ACN)1:4 (Plasma:ACN)Ensures complete protein denaturation, preventing drug co-precipitation in the pellet.
Extraction Additive None0.1% Formic AcidDisrupts strong ionic/hydrophobic drug-protein interactions (HPPB >99%).
Step-by-Step Protocol: High-Recovery Plasma Extraction

Use this validated methodology to ensure accurate LC-MS/MS quantification of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, eliminating protein-trapping artifacts.

Materials Required:

  • Silanized glass vials or ultra-low bind microcentrifuge tubes.

  • Extraction Solvent: 100% Acetonitrile (LC-MS grade) containing 0.1% Formic Acid, chilled to -20°C.

  • Internal Standard (IS): Isotope-labeled analog or structurally similar lipophilic urea.

Procedure:

  • Sample Aliquoting: Transfer 50 µL of the plasma sample into a silanized glass vial.

  • Internal Standard Addition: Add 10 µL of the IS working solution. Vortex gently for 10 seconds.

  • Protein Crash: Add 200 µL of the cold Extraction Solvent (a 1:4 ratio). Critical Step: The high volume and acidic environment are mandatory to break the >99% protein binding of the adamantyl group.

  • Disruption: Vortex vigorously for 5 minutes at 4°C to ensure complete protein denaturation and drug release.

  • Separation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant into a clean glass autosampler vial. Do not disturb the pellet.

  • Analysis: Inject directly into the LC-MS/MS system. Ensure the analytical column is highly retentive for lipophilic compounds (e.g., C18 or Biphenyl phase).

ExtractionProtocol Step1 Aliquot 50 µL Plasma (Glass Vial) Step2 Add 200 µL Cold ACN + 0.1% Formic Acid Step1->Step2 Step3 Vortex 5 mins at 4°C Step2->Step3 Step4 Centrifuge 15,000 x g for 10 mins Step3->Step4 Step5 Extract Supernatant for LC-MS/MS Step4->Step5

Optimized high-ratio protein precipitation workflow for highly lipophilic ureas.

References

  • [1] Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. National Institutes of Health (NIH).[Link]

  • [5] In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. National Institutes of Health (NIH).[Link]

  • [4] Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. National Institutes of Health (NIH).[Link]

  • [3] Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health (NIH). [Link]

  • [6] 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI. [Link]

  • [2] Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers.[Link]

Sources

Technical Support Center: Purification of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea. This document provides practical, in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-(1-Adamantyl)-N'-(4-chlorophenyl)urea product?

A1: The primary impurities originate from side reactions of the 4-chlorophenyl isocyanate starting material. Isocyanates are highly reactive and susceptible to moisture.[1][2] The main side products you will likely encounter are summarized in the table below.

Impurity Name Structure Origin Key Characteristics
N,N'-bis(4-chlorophenyl)urea Cl-Ph-NH-CO-NH-Ph-ClReaction of 4-chlorophenyl isocyanate with water to form 4-chloroaniline, which then reacts with another molecule of isocyanate.[3][4]A symmetric urea, often a white crystalline solid with limited solubility in non-polar organic solvents.[5]
4-Chloroaniline Cl-Ph-NH₂Hydrolysis of 4-chlorophenyl isocyanate.[3]A basic compound, can be removed with an acidic wash.
Unreacted Starting Materials 1-Adamantylamine & 4-Chlorophenyl IsocyanateIncomplete reaction.Can be removed by washing or chromatography. 4-chlorophenyl isocyanate is moisture-sensitive.[6]

Q2: How can I monitor the reaction to minimize side product formation?

A2: The best strategy is to monitor the consumption of the starting materials. Thin-Layer Chromatography (TLC) is the most common and effective method.[7] Look for the disappearance of the limiting reagent (typically the amine). A key indicator of reaction completion is also the disappearance of the isocyanate's characteristic IR stretch around 2270 cm⁻¹.[7] Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is critical to prevent moisture-related side reactions.[8]

Q3: My crude product has precipitated from the reaction mixture. What is the first purification step I should take?

A3: Your first step should be to isolate the crude solid by vacuum filtration. Then, perform a simple trituration or washing step. Suspend the crude solid in a non-polar solvent like hexanes or diethyl ether and stir vigorously.[7] Your desired product, a substituted urea, should be largely insoluble, while unreacted starting materials and less polar byproducts will be washed away. Collect the cleaned solid again by filtration.

Q4: My crude product is an oil or a sticky gum, not a solid. What should I do?

A4: Oiling out often occurs when impurities prevent the product from crystallizing properly.[9] First, try removing the solvent completely under reduced pressure. Then, attempt to induce crystallization by adding a small amount of a non-polar solvent (like hexanes) and scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, the product will require purification by column chromatography before crystallization can be successful.

Troubleshooting Purification Workflows

Problem: Low Purity Detected After Initial Filtration and Washing
  • Likely Cause: Significant co-precipitation of the symmetric side product, N,N'-bis(4-chlorophenyl)urea, which has similar urea characteristics to your desired product.

  • Solution: Recrystallization is the most effective technique to remove impurities with different solubility profiles.[9][10] The key is to select a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain dissolved at all temperatures.[11]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable candidate. Ethanol, isopropanol, or a mixture like ethyl acetate/hexanes are excellent starting points.[7][12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it just dissolves completely.[9]

  • Hot Filtration (Optional): If there are insoluble particulates, quickly filter the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization.[9]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recommended Solvents for Recrystallization Rationale
Ethanol or Isopropanol The polarity of alcohols is often ideal for dissolving ureas when hot.[12]
Ethyl Acetate / Hexanes A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. This method is excellent for inducing crystallization.[11]
Acetone Can be effective, but its low boiling point requires careful handling.[13]
Problem: Multiple Impurities are Present, or Recrystallization is Ineffective
  • Likely Cause: The impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult.

  • Solution: Flash column chromatography on silica gel is the preferred method for separating compounds with different polarities.[10][14] Since the desired adamantyl urea is less polar than the symmetric N,N'-bis(4-chlorophenyl)urea, it will elute from the column first.

dot

Caption: Purification decision workflow for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[10] You are aiming for an Rf value of ~0.25-0.35 for your desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1-Adamantyl)-N'-(4-chlorophenyl)urea.

Parameter Recommendation Justification
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.[14]
Mobile Phase Hexanes:Ethyl Acetate (e.g., starting at 9:1, gradually increasing polarity)Allows for good separation of the less polar product from more polar impurities like N,N'-bis(4-chlorophenyl)urea.[10]
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainAryl ureas are often UV active. A permanganate stain will visualize most organic compounds.

Final Purity and Identity Confirmation

After purification, it is essential to confirm the purity and verify the identity of the final compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV and a stain) in multiple solvent systems is a strong indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy should be used to confirm that the chemical structure of the isolated product is correct and free from impurity signals.

References

  • Satchell, R. S., & Nyman, R. (1981). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 901-904. Available at: [Link]

  • PubChem. 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Available at: [Link]

  • Digital Commons @ NJIT. Substituted ureas. Available at: [Link]

  • Wikipedia. 4-Chlorphenylisocyanat. Available at: [Link]

  • Canadian Science Publishing. Single-step purification of urease by affinity chromatography. Available at: [Link]

  • PubChem. 4-Chlorophenylurea. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SINGLE-STEP PURIFICATION OF UREASE FROM CANAVALIA GLADIATA SEEDS. Available at: [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synlett, 31(11), 1085-1088. Available at: [Link]

  • PubMed. Extraction, purification, kinetic and thermodynamic properties of urease from germinating Pisum Sativum L. seeds. Available at: [Link]

  • Yu, J., et al. (2000). Purification and characterization of urease isolated from the pathogenic fungus Coccidioides immitis. Medical Mycology, 38(1), 1-7. Available at: [Link]

  • Google Patents. US2257717A - Manufacture and purification of urea derivatives.
  • Quora. Why is methanol used in recrystallization of urea?. Available at: [Link]

  • YouTube. Technique Series: Recrystallization (urea as an example). NileRed. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Available at: [Link]

  • Reddit. TLC for urea : r/Chempros. Available at: [Link]

  • Tiekink, E. R. (2008). N, N′-Bis (4-chlorophenyl) urea. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1222. Available at: [Link]

  • ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: I. Synthesis of 1-(Adamantan-1-yl)-3-(fluoro, chlorophenyl)ureas. Available at: [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

  • ACS Publications. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. Available at: [Link]

  • Reddit. TLC for urea : r/chemhelp. Available at: [Link]

  • ResearchGate. thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids. Available at: [Link]

  • ACS Publications. Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. Available at: [Link]

  • Sciencemadness Discussion Board. Urea Recrystallization. Available at: [Link]

Sources

Addressing precipitation of adamantyl urea in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing precipitation of adamantyl urea (e.g., AUDA, sEH inhibitors) in aqueous buffers. Ticket ID: #SOL-ADAM-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

🟢 Status: ACTIVE TICKET

User Issue: "My adamantyl urea compound precipitates immediately when added to assay buffer, or my IC50 data is erratic."

Executive Summary

Adamantyl ureas (common in soluble Epoxide Hydrolase (sEH) inhibitors like AUDA) present a unique solubility challenge.[1][2] The adamantane group is a rigid, diamondoid cage that is exceptionally lipophilic (hydrophobic), often described as a "grease ball." When you dilute a DMSO stock of these compounds into an aqueous buffer, the water molecules form a cage around the hydrophobic adamantane (the hydrophobic effect), often forcing the compound to aggregate and "crash out" of solution before it can interact with your target protein.

This guide provides the Standard Organic Protocol (for robust assays) and the Advanced Supramolecular Protocol (for sensitive biological systems), along with validation steps to ensure your data is real.

📂 Module 1: The "Crash Out" Phenomenon & Standard Protocol

Diagnosis: If you see a white cloud or "puff" upon adding your drug stock to the buffer, you have exceeded the solubility limit or the mixing rate was too slow, causing local supersaturation.

The "Sandwich" Dilution Method

Use this when your assay tolerates organic solvents (DMSO/Ethanol/DMF).

The Mistake: Adding 100% DMSO stock directly to 100% Buffer. The Fix: Use an intermediate dilution step to step-down the hydrophobicity.

ParameterRecommendationWhy?
Primary Solvent DMF (Dimethylformamide)Adamantyl ureas are often 2x more soluble in DMF (~2 mg/mL) than DMSO (~1 mg/mL).[1]
Intermediate PEG-400 or Ethanol Acts as a bridge between the highly organic stock and the aqueous buffer.
Max Organic % 0.1% - 1.0% sEH and many enzymes are sensitive to high solvent concentrations.[1]

Step-by-Step Protocol:

  • Stock Prep: Dissolve solid adamantyl urea in anhydrous DMF to 10 mM. Vortex until clear.

  • Intermediate Step: Dilute the DMF stock 1:10 into 100% Ethanol or PEG-400 . (Now you have 1 mM drug in 10% DMF/90% EtOH).[1]

  • Final Dilution: Add the Intermediate solution to your Assay Buffer (e.g., PBS pH 7.4) while vortexing the buffer .

    • Crucial: Inject the drug into the vortexing buffer. Do not add buffer to the drug.

  • Visual Check: Hold the tube up to a light source. Any opalescence indicates micro-precipitation.[1]

📂 Module 2: The Advanced Solution (Cyclodextrins)

Diagnosis: "My cells are dying from the DMSO," or "I need a higher concentration (>10 µM) without precipitation."

The Solution: The Adamantane-Cyclodextrin "Lock and Key." Adamantane fits with near-perfect geometric complementarity into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) .[1] This hides the hydrophobic cage from the water, preventing precipitation without modifying the drug chemically.

Recommended Reagent: SBE-β-CD (Sulfobutylether-β-Cyclodextrin)

Why not standard β-CD? Standard β-CD has limited water solubility itself (~18 mg/mL).[1] SBE-β-CD (e.g., Captisol®) is highly soluble (>500 mg/mL) and safer for cells.[1]

Workflow Visualization: The "Trojan Horse" Solubilization

G cluster_0 Mechanism of Action Drug Adamantyl Urea (Hydrophobic 'Grease Ball') Complex Inclusion Complex (Water Soluble 'Trojan Horse') Drug->Complex 1:1 Stoichiometry High Affinity Binding CD SBE-β-Cyclodextrin (Hydrophilic Shell / Hydrophobic Core) CD->Complex Assay Biological Assay (Drug releases at target) Complex->Assay Equilibrium Shift (Protein binds drug)

Caption: Adamantane forms a high-affinity inclusion complex with Cyclodextrin, shielding it from water until it reaches the target protein.[1]

Protocol for Cyclodextrin Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in PBS or Saline. Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve adamantyl urea in DMSO (high concentration, e.g., 20 mg/mL).

  • Complexation: Add the DMSO stock slowly to the 20% SBE-β-CD vehicle.

    • Ratio: You generally need a molar excess of Cyclodextrin.

    • Agitation: Sonicate at 37°C for 20-30 minutes. The solution should turn from cloudy to clear as the inclusion complexes form.

  • Usage: This stock can now be diluted into assay media with significantly reduced precipitation risk.[1]

📂 Module 3: Troubleshooting & FAQs

Q: My IC50 values are shifting wildly between experiments. Is this solubility? A: Likely, yes. This is a classic symptom of "micro-precipitation."

  • The Mechanism: If the compound forms invisible nano-aggregates, the effective concentration available to inhibit the enzyme drops. In one experiment, you might have 80% soluble; in the next, only 40%.

  • The Fix: Switch to the Cyclodextrin protocol (Module 2). It acts as a solubility buffer, maintaining a consistent free-drug concentration.[1]

Q: Can I heat the solution to dissolve the precipitate? A: Caution advised. Heating (e.g., to 50°C) will dissolve the compound, but it creates a supersaturated solution. As soon as it cools to room temperature (or 37°C in your assay plate), it will likely crash out again, often forming crystals that can damage cells or scatter light in optical assays.[1] Always equilibrate your stock to the assay temperature before use.

Q: Does pH adjustment help? A: Only if your specific adamantyl urea has an ionizable tail (like the carboxylic acid in AUDA ).

  • For AUDA: It has a carboxylic acid (pKa ~4.8).[1] Ensure your buffer pH is >7.2 .[1] At pH 5.0 or lower, the acid protonates, becoming neutral and drastically less soluble.

  • For Neutral Ureas: pH adjustment is useless. Rely on co-solvents or cyclodextrins.[1]

📂 Module 4: Validation (Self-Validating System)

Do not assume it is dissolved just because it looks clear.[1] You must validate.

The Turbidimetric "Light Scattering" Check

Before running your expensive biology, run this cheap physics check.

Validation Start Prepare Working Solution (at 2x Assay Concentration) Measure Measure Absorbance @ 600nm - 800nm (OD600) Start->Measure Decision Is OD > Buffer Blank? Measure->Decision Pass PASS: Solution is True Proceed to Assay Decision->Pass No (OD < 0.005) Fail FAIL: Micro-precipitation Do NOT Proceed Decision->Fail Yes (OD > 0.01)

Caption: A simple optical density check at 600nm can detect micro-precipitation invisible to the naked eye.

Protocol:

  • Pipette 100 µL of your final diluted drug solution into a clear 96-well plate.

  • Pipette 100 µL of the buffer/vehicle alone (Blank).

  • Read Absorbance at 600 nm (or any non-absorbing wavelength).[1]

  • Criteria: If Drug OD > Blank OD + 0.01, you have precipitation.[1]

📚 References

  • Cayman Chemical. AUDA Product Information & Solubility Data. (Confirming solubility in DMF vs PBS and the use of 1:1 DMF:PBS for high concentrations).

  • Burmistrov, V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase. Journal of Enzyme Inhibition and Medicinal Chemistry. (Detailed methodology on turbidimetric solubility assays for adamantyl ureas).

  • BenchChem Technical Support. Adamantan-1-yl-piperidin-1-yl-methanone Solubility Guide. (Discusses the inherent hydrophobicity of the adamantane cage and cyclodextrin strategies). [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative review on SBE-β-CD mechanism).

Sources

Technical Support Center: Navigating the Scale-Up of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production of this active pharmaceutical ingredient (API). Our guidance is rooted in established principles of process chemistry and validated by authoritative sources to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to N-(1-Adamantyl)-N'-(4-chlorophenyl)urea?

A1: The most direct and widely employed method for the synthesis of N,N'-disubstituted ureas, such as N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, is the reaction of an amine with an isocyanate.[1] In this case, 1-aminoadamantane (amantadine) is reacted with 4-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to scale-up.

Q2: My reaction yield has significantly dropped upon scaling up from the lab to a pilot-scale reactor. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[2] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, which can impede heat removal for exothermic reactions.[3][4]

Q3: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture that is not the desired product. What could it be?

A3: A likely culprit is the formation of a symmetrical urea byproduct, 1,3-bis(4-chlorophenyl)urea. This can occur if the 4-chlorophenyl isocyanate reacts with water present in the solvent or starting materials. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to form 4-chloroaniline. This aniline is highly reactive and will readily react with another molecule of 4-chlorophenyl isocyanate to form the insoluble symmetrical urea.

Q4: The final product after crystallization has a needle-like morphology, which is causing problems with filtration and drying. How can I address this?

A4: Needle-shaped crystals are a common challenge in pharmaceutical manufacturing as they tend to pack poorly, leading to slow filtration rates and inefficient drying.[3][5] The crystal habit is highly dependent on the crystallization solvent and the rate of cooling.[6][7] Experimenting with different solvent systems or introducing an anti-solvent can alter the crystal morphology. Additionally, controlling the rate of cooling and agitation can influence crystal growth and habit.

Q5: What are the key regulatory considerations I should be aware of when scaling up the production of an API like N-(1-Adamantyl)-N'-(4-chlorophenyl)urea?

A5: When scaling up API production, it is crucial to adhere to Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guidelines.[8][9] These guidelines provide a framework for ensuring the quality, safety, and efficacy of the API. Key areas of focus include process validation, impurity profiling, and documentation.[8][10] A robust Quality Management System (QMS) should be in place to manage any changes to the process and to investigate any deviations.[8][9]

Troubleshooting Guides

Reaction Scale-Up and Exothermicity

The reaction between 1-aminoadamantane and 4-chlorophenyl isocyanate is exothermic. While this is easily managed on a lab scale, it can lead to thermal runaway in a large-scale batch reactor if not properly controlled.[11]

Problem: Uncontrolled temperature increase during the addition of 4-chlorophenyl isocyanate.

Root Cause Analysis and Solutions:

  • Inadequate Heat Removal: The decreased surface-area-to-volume ratio in larger reactors limits the efficiency of heat transfer through the reactor jacket.[4]

    • Solution: Employ a semi-batch process where the 4-chlorophenyl isocyanate is added portion-wise or via a syringe pump to control the reaction rate and heat generation.[3] Ensure the reactor's cooling system is adequate for the heat of reaction.

  • Poor Mixing: Inefficient stirring can lead to localized areas of high reactant concentration and temperature.

    • Solution: Optimize the agitator speed and design to ensure homogeneity throughout the reactor. For low-viscosity systems, a pitched-blade turbine or similar impeller is often more effective than an anchor stirrer.[12]

DOT Diagram: Thermal Runaway Risk Assessment

cluster_0 Initial State cluster_1 Scale-Up cluster_2 Contributing Factors cluster_3 Consequences cluster_4 Mitigation Strategies Lab Scale Lab Scale Pilot Scale Pilot Scale Lab Scale->Pilot Scale Geometric Scale-Up Decreased SA:V Ratio Decreased SA:V Ratio Pilot Scale->Decreased SA:V Ratio Poor Mixing Poor Mixing Pilot Scale->Poor Mixing Thermal Runaway Thermal Runaway Decreased SA:V Ratio->Thermal Runaway Poor Mixing->Thermal Runaway Side Reactions Side Reactions Thermal Runaway->Side Reactions Reduced Yield & Purity Reduced Yield & Purity Thermal Runaway->Reduced Yield & Purity Side Reactions->Reduced Yield & Purity Semi-Batch Addition Semi-Batch Addition Semi-Batch Addition->Pilot Scale Optimized Agitation Optimized Agitation Optimized Agitation->Pilot Scale Enhanced Cooling Enhanced Cooling Enhanced Cooling->Pilot Scale

Caption: Logic flow for thermal runaway risk during scale-up.

Crystallization and Product Isolation

The physical properties of the API are critically dependent on the crystallization process. Control over crystal size and morphology is essential for downstream processing and bioavailability.

Problem: The product "oils out" or precipitates as an amorphous solid instead of crystalline material.

Root Cause Analysis and Solutions:

  • Excessive Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can lead to a high degree of supersaturation, favoring amorphous precipitation over ordered crystal growth.[][14]

    • Solution: Implement a controlled cooling profile. The use of a process refractometer can help monitor and control the level of supersaturation in real-time.[14] Add anti-solvent slowly to the solution at a controlled temperature.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Conduct a solvent screen to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Solution: Ensure the crude product is of sufficient purity before attempting crystallization. An initial purification step, such as a charcoal treatment or a quick filtration through a plug of silica gel, may be necessary.

Problem: Needle-shaped crystals are difficult to filter and dry.

Root Cause Analysis and Solutions:

  • Solvent Effects: The polarity and hydrogen bonding capabilities of the solvent can significantly influence crystal habit.[6][7]

    • Solution: Experiment with a range of solvents with varying polarities. A change in solvent can sometimes dramatically alter the crystal shape from needles to more equant prisms.

  • Agitation and Cooling Rate: The level of agitation and the cooling rate can affect secondary nucleation and crystal growth patterns.

    • Solution: Optimize the stirring speed to avoid excessive secondary nucleation, which can lead to smaller, more needle-like crystals. A slower cooling rate generally favors the growth of larger, more well-defined crystals.

DOT Diagram: Crystallization Troubleshooting Workflow

Start Start Oiling Out Oiling Out Start->Oiling Out Needle Crystals Needle Crystals Start->Needle Crystals Slow Cooling Slow Cooling Oiling Out->Slow Cooling Yes Solvent Screen Solvent Screen Oiling Out->Solvent Screen No Needle Crystals->Solvent Screen Yes Optimize Agitation Optimize Agitation Needle Crystals->Optimize Agitation No Control Supersaturation Control Supersaturation Slow Cooling->Control Supersaturation Solvent Screen->Control Supersaturation End End Control Supersaturation->End Optimize Agitation->End

Caption: Decision tree for troubleshooting crystallization issues.

Impurity Profile and Analytical Methods

Maintaining a consistent and well-defined impurity profile is a cornerstone of GMP for APIs.[8][9]

Problem: Unexpected peaks are observed in the HPLC analysis of the final product.

Root Cause Analysis and Solutions:

  • Side Reactions: As mentioned, the formation of 1,3-bis(4-chlorophenyl)urea is a common side reaction. Other potential impurities could include unreacted starting materials or byproducts from their degradation.

    • Solution: Ensure all starting materials and solvents are of high purity and are anhydrous. Optimize the stoichiometry of the reactants to minimize unreacted starting materials.

  • Analytical Method Issues: The observed peaks may be artifacts of the analytical method itself, such as mobile phase contaminants or column bleed.

    • Solution: Run a blank gradient (mobile phase only) to identify any extraneous peaks. Ensure the HPLC system is well-maintained and the column is not degraded.

Problem: Peak tailing is observed for the main component in GC-MS analysis.

Root Cause Analysis and Solutions:

  • Active Sites in the GC System: The urea functional group can interact with active silanol groups in the injector liner or on the column, leading to peak tailing.[15]

    • Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Derivatization of the urea may be necessary to improve its chromatographic behavior.

  • Thermal Degradation: The compound may be degrading at the high temperatures of the GC inlet.

    • Solution: Optimize the injector temperature to ensure complete volatilization without causing thermal decomposition.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminoadamantane151.251.00 kg6.61 mol
4-Chlorophenyl isocyanate153.571.02 kg6.64 mol
Anhydrous Dichloromethane-10 L-

Procedure:

  • Charge a 20 L jacketed glass reactor with 1-aminoadamantane (1.00 kg) and anhydrous dichloromethane (5 L).

  • Stir the mixture at 200 RPM and cool the reactor contents to 10-15 °C using a circulating chiller.

  • In a separate vessel, dissolve 4-chlorophenyl isocyanate (1.02 kg) in anhydrous dichloromethane (5 L).

  • Add the 4-chlorophenyl isocyanate solution to the reactor via an addition funnel over a period of 2-3 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or HPLC until the 1-aminoadamantane is consumed.

  • The product will precipitate from the reaction mixture. Cool the slurry to 0-5 °C and stir for 1 hour.

  • Filter the solid product using a Nutsche filter and wash the filter cake with cold dichloromethane (2 x 1 L).

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Recrystallization of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Procedure:

  • Charge the crude N-(1-Adamantyl)-N'-(4-chlorophenyl)urea into a clean reactor.

  • Add a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a ratio of approximately 5-10 mL of solvent per gram of crude product. The optimal solvent system should be determined at the lab scale.[6]

  • Heat the mixture with stirring to reflux until all the solid has dissolved.

  • Perform a hot filtration if any insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Once crystal formation is well underway, cool the mixture to 0-5 °C and hold for at least 2 hours.

  • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate1.0 mL/min
Detection Wavelength240 nm
Column Temperature30 °C
Injection Volume10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • BenchChem. (2025). Technical Support Center: Analysis of Adamantane Compounds. BenchChem.
  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala.
  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze.
  • CordenPharma. (n.d.).
  • MacLeod, C. S., & Muller, F. (2012). On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding. Organic Process Research & Development, 16(3), 357-365.
  • Shier, A. P. (2017).
  • Kim, S., & Kim, K. (2004). Design of Constant Supersaturation Cooling Crystallization of a Pharmaceutical: A Simple Approach. Industrial & Engineering Chemistry Research, 43(26), 8383-8388.
  • Erxleben, A., & McArdle, P. (2024, January 5). Crystal growth and morphology control of needle-shaped organic crystals. University of Galway Research Repository.
  • Sahoo, J., Murthy, P. N., & Panigrahi, K. C. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 284-290.
  • IntuitionLabs. (2026, January 3). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
  • Edinger, M., et al. (2022). Continuous Isolation of Particles with Varying Aspect Ratios up to Thin Needles Achieving Free-Flowing Products. Processes, 10(1), 149.
  • Bosco, M. (n.d.). The role of particle shape engineering in the pharmaceutical industry. F. Hoffmann-La Roche AG.
  • R Discovery. (n.d.). Adamantane and its derivatives. VIII.
  • European Medicines Agency. (2015, July 23). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. European Medicines Agency.
  • O'Mahony, M., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(10), 5693-5705.
  • ResearchGate. (n.d.). A Study on Preventing Runaway Reaction of Batch Reactor by Installing the Safety Instrumented System (SIS).
  • CordenPharma. (2024, July 24). Crystallization – A Crucial Process Step for Complex Lipids and APIs. CordenPharma.
  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives.
  • Concept Heidelberg. (n.d.). ICH Q7 Compliance for APIs Manufactured by Chemical Synthesis. Concept Heidelberg.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni.
  • Economics and Finance Research. (n.d.). Modeling of runaway inhibition in batch reactors using encapsulated phase change materials. Economics and Finance Research.
  • RSC Publishing. (n.d.).
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
  • Semantic Scholar. (2022, October 14).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure. BenchChem.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
  • ResearchGate. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit.
  • ResearchGate. (2025, August 7). Controlling and Predicting Crystal Shapes: The Case of Urea.
  • NIST. (n.d.). Adamantane. NIST WebBook.
  • ResearchGate. (2016, August 2). Gas chromatography of halogenated adamantanes.
  • BenchChem. (2025). overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-. BenchChem.
  • Yunlihong. (2021, December 30). How To Solve The Problem Of Urea Crystallization. Shiyan Yunlihong Industrial & Trade Co., Ltd.
  • Yunlihong. (2019, February 20). How to effectively avoid urea crystallization. Shiyan Yunlihong Industrial & Trade Co., Ltd.
  • Yuan, S. (2017, December 27).
  • Nacalai Tesque. (n.d.).
  • Scientific Update. (2013, April 16). Right First Time in (Fine-Chemical) Process Scale-up.
  • De Gruyter. (2023, January 24). The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O. De Gruyter.
  • Sigma-Aldrich. (n.d.). N-(1-ADAMANTYL)-N'-(4-CHLOROPHENYL)UREA AldrichCPR. Sigma-Aldrich.
  • BenchChem. (n.d.). scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production. BenchChem.
  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3193.
  • ResearchGate. (2025, August 6). A High Yield and Pilot-Scale Process for the Preparation of Adapalene.
  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 193-200.
  • BOC Sciences. (n.d.). Urea Impurities. BOC Sciences.
  • BenchChem. (n.d.). Comparative Analysis of Impurity Profiles in the Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. BenchChem.
  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. IJPSR.
  • Google Patents. (n.d.). Process for purifying and crystallizing urea.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea , a potent inhibitor of the Soluble Epoxide Hydrolase (sEH) enzyme.

Executive Summary: The "Crystal Brick" Paradox

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often referred to as ACU or simply the Adamantyl-Phenyl Urea scaffold ) represents a foundational "parent" structure in the development of Soluble Epoxide Hydrolase (sEH) inhibitors.

While this compound exhibits high intrinsic potency against sEH (IC


 typically in the low nanomolar range), it serves primarily as a chemical probe rather than a clinical candidate due to its poor physicochemical properties—specifically, high melting point and extremely low aqueous solubility. This guide analyzes its SAR to explain how modern alternatives like AUDA  and t-AUCB  evolved from this scaffold to solve the "solubility-potency" trade-off.

Mechanistic Foundation: The sEH Pathway

To understand the SAR, one must understand the target. The sEH enzyme hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs).

Biological Pathway (DOT Visualization)

The following diagram illustrates the intervention point of Adamantyl Ureas within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-Inflammatory Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Inactive/Pro-Inflammatory) sEH->DHETs Inhibitor Adamantyl Urea Inhibitor Inhibitor->sEH Blocks

Figure 1: Mechanism of Action. sEH inhibitors stabilize EET levels, preserving their anti-inflammatory and vasodilatory effects.

Structure-Activity Relationship (SAR) Deep Dive

The molecule N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a classic transition-state mimic. Its efficacy is driven by three distinct structural domains.

Domain 1: The Hydrophobic Anchor (1-Adamantyl)
  • Function: This bulky, lipophilic group fits snugly into the large hydrophobic pocket of the sEH active site (created by residues Trp336, Met339, and Phe381).

  • SAR Insight: The adamantyl group is superior to cyclohexyl or phenyl groups for potency because it maximizes Van der Waals contacts within this pocket. However, it significantly increases

    
     (lipophilicity), leading to poor solubility.
    
Domain 2: The Pharmacophore (Urea Linker)
  • Function: The central urea group (-NH-CO-NH-) mimics the transition state of the epoxide ring opening.

  • Mechanism: It acts as a primary hydrogen bond donor to the catalytic aspartate residue (Asp335) and tyrosine residues (Tyr383, Tyr466) in the enzyme's active site.

  • Causality: Replacing the urea with an amide or carbamate often retains some activity but usually results in a loss of potency, confirming the urea's critical role in stabilizing the enzyme-inhibitor complex.

Domain 3: The Secondary Anchor (4-Chlorophenyl)
  • Function: This group extends into the catalytic "right-hand" pocket.

  • SAR Insight:

    • Unsubstituted Phenyl: Good activity.[1]

    • 4-Chloro Substitution: Significantly enhances potency compared to the unsubstituted phenyl. The chlorine atom provides additional hydrophobic bulk and potential halogen bonding interactions within the active site.

    • Limitations: The rigid phenyl ring contributes to the "brick-dust" character (high crystal lattice energy), making the molecule difficult to dissolve in biological media.

SAR Logic Diagram

SAR_Logic Adamantyl 1-Adamantyl Group (Hydrophobic Anchor) Potency High Potency (<50 nM IC50) Adamantyl->Potency Fills Hydrophobic Pocket Solubility Poor Solubility (Crystal Lattice Energy) Adamantyl->Solubility Increases LogP Urea Urea Linker (Transition State Mimic) Urea->Potency H-Bonds to Asp335/Tyr383 Phenyl 4-Chlorophenyl Group (Secondary Interaction) Phenyl->Potency 4-Cl enhances binding Phenyl->Solubility Rigid pi-stacking

Figure 2: SAR Deconstruction. The features that make the compound potent (Adamantyl + Rigid Urea) are the same features that compromise its solubility.

Comparative Performance Analysis

The following table compares the "parent" compound against optimized clinical candidates.

FeatureACU (Parent) AUDA t-AUCB
Chemical Name N-(1-Adamantyl)-N'-(4-chlorophenyl)urea12-(3-Adamantan-1-yl-ureido)dodecanoic acidtrans-4-[4-(3-Adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid
sEH Potency (IC

)
High (~10–50 nM)*High (~3–10 nM)Very High (0.4–2 nM)
Water Solubility Very Low (<1 µM)Moderate (>50 µM as salt)Moderate (>100 µM as salt)
Metabolic Stability ModerateLow (Rapid

-oxidation)
High (Resistant to

-oxidation)
Primary Use SAR Tool / Crystal Structure ProbeEarly In Vivo ToolAdvanced Preclinical Candidate
Key Structural Change N/AAdded Carboxylic Acid TailAdded Ether-Acid + Cyclohexyl Spacer

*Note: IC


 values are assay-dependent. ACU is consistently nanomolar but often fails in cellular assays due to precipitation.
Analysis of Alternatives
  • AUDA: Solved the solubility problem by appending a polar carboxylic acid chain to the adamantyl urea. However, the alkyl chain is susceptible to rapid metabolic degradation (beta-oxidation) in vivo.

  • t-AUCB: Replaced the flexible alkyl chain with a rigid cyclohexyl ether system. This maintains solubility (via the acid) but blocks metabolic degradation, creating a drug-like molecule.

Experimental Protocols

To validate the activity of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, the following self-validating protocols are recommended.

Protocol A: Fluorescent sEH Inhibition Assay

This kinetic assay measures the rate at which sEH hydrolyzes a non-fluorescent substrate (CMNPC) into a fluorescent product.

  • Reagents:

    • Enzyme: Recombinant human sEH (approx. 1 nM final concentration).

    • Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methylcarbonate).

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding of the hydrophobic inhibitor).

  • Procedure:

    • Step 1: Dissolve N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in DMSO. Prepare serial dilutions. Critical: Keep DMSO < 1% to avoid enzyme denaturation.

    • Step 2: Incubate Inhibitor (20 µL) with Enzyme (180 µL) at 30°C for 5 minutes.

    • Step 3: Add Substrate (CMNPC, 5 µM final).

    • Step 4: Monitor Fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) for 10–20 minutes.

  • Validation:

    • Include a No-Enzyme Control (background hydrolysis).

    • Include a Positive Control (e.g., AUDA or t-AUCB) to verify enzyme activity.

Protocol B: Turbidimetric Solubility Screen

Since this compound is prone to precipitation, solubility must be verified before trusting IC


 data.
  • Step 1: Prepare a 10 mM stock in DMSO.

  • Step 2: Spike into Phosphate Buffered Saline (PBS, pH 7.4) to reach target concentrations (1, 10, 50, 100 µM).

  • Step 3: Incubate for 1 hour at room temperature.

  • Step 4: Measure Absorbance at 620 nm.

    • Result: An increase in OD620 indicates precipitation. N-(1-Adamantyl)-N'-(4-chlorophenyl)urea typically precipitates above 1–5 µM in aqueous buffer without co-solvents.

References

  • Morisseau, C., et al. (1999).[2] "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[2][3] Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea inhibitors of soluble epoxide hydrolase." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and celecoxib." Proceedings of the National Academy of Sciences, 106(14), 5451-5452. Link

  • Pang, L., & Shao, X. (2023). "The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea." Zeitschrift für Kristallographie - New Crystal Structures, 238(3). Link

Sources

Technical Comparison: N-(1-Adamantyl)-N'-(4-chlorophenyl)urea vs. Standard sEH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is a high-potency "Second Generation" inhibitor of Soluble Epoxide Hydrolase (sEH/EPHX2). It belongs to the 1,3-disubstituted urea class, which functions as a transition-state mimic of the enzyme's natural substrate.[1][2]

While its inhibitory potency (


) often rivals or exceeds industry standards like AUDA, its application is frequently limited by physicochemical properties—specifically high crystal lattice energy and poor aqueous solubility. This guide objectively compares its performance against Gold Standard inhibitors (AUDA, t-AUCB, and DCU) to assist researchers in selecting the appropriate tool for in vitro screening versus in vivo efficacy studies.

Mechanistic Insight: The Urea Pharmacophore

To understand the


 data, one must understand the binding mode. The sEH enzyme hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into inactive diols (DHETs).[3]

The urea group of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea mimics the epoxide ring of the natural substrate.

  • Primary Interaction: The urea carbonyl oxygen forms a hydrogen bond with the catalytic Tyr383 and Tyr466 residues.

  • Lipophilic Fit: The adamantyl group occupies the large hydrophobic pocket of the enzyme, while the 4-chlorophenyl group extends into the catalytic tunnel. The chlorine substituent at the para position significantly enhances potency via hydrophobic and Cl-

    
     interactions compared to an unsubstituted phenyl ring.
    
Pathway Diagram: sEH Inhibition

The following diagram illustrates the biological cascade and the specific intervention point of the inhibitor.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases (CYP2J2, CYP2C8) AA->CYP EETs EETs (Anti-Inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Inactive/Pro-Inflammatory) sEH->DHETs Inhibitor Adamantyl-Urea Inhibitor Inhibitor->sEH Blocks Active Site (Transition State Mimic)

Figure 1: The Arachidonic Acid cascade showing the stabilization of anti-inflammatory EETs via sEH inhibition.

Comparative Data Analysis: and Solubility

The following data aggregates average


 values derived from fluorescent assays (using CMNPC or PHOME substrates) on recombinant human sEH.
Table 1: Inhibitor Performance Matrix[4]
InhibitorStructure ClassHuman sEH

(nM)
Solubility (PBS, pH 7.4)Primary Utility
N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Adamantyl-Urea1.0 – 5.0 < 1

g/mL
High-potency in vitro screening; SAR baseline.
AUDA Acidic Urea~ 3.0~ 20

g/mL
The historical "Gold Standard" for in vivo use.
t-AUCB Ether-Acid Urea0.5 – 2.0> 50

g/mL
Modern standard; improved metabolic stability.
DCU Dicyclohexyl Urea~ 50.0InsolubleEarly generation reference; rarely used now.
Technical Analysis[3][4][5][6]
  • Potency: The N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is exceptionally potent (

    
     nM).[4] The addition of the 4-Chloro group typically improves potency by 5-10 fold  compared to the unsubstituted N-(1-Adamantyl)-N'-phenylurea (which has an 
    
    
    
    ~50-60 nM).
  • Solubility Constraint: Unlike AUDA or t-AUCB, this compound lacks a solubilizing carboxylic acid or ether tail. Consequently, while it binds the enzyme tightly, it is prone to precipitation in assay buffers if DMSO concentration is not carefully managed (< 1%).

  • Metabolic Stability: The adamantane cage is susceptible to hydroxylation by CYP450s in vivo. While excellent for cellular or enzymatic assays, it has a shorter half-life than t-AUCB in animal models.

Validated Experimental Protocol: Fluorescent Kinetic Assay

To accurately measure the


 of this compound without solubility artifacts, use the following kinetic protocol. This method utilizes CMNPC  (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) as the substrate.
Critical Control Points (Trustworthiness)
  • Pre-Incubation: Urea inhibitors are often "slow tight-binding." You must pre-incubate the inhibitor with the enzyme for 5–10 minutes before adding the substrate to reach equilibrium.

  • BSA Addition: Include 0.1 mg/mL BSA in the buffer to prevent the lipophilic inhibitor from sticking to the plastic walls of the microplate.

Workflow Diagram

Assay_Protocol Step1 1. Enzyme Prep Dilute rh-sEH in Tris-HCl (pH 7.0) + BSA Step2 2. Inhibitor Addition Add N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (Serially diluted in DMSO) Step1->Step2 Step3 3. Equilibrium Phase Incubate 10 mins @ 30°C (Critical for Urea inhibitors) Step2->Step3 Step4 4. Substrate Injection Add CMNPC (Final conc: 5 µM) Step3->Step4 Step5 5. Kinetic Read Measure Ex/Em: 330/465 nm for 10-30 mins Step4->Step5

Figure 2: Step-by-step kinetic assay workflow for determining sEH inhibitor potency.

Step-by-Step Methodology
  • Buffer Preparation: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Dilute recombinant human sEH (approx 1 nM final concentration) into the buffer.

  • Inhibitor Series: Prepare 1000x stocks of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea in pure DMSO. Dilute into the reaction plate (Final DMSO < 1%).

  • Incubation: Incubate enzyme and inhibitor for 10 minutes at 30°C . Note: Skipping this step artificially inflates the

    
    .
    
  • Start Reaction: Add CMNPC substrate (Final concentration:

    
     of the substrate, typically 5-10 
    
    
    
    M).
  • Measurement: Monitor the formation of the fluorescent product (6-methoxy-2-naphthaldehyde) at

    
     nm, 
    
    
    
    nm.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Burmistrov, V., et al. (2023).[5] "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy."[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[6][7] Journal of Medicinal Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profile of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea against Related Enzymes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (often abbreviated in early literature as ACU or simply the "Adamantyl-Urea Core") represents a foundational scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors. While modern derivatives like TPPU and t-AUCB have superseded it in clinical candidates due to pharmacokinetic optimization, this compound remains a critical reference standard for in vitro potency and structural biology.

This guide objectively analyzes its selectivity profile, demonstrating high specificity for sEH over related hydrolases and arachidonic acid-metabolizing enzymes, while highlighting the physicochemical limitations that drove the evolution of next-generation inhibitors.

Mechanism of Action & Structural Basis

The potency of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea stems from its ability to mimic the transition state of epoxide hydrolysis.

  • Primary Target: Soluble Epoxide Hydrolase (sEH/EPHX2), specifically the C-terminal hydrolase domain.[1]

  • Binding Mode: The central urea pharmacophore acts as a hydrogen bond donor to the catalytic aspartic acid residue (Asp335 in human sEH) and a tyrosine residue (Tyr383 ), stabilizing the enzyme-substrate intermediate.[1]

  • Hydrophobic Anchoring: The bulky adamantyl group occupies the large hydrophobic pocket of the enzyme, while the 4-chlorophenyl group extends into the smaller hydrophobic pocket, providing nanomolar affinity.

Signaling Pathway Context

The compound functions by blocking the degradation of Epoxyeicosatrienoic Acids (EETs) , which are cardioprotective and anti-inflammatory lipid mediators derived from arachidonic acid.[1][2]

ArachidonicPathway AA Arachidonic Acid CYP CYP Epoxygenases (CYP2C/2J) AA->CYP COX COX-1 / COX-2 AA->COX LOX Lipoxygenases AA->LOX EETs EETs (Anti-inflammatory) CYP->EETs Epoxidation DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Inhibitor N-(1-Adamantyl)-N'-(4-chlorophenyl)urea Inhibitor->sEH Inhibits

Figure 1: The Arachidonic Acid Cascade. The inhibitor selectively blocks sEH, preserving the pool of anti-inflammatory EETs.

Selectivity Profile: Quantitative Analysis

The defining characteristic of N-(1-Adamantyl)-N'-(4-chlorophenyl)urea is its high selectivity for sEH compared to the structurally related Microsomal Epoxide Hydrolase (mEH) and other serine hydrolases.

Table 1: Enzyme Selectivity Profile
Enzyme TargetIC50 / Ki (Human)Selectivity Ratio (vs. sEH)Interpretation
Soluble Epoxide Hydrolase (sEH) 1.0 – 10 nM 1x (Reference) Primary Target. Highly potent inhibition.[1][3]
Microsomal Epoxide Hydrolase (mEH)> 10,000 nM> 1,000xNo Inhibition. Distinct active site topology prevents binding.[1][3]
COX-1 / COX-2> 50,000 nM> 5,000xNo Inhibition. Lacks the specific pharmacophore for COX enzymes.
5-Lipoxygenase (5-LOX)> 50,000 nM> 5,000xNo Inhibition.
Fatty Acid Amide Hydrolase (FAAH)> 10,000 nM> 1,000xNo Inhibition. Requires specific carbamate/urea modifications not present here.[1][3]
Metabolic Liability vs. Inhibition

While the compound does not inhibit Cytochrome P450s (CYPs) significantly, it is a substrate for them.[1][3]

  • CYP Selectivity: IC50 > 10 µM for CYP2C9, CYP2D6, CYP3A4 inhibition.[1]

  • Metabolic Stability: Poor.[1][3] The adamantane cage is rapidly hydroxylated by CYP3A4, leading to a short in vivo half-life. This distinguishes it from optimized analogs like TPPU .[1][3]

Comparative Performance Guide

Researchers selecting an sEH inhibitor should choose based on the assay type (in vitro vs. in vivo) and solubility requirements.[1][3]

Table 2: Comparison with Alternative sEH Inhibitors
FeatureN-(1-Adamantyl)-N'-(4-chlorophenyl)urea AUDA TPPU
Structure Class Core Urea ScaffoldUrea + Carboxylic Acid TailUrea + Trifluoromethoxyphenyl
Potency (Human sEH) ++++ (~5 nM)++++ (~3 nM)++++ (~1 nM)
Water Solubility Low (High melting point crystal lattice)Moderate (Improved by acid group)Moderate/High
Metabolic Stability Low (Rapid adamantane oxidation)Moderate (Beta-oxidation liability)High (Resistant to metabolism)
Primary Use Case Crystallography / HTS Reference Cell-based Assays In Vivo Animal Models

Recommendation:

  • Use N-(1-Adamantyl)-N'-(4-chlorophenyl)urea for structural studies (X-ray crystallography) or as a low-cost positive control in enzymatic HTS.

  • Use TPPU or t-AUCB for animal efficacy studies due to superior pharmacokinetics.[1][3]

Experimental Protocols

Protocol A: Fluorescent sEH Inhibition Assay (PHOME Method)

This protocol uses the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes fluorescent upon hydrolysis by sEH.

Reagents:

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (to prevent enzyme adsorption).

  • Enzyme: Recombinant Human sEH (approx. 1-5 nM final concentration).[1][3]

  • Substrate: PHOME (50 µM final).

  • Inhibitor: N-(1-Adamantyl)-N'-(4-chlorophenyl)urea (dissolved in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in DMSO to 100x final concentration.

  • Incubation: Add 1 µL inhibitor + 90 µL Buffer + Enzyme to a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Initiation: Add 10 µL of PHOME substrate.

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Analysis: Calculate slope of fluorescence appearance. Determine % Inhibition relative to DMSO control.

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) 5 mins @ 30°C Step2 Substrate Addition (PHOME 50µM) Step1->Step2 Step3 Hydrolysis Reaction (Release of Cyanohydrin) Step2->Step3 Step4 Detection (Fluorescent Reporter) Ex:330nm / Em:465nm Step3->Step4

Figure 2: Kinetic Fluorescence Assay Workflow for determining IC50.

References

  • Imig, J. D., & Hammock, B. D. (2009).[1][3] "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases."[1][3] Nature Reviews Drug Discovery.[1][3] Link

  • Morisseau, C., et al. (1999).[1][3] "Potent Urea and Carbamate Inhibitors of Soluble Epoxide Hydrolases."[1][3] Proceedings of the National Academy of Sciences (PNAS).[1][3] Link[1][3]

  • Shen, H. C., & Hammock, B. D. (2012).[1][3] "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

  • Pang, L., & Shao, X. (2023).[1][3] "The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Rose, T. E., et al. (2010).[1][3] "1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU): A Potent Soluble Epoxide Hydrolase Inhibitor with Improved Pharmacokinetic Properties." Journal of Medicinal Chemistry. Link

Sources

Comparative Pharmacokinetics: Adamantyl vs. Phenyl Urea Derivatives in Drug Design

[1][2]

Executive Summary & Strategic Context

In medicinal chemistry, the urea scaffold (


1AdamantylPhenyl1

While adamantyl groups offer exceptional lipophilic bulk for filling hydrophobic pockets (increasing potency), they frequently suffer from "metabolic liability" and "solubility-limited absorption" due to high crystal lattice energy.[1] Conversely, substituted phenyl groups often provide a superior pharmacokinetic (PK) balance, offering improved metabolic stability and bioavailability, provided that oxidative soft spots are blocked.[1]

This guide analyzes the comparative PK profiles of these two scaffolds, using sEH inhibitors (e.g., AUDA vs. TPPU ) as the primary case study to demonstrate field-proven trends.[1]

Physicochemical Profile: The Solubility/Lipophilicity Trade-off[3]

The pharmacokinetic divergence begins with physicochemical properties. The adamantyl cage is a "greasy" diamondoid structure, whereas the phenyl ring is planar.

Comparative Physicochemical Metrics[3][4][5][6]
FeatureAdamantyl Urea DerivativesPhenyl Urea DerivativesImpact on PK
Lipophilicity (LogP) High (typically > 4.[1]5)Moderate to High (Tunable)Adamantyl compounds often suffer from non-specific binding and poor dissolution.[1]
Crystal Lattice Energy Very High (High Melting Points)ModerateAdamantyl ureas pack efficiently, leading to high melting points (

) and solubility-limited absorption .[1]
Solubility (Water) Poor (

typical)
Variable (often improved)Phenyl analogs often show better dissolution rates, critical for oral bioavailability.[1]
Molecular Geometry Globular/Bulky (

angles)
Planar (

angles)
Adamantyl fills large hydrophobic pockets but increases steric bulk against metabolic enzymes (sometimes insufficient to stop metabolism).[1]

Expert Insight: The high melting point of adamantyl ureas is a major PK hurdle. The stable crystal lattice resists dissolution in the gastrointestinal tract, leading to "brick dust" properties where the drug passes through unabsorbed regardless of its intrinsic permeability.

Metabolic Stability: The Core Differentiator

The most significant PK difference lies in Phase I metabolism.

Adamantyl: The Metabolic Soft Spot

Despite its bulk, the adamantane cage is metabolically fragile. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) rapidly hydroxylate the tertiary bridgehead carbons.[1]

  • Mechanism: Rapid hydroxylation at the

    
     or 
    
    
    position of the adamantyl cage.[1]
  • Result: Conversion to highly polar metabolites that are rapidly excreted, leading to a short half-life (

    
    ) .[1]
    
Phenyl: Tunable Stability

Phenyl rings are susceptible to arene oxidation (epoxidation/hydroxylation), but this is easily managed by medicinal chemistry tactics:[1]

  • Blocking: Substitution with electron-withdrawing groups (e.g.,

    
    , 
    
    
    ,
    
    
    ) at the para position blocks oxidation and deactivates the ring.[1]
  • Result: Significantly extended half-life and lower intrinsic clearance (

    
    ).[1][2]
    
Visualization: Metabolic Pathways (DOT)

MetabolicPathwaysAdamantylAdamantyl-Urea(e.g., AUDA)CYP_ACYP450(Rapid)Adamantyl->CYP_ABridgehead HydroxylationPhenylPhenyl-Urea(e.g., TPPU)CYP_PCYP450(Slow/Blocked)Phenyl->CYP_PBlocked by -CF3/-ClMetab_AHydroxy-Adamantyl(High Polarity, Rapid Excretion)CYP_A->Metab_AMetab_PStable / Minor Metabolites(Sustained Exposure)CYP_P->Metab_P

Caption: Comparison of metabolic fates. Adamantyl scaffolds undergo rapid bridgehead hydroxylation, whereas substituted phenyl scaffolds resist oxidation, prolonging exposure.[1]

In Vivo Pharmacokinetic Performance (Case Study)

Data derived from murine models comparing AUDA (Adamantyl) and TPPU (Trifluoromethoxyphenyl) illustrates the dramatic shift in PK parameters.[3][1][4]

Comparative PK Data (Murine, Oral Administration)
ParameterAdamantyl-Urea (AUDA/t-AUCB)Phenyl-Urea (TPPU)Fold Improvement

(Time to Peak)
~0.5 - 1.0 h3.0 - 8.0 hPhenyl ureas show sustained absorption; Adamantyls are cleared as fast as they absorb.[1]

(Peak Conc.)
LowHigh~65-fold increase observed in optimized phenyl analogs.[3][1]
AUC (Exposure) LowVery High>100-fold increase often observed due to metabolic stability.[1]

(Half-Life)
Short (< 2 h)Long (> 10 h)Critical for once-daily dosing.[1]
Clearance Rapid (Flow limited)Slow (Restrictive)Phenyl ureas resist hepatic extraction.[1]

Key Finding: In sEH inhibitor development, replacing the adamantyl group with a 4-trifluoromethoxyphenyl group transformed the series from "in vitro tools" to "in vivo drug candidates" by solving the rapid metabolic clearance issue.

Experimental Protocol: Microsomal Stability Assay

To validate the choice between adamantyl and phenyl derivatives, researchers must determine Intrinsic Clearance (

1
Objective

Determine the metabolic half-life (


Materials
  • Liver Microsomes (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase, NADP+)[1]
    
  • Phosphate Buffer (100 mM, pH 7.4)[2]

  • Test Compounds (Adamantyl/Phenyl ureas) at 1

    
     (to ensure linear kinetics)
    
  • LC-MS/MS for quantification.

Workflow (Step-by-Step)
  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer and Test Compound (1

    
    ). Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50

    
     aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
    
  • Centrifugation: Spin at 4000g for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

Calculation

Plot




1

Decision Framework & Workflow

When should you use Adamantyl vs. Phenyl?

  • Use Adamantyl when:

    • You are in early Hit-to-Lead.[1]

    • The target pocket is large and hydrophobic (Adamantyl is a great "space filler" for potency).[1]

    • You need a brain-penetrant tool compound (Adamantyl is highly lipophilic, though rapid clearance may negate this).[1]

  • Use Phenyl when:

    • You are optimizing for Lead Optimization or Candidate Selection.

    • You need oral bioavailability and sustained duration of action.

    • You require metabolic stability (block para-position).[1]

Optimization Workflow (DOT)

PKOptimizationStartHit Identification(Urea Scaffold)DesignR-Group SelectionStart->DesignBranch_AdamAdamantyl Group(High Potency / Poor PK)Design->Branch_AdamBranch_PhenylPhenyl Group(Mod. Potency / Good PK)Design->Branch_PhenylTest_MicroMicrosomal Stability Assay(Calculate CL_int)Branch_Adam->Test_MicroBranch_Phenyl->Test_MicroDecisionIs T_1/2 > 30 min?Test_Micro->DecisionOpt_PhenylOptimize Substituents(-CF3, -Cl, -F)Decision->Opt_PhenylYes (Phenyl typical)Fail_AdamRapid Clearance(Hydroxylation)Decision->Fail_AdamNo (Adamantyl typical)VivoIn Vivo PK (Mouse)Measure AUC / CmaxOpt_Phenyl->VivoFail_Adam->DesignSwitch Scaffold

Caption: Decision tree for optimizing urea-based inhibitors. Adamantyl derivatives frequently fail at the microsomal stability stage, necessitating a switch to substituted phenyls.[1]

References

  • Liu, J.-Y., et al. (2009).[5][1] Pharmacokinetics of soluble epoxide hydrolase inhibitors in rat.International Immunopharmacology .

  • Liu, Y., et al. (2013).[1] Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.[3][6][4]European Journal of Pharmaceutical Sciences .

  • Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[3][6][7][8]Journal of Medicinal Chemistry .

  • Tsai, H. J., et al. (2010).[5][1] Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs.European Journal of Pharmaceutical Sciences .

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.Chemical Reviews .

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.